molecular formula C8H8O3 B1329251 2-Hydroxy-5-(hydroxymethyl)benzaldehyde CAS No. 74901-08-9

2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Cat. No.: B1329251
CAS No.: 74901-08-9
M. Wt: 152.15 g/mol
InChI Key: MFHBKQHAPQBJFO-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(hydroxymethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-(hydroxymethyl)benzaldehyde
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InChI

InChI=1S/C8H8O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,9,11H,4H2
Source PubChem
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InChI Key

MFHBKQHAPQBJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30225880
Record name Benzaldehyde, 2-hydroxy-5-(hydroxymethyl)-
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Molecular Weight

152.15 g/mol
Source PubChem
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CAS No.

74901-08-9
Record name 2-Hydroxy-5-(hydroxymethyl)benzaldehyde
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Record name Benzaldehyde, 2-hydroxy-5-(hydroxymethyl)-
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Record name Benzaldehyde, 2-hydroxy-5-(hydroxymethyl)-
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Record name 2-Hydroxy-5-(hydroxymethyl)benzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde, a valuable building block in medicinal chemistry and drug development. The presence of hydroxyl, hydroxymethyl, and aldehyde functionalities on the aromatic ring makes it a versatile precursor for the synthesis of more complex molecules. This document details the core synthetic pathways, offers representative experimental protocols, and presents quantitative data for analogous reactions.

Core Synthesis Pathways: Ortho-Formylation of 4-(Hydroxymethyl)phenol

The synthesis of this compound is primarily achieved through the ortho-formylation of 4-(hydroxymethyl)phenol. Two classical named reactions are most relevant for this transformation: the Reimer-Tiemann reaction and the Duff reaction. Both reactions involve electrophilic aromatic substitution to introduce a formyl group (-CHO) onto the benzene ring, preferentially at the position ortho to the hydroxyl group.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate dichlorocarbene (:CCl₂) as the electrophile.[1][2][3] The phenoxide ion, formed by the deprotonation of the starting phenol in the basic medium, then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting intermediate yields the ortho-hydroxybenzaldehyde.[1][4] The reaction is typically carried out in a biphasic system and requires heating.[1][5] While effective, the regioselectivity can sometimes be low, and the reaction may not be suitable for all substrates.[4][6]

Reaction Mechanism Workflow

G cluster_0 Step 1: Dichlorocarbene Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis CHCl3 Chloroform CCl3- Trichloromethyl Anion CHCl3->CCl3- Deprotonation OH- Hydroxide OH-->CCl3- :CCl2 Dichlorocarbene CCl3-->:CCl2 Alpha-elimination Cl- Chloride Ion :CCl2->Cl- Intermediate Dichloromethyl-substituted Phenol Intermediate :CCl2->Intermediate Phenoxide 4-(Hydroxymethyl)phenoxide Phenoxide->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Hydrolysis Phenol 4-(Hydroxymethyl)phenol Phenol->Phenoxide Deprotonation by OH-

Caption: Reimer-Tiemann reaction mechanism for the synthesis of this compound.

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[7][8] The reaction proceeds through the formation of an iminium ion from protonated HMTA, which then acts as the electrophile.[8] This is followed by an intramolecular redox reaction and subsequent hydrolysis to yield the final aldehyde product.[8] The Duff reaction is known for its operational simplicity and the use of less harsh reagents compared to the Reimer-Tiemann reaction, though yields can be variable.[7][8] It generally shows good ortho-selectivity for phenols.[7][9]

Reaction Mechanism Workflow

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion Electrophile HMTA->Iminium Protonation & Ring Opening H+ Acid H+->Iminium Benzylamine_Intermediate Benzylamine Intermediate Iminium->Benzylamine_Intermediate Phenol 4-(Hydroxymethyl)phenol Phenol->Benzylamine_Intermediate Electrophilic Attack Product This compound Benzylamine_Intermediate->Product Intramolecular Redox & Hydrolysis

Caption: Duff reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

Direct quantitative data for the synthesis of this compound is not extensively reported in the literature. The following table summarizes representative data from the formylation of p-cresol and other para-substituted phenols, which are structurally similar and provide an expected range for key reaction parameters.

ParameterReimer-Tiemann Reaction (Analogous)Duff Reaction (Analogous)
Starting Material p-Cresolp-Cresol
Formylating Agent Chloroform (CHCl₃)Hexamethylenetetramine (HMTA)
Solvent/Medium Aqueous NaOHAcetic Acid or Trifluoroacetic Acid
Reaction Temperature 60-70 °C150-160 °C (in glycerol/boric acid)
Reaction Time 1-3 hours2-3 hours
Reported Yield ~15-40%~18-30%

Experimental Protocols

The following are representative protocols adapted from literature procedures for the formylation of para-substituted phenols. These can serve as a starting point for the synthesis of this compound from 4-(hydroxymethyl)phenol.

Representative Protocol 1: Reimer-Tiemann Reaction

Objective: To synthesize this compound from 4-(hydroxymethyl)phenol via the Reimer-Tiemann reaction.

Materials:

  • 4-(Hydroxymethyl)phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(hydroxymethyl)phenol in aqueous sodium hydroxide solution.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Add chloroform dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature.

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Experimental Workflow Diagram

G Start Dissolve 4-(hydroxymethyl)phenol in aqueous NaOH Heat Heat to 60-70°C Start->Heat Add_CHCl3 Add Chloroform dropwise Heat->Add_CHCl3 Stir Stir for 2 hours Add_CHCl3->Stir Cool Cool to RT Stir->Cool Acidify Acidify with HCl Cool->Acidify Extract Extract with Diethyl Ether Acidify->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product Evaporate->Purify

Caption: Workflow for the Reimer-Tiemann synthesis of this compound.

Representative Protocol 2: Duff Reaction

Objective: To synthesize this compound from 4-(hydroxymethyl)phenol via the Duff reaction.

Materials:

  • 4-(Hydroxymethyl)phenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (H₂SO₄)

  • Steam distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Prepare a glyceroboric acid medium by heating a mixture of glycerol and boric acid.

  • Add a pre-mixed powder of 4-(hydroxymethyl)phenol and hexamethylenetetramine to the hot glyceroboric acid with stirring.

  • Heat the reaction mixture to 150-160°C for 2-3 hours.

  • Cool the reaction mixture and then hydrolyze it by adding dilute sulfuric acid.

  • Isolate the product by steam distillation.

  • The aldehyde is collected in the distillate and can be further purified if necessary.

Experimental Workflow Diagram

G Start Prepare Glyceroboric Acid Medium Add_Reactants Add Phenol-HMTA mixture Start->Add_Reactants Heat Heat to 150-160°C for 2-3 hours Add_Reactants->Heat Cool Cool Reaction Mixture Heat->Cool Hydrolyze Hydrolyze with dilute H2SO4 Cool->Hydrolyze Distill Isolate by Steam Distillation Hydrolyze->Distill Collect Collect Product Distill->Collect

Caption: Workflow for the Duff synthesis of this compound.

References

An In-depth Technical Guide to 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde, a key organic intermediate. This document consolidates critical data including its chemical and physical properties, safety and handling information, a proposed synthetic protocol, and insights into its potential biological significance based on the activities of structurally related benzaldehyde derivatives. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Properties

This compound, with the CAS number 74901-08-9 , is a substituted aromatic aldehyde.[1] Its structure features a benzene ring functionalized with hydroxyl, hydroxymethyl, and formyl groups, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 74901-08-9[1][2]
Molecular Formula C₈H₈O₃[2][3]
Molecular Weight 152.15 g/mol [2]
IUPAC Name This compound[1][2]
Physical Form Solid[1]
Purity Typically ≥95% - 97%[1][2]
InChI Key MFHBKQHAPQBJFO-UHFFFAOYSA-N[1][3]
SMILES O=CC1=CC(CO)=CC=C1O[2][3]
Storage Temperature Refrigerator[1]

Synthesis Methodology

A definitive, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature. However, a plausible and efficient synthetic route is the ortho-formylation of 4-hydroxybenzyl alcohol via the Reimer-Tiemann reaction .[4][5][6] This reaction is a well-established method for introducing a formyl group (-CHO) at the ortho position of a hydroxyl group on a phenolic ring.[6]

Proposed Experimental Protocol: Reimer-Tiemann Reaction

The proposed synthesis involves the reaction of 4-hydroxybenzyl alcohol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH), followed by an acidic workup.[5][6]

Materials:

  • 4-hydroxybenzyl alcohol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) for acidic workup

  • Water

  • Biphasic solvent system (e.g., water and an organic solvent)[4][7]

  • Phase-transfer catalyst (optional)[4][7]

Procedure:

  • Preparation of Phenoxide: Dissolve 4-hydroxybenzyl alcohol in an aqueous solution of sodium hydroxide. The hydroxide deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium phenoxide.[4]

  • Generation of Dichlorocarbene: In a biphasic system, the sodium hydroxide reacts with chloroform to generate the highly reactive dichlorocarbene (:CCl₂) species.[4][6][7] This is the principal electrophile in the reaction.

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.[4][7] This forms a dichloromethyl-substituted intermediate.

  • Hydrolysis: The intermediate is hydrolyzed by the aqueous base, converting the dichloromethyl group into an aldehyde group.

  • Acidification: The reaction mixture is cooled and then acidified (e.g., with dilute HCl) to neutralize the excess base and protonate the phenoxide, yielding the final product, this compound.

  • Purification: The product can be extracted with an organic solvent and purified using standard techniques such as column chromatography or recrystallization.

G cluster_prep Reagent Preparation cluster_reaction Main Reaction Sequence chloroform Chloroform (CHCl3) carbene Dichlorocarbene (:CCl2) chloroform->carbene Deprotonation & Alpha-elimination naoh Sodium Hydroxide (NaOH) naoh->carbene intermediate Dichloromethyl Substituted Phenol carbene->intermediate start 4-Hydroxybenzyl Alcohol phenoxide Sodium Phenoxide Intermediate start->phenoxide Deprotonation with NaOH phenoxide->intermediate Electrophilic Attack product_salt Product (Salt Form) intermediate->product_salt Hydrolysis product_final This compound product_salt->product_final Acidic Workup (HCl)

Figure 1: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the broader class of benzaldehyde derivatives has been shown to possess significant pharmacological properties, including anti-inflammatory and neuroprotective effects.[8][9]

Studies on structurally similar benzaldehydes isolated from natural sources have demonstrated their ability to mitigate neuroinflammation.[8] A key mechanism identified is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8] Overactivation of the MAPK pathway, which includes kinases like ERK and p38, is associated with the production of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and various interleukins.[8]

Furthermore, certain benzaldehydes have been shown to suppress the tau-related signaling pathway, which is implicated in neurodegenerative diseases like Alzheimer's.[8] This involves reducing the expression of proteins such as CDK5 and GSK-3α/β, which in turn decreases the hyperphosphorylation of the Tau protein.[8] Given its structure, this compound is a candidate for investigation into similar biological activities.

G lps Inflammatory Stimulus (e.g., LPS) mapk MAPKs (ERK, p38) lps->mapk Activates benzaldehyde Benzaldehyde Derivative benzaldehyde->mapk Inhibits nfkb NF-κB Activation mapk->nfkb Activates inflammation Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) nfkb->inflammation Upregulates neuroinflammation Neuroinflammation inflammation->neuroinflammation

Figure 2: Representative MAPK signaling pathway modulated by benzaldehyde derivatives.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes the key hazard and precautionary statements.

Table 2: Hazard and Precautionary Information

CategoryCodeStatement
Signal Word Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ eye protection/ face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233Store in a well-ventilated place. Keep container tightly closed.

Source: Sigma-Aldrich[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in the synthesis of novel compounds. While its direct biological activities are yet to be fully elucidated, its structural similarity to other pharmacologically active benzaldehydes suggests it may be a promising scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and neuroprotective drug discovery. This guide provides a foundational resource for researchers to facilitate its safe handling, synthesis, and further investigation.

References

An In-depth Technical Guide to 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(hydroxymethyl)benzaldehyde, also known as 5-(hydroxymethyl)salicylaldehyde, is a functionalized aromatic aldehyde. Its structure, featuring a hydroxyl group, an aldehyde group, and a hydroxymethyl group on a benzene ring, makes it a potentially versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, suggesting its utility as a building block in the development of more complex molecules, potentially including novel pharmaceutical agents. This document provides a summary of its known physical properties and available synthetic methodologies.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in synthetic applications.

PropertyValueSource(s)
Molecular Formula C₈H₈O₃[1][2][3][4]
Molecular Weight 152.15 g/mol [1][2][3]
CAS Number 74901-08-9[1][2][3][4]
Appearance Solid. White to light yellow crystalline solid.[4]
Melting Point 100-105 °C[3]
Boiling Point 306.5 °C at 760 mmHgN/A
Density 1.34 g/cm³[3]
Refractive Index 1.64[3]
Solubility Soluble in polar solvents such as water and alcohols.[4]
Purity Typically available at ≥95% to 97% purity.[1][2]

Synthesis Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general synthetic approach has been described. The synthesis can be carried out from salicylaldehyde and formaldehyde.[5][6]

General Synthetic Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product Formaldehyde Formaldehyde Formaldehyde->Product HCl Hydrochloric Acid HCl->Product Acid Catalyst NaOH Sodium Hydroxide NaOH->Product Neutralization Heat Heat (80°C) Heat->Product Energy Input

Caption: Synthesis of this compound.

Methodology Outline:

  • Dissolution: Salicylaldehyde is dissolved in an aqueous solution of hydrochloric acid. The acidic medium likely serves to protect the phenolic hydroxyl group from oxidation.[5][6]

  • Addition of Formaldehyde: Formaldehyde is added slowly to the reaction mixture with constant stirring.[5][6]

  • Heating: The mixture is heated to approximately 80°C for a short duration to facilitate the reaction.[5][6]

  • Neutralization: After cooling, the reaction is neutralized with a sodium hydroxide solution.[5][6]

  • Workup: The mixture is filtered to remove any unreacted formaldehyde, and the solvent is subsequently evaporated to yield the final product.[5][6]

Note: This is a generalized protocol. Optimization of reaction conditions, including concentrations, temperature, and reaction time, would be necessary to achieve high yields and purity.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the aldehydic proton (highly deshielded, ~9.5-10.5 ppm), aromatic protons (in the aromatic region, ~6.5-8.0 ppm), the methylene protons of the hydroxymethyl group, and the hydroxyl protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the aldehyde (~190-200 ppm), aromatic carbons, and the carbon of the hydroxymethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the hydroxyl groups (broad O-H stretch), the aromatic ring (C=C and C-H stretches), and the carbonyl group of the aldehyde (strong C=O stretch around 1650-1700 cm⁻¹).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Its structural similarity to other salicylaldehyde derivatives suggests potential for biological investigation, for instance, as a precursor in the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities.[2]

G Start This compound Condensation Condensation Reaction Start->Condensation Amine Primary Amine (R-NH2) Amine->Condensation SchiffBase Schiff Base Derivative Condensation->SchiffBase BioActivity Potential Biological Activity Screening (e.g., antimicrobial, anticancer) SchiffBase->BioActivity

Caption: Potential role as a chemical intermediate in drug discovery.

The above diagram illustrates a hypothetical workflow where this compound serves as a starting material for the synthesis of Schiff base derivatives, which could then be screened for various biological activities. This represents a common strategy in medicinal chemistry for the discovery of new therapeutic agents.

Conclusion

This compound is a chemical compound with well-defined physical properties but limited publicly available information regarding its detailed synthesis, spectral characterization, and biological function. Its molecular architecture suggests potential as a valuable intermediate in synthetic organic and medicinal chemistry. Further research is warranted to fully elucidate its reactivity, spectroscopic profile, and potential applications in drug discovery and development.

References

2-Hydroxy-5-(hydroxymethyl)benzaldehyde spectral data (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde (CAS No. 74901-08-9). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed analysis based on predicted data and experimental spectra of closely related structural analogs. This information is invaluable for compound identification, structural elucidation, and as a reference in synthetic chemistry and drug development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈O₃

  • Molecular Weight: 152.15 g/mol

  • Appearance: Expected to be a solid.

Spectral Data Summary

The following tables summarize the expected and observed spectral data for this compound and its analogs.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
~11.0s1HPhenolic hydroxyl proton (-OH)
~7.5d1HAromatic proton (H-6)
~7.3dd1HAromatic proton (H-4)
~7.0d1HAromatic proton (H-3)
~4.6s2HMethylene protons (-CH₂OH)
~3.5t1HHydroxymethyl proton (-CH₂OH )

s = singlet, d = doublet, dd = doublet of doublets, t = triplet

¹³C NMR Spectral Data

Similar to the proton NMR, experimental ¹³C NMR data is scarce. The predicted chemical shifts are based on analogous structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~195Aldehyde Carbonyl (C=O)
~160Aromatic Carbon (C-2, attached to -OH)
~138Aromatic Carbon (C-5, attached to -CH₂OH)
~135Aromatic Carbon (C-4)
~125Aromatic Carbon (C-6)
~120Aromatic Carbon (C-1)
~118Aromatic Carbon (C-3)
~63Methylene Carbon (-CH₂OH)
Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic functionalities.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenolic and alcoholic)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1680-1650StrongC=O stretch (aromatic aldehyde)
1600-1450Medium-StrongAromatic C=C stretch
1250-1150StrongC-O stretch (phenol)
1050-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS) Data

Predicted mass spectral data from PubChem suggests the following fragmentation pattern under electron ionization (EI).[1]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
152[M]⁺ (Molecular Ion)
151[M-H]⁺
134[M-H₂O]⁺
123[M-CHO]⁺
122[M-CH₂O]⁺
105[M-H₂O-CHO]⁺
94[C₆H₆O]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate the mass spectrum.

Synthetic Workflow

A plausible synthetic route to this compound involves the formylation of p-hydroxybenzyl alcohol. The following diagram illustrates a logical workflow for this synthesis.

Synthesis_Workflow Start p-Hydroxybenzyl alcohol Reaction Duff Reaction Start->Reaction Reagent1 Hexamethylenetetramine (HMTA) Reagent1->Reaction Solvent Trifluoroacetic acid (TFA) Solvent->Reaction Workup Aqueous Workup (Hydrolysis) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Data Interpretation Workflow

The following diagram outlines the logical steps for interpreting the combined spectral data to confirm the structure of this compound.

Spectral_Interpretation cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Obtain Mass Spectrum M_ion Identify Molecular Ion Peak (m/z = 152) MS->M_ion MS_Confirm Confirm Molecular Formula (C₈H₈O₃) M_ion->MS_Confirm Structure_Confirmation Structure Confirmed MS_Confirm->Structure_Confirmation IR Obtain IR Spectrum OH_stretch Identify Broad O-H Stretch (~3300 cm⁻¹) IR->OH_stretch CO_stretch Identify Strong C=O Stretch (~1660 cm⁻¹) IR->CO_stretch OH_stretch->Structure_Confirmation CO_stretch->Structure_Confirmation H_NMR Obtain ¹H NMR Aldehyde_H Aldehyde Proton Signal (~9.8 ppm) H_NMR->Aldehyde_H Aromatic_H Aromatic Proton Signals (7.0-7.5 ppm) H_NMR->Aromatic_H CH2OH_H Hydroxymethyl Proton Signals H_NMR->CH2OH_H C_NMR Obtain ¹³C NMR Aldehyde_C Aldehyde Carbon Signal (~195 ppm) C_NMR->Aldehyde_C Aromatic_C Aromatic Carbon Signals (118-160 ppm) C_NMR->Aromatic_C CH2OH_C Hydroxymethyl Carbon Signal (~63 ppm) C_NMR->CH2OH_C Aldehyde_H->Structure_Confirmation Aromatic_H->Structure_Confirmation CH2OH_H->Structure_Confirmation Aldehyde_C->Structure_Confirmation Aromatic_C->Structure_Confirmation CH2OH_C->Structure_Confirmation

Caption: Workflow for structural elucidation using spectral data.

References

A Technical Guide to the Solubility of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. Due to a lack of extensive published quantitative data for this specific compound, this document outlines its predicted solubility based on structural analysis and provides a detailed experimental protocol for its precise determination in various common laboratory solvents. This information is crucial for applications in drug discovery, chemical synthesis, and formulation development.

Predicted and Estimated Solubility of this compound

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses both polar and non-polar characteristics. The presence of hydroxyl (-OH) and aldehyde (-CHO) groups allows for hydrogen bonding with polar solvents.

The following table summarizes the predicted qualitative solubility and the estimated quantitative water solubility of this compound. These predictions are based on the principle of "like dissolves like" and data from analogous compounds.

Solvent CategoryCommon SolventsPredicted Qualitative SolubilityEstimated Quantitative Solubility (at 25°C)
Polar Protic WaterModerately Soluble~2.2 g/L (estimated)[1]
MethanolSoluble-
EthanolSoluble-
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly Soluble-
AcetoneSoluble-
Ethyl AcetateSparingly Soluble-
Non-Polar DichloromethaneSparingly Soluble-
HexaneInsoluble-

Experimental Protocol for Solubility Determination: Equilibrium Saturation Method (Shake-Flask)

To obtain precise quantitative solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

2.1. Materials

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

    • Generate a calibration curve from the standard solutions to quantify the concentration in the saturated sample.

2.3. Calculation of Solubility

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium saturation method.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Start add_solute Add excess solute to solvent start->add_solute Step 1 equilibrate Equilibrate at constant temperature add_solute->equilibrate Step 2 settle Allow solid to settle equilibrate->settle Step 3 filter Filter supernatant settle->filter Step 4 analyze Quantify concentration (e.g., HPLC, UV-Vis) filter->analyze Step 5 calculate Calculate solubility analyze->calculate Step 6 end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is a result of the interplay between its chemical structure and the properties of the solvent. The following diagram illustrates this relationship.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties solute_polarity Polarity (Hydroxyl, Aldehyde groups) solubility Solubility solute_polarity->solubility h_bond Hydrogen Bonding Capacity h_bond->solubility size Molecular Size & Shape size->solubility solvent_polarity Polarity (Protic/Aprotic) solvent_polarity->solubility solvent_h_bond Hydrogen Bonding Capacity solvent_h_bond->solubility

Caption: Factors influencing the solubility of the compound.

References

Technical Guide: Physicochemical Properties of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Data

Currently, specific, experimentally verified data for the melting and boiling points of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde are not available in the public domain based on the conducted searches. Commercial suppliers indicate that the compound is a solid at room temperature, which is consistent with its chemical structure.

For context and comparison, the physical properties of the closely related but distinct compound, 2-hydroxy-5-methylbenzaldehyde, are well-documented.

Table 1: Physicochemical Data of 2-hydroxy-5-methylbenzaldehyde

PropertyValue
Melting Point54-57 °C
Boiling Point217 °C

Data for 2-hydroxy-5-methylbenzaldehyde, not this compound.[1][2]

Experimental Protocols for Determination of Melting and Boiling Points

The following sections detail standardized laboratory procedures for the determination of melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range. The following protocol is a general method for determining the melting point of a solid organic compound using a capillary tube method.

Materials:

  • Dry, finely powdered sample of the organic compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry compound is placed on a clean, dry surface and finely powdered using a mortar and pestle if necessary.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Boiling Point Determination

For solid compounds that are stable at their boiling point, the boiling point can be determined using a micro-method with a capillary tube.

Materials:

  • Small quantity of the organic compound

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath) or a heating block

  • Apparatus for securing the test tube and thermometer

Procedure:

  • Sample Preparation: A small amount of the compound is placed in the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a heating bath.

  • Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

  • Data Recording: The liquid will begin to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthetic Workflow

While a specific, detailed synthesis protocol for this compound was not found, a general workflow for the synthesis of a related substituted benzaldehyde, 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, is presented below. This illustrates a common synthetic strategy for functionalizing aromatic aldehydes.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification (Optional) Starting_Material 2-Hydroxy-3-methylbenzaldehyde in Glacial Acetic Acid Addition Slow Addition of Nitrating Mixture (0-10°C) Starting_Material->Addition Reacts with Nitrating_Mixture Nitric Acid + Water Nitrating_Mixture->Addition Stirring Stirring at Low Temperature (1-2 hours) Addition->Stirring Quenching Pour into Ice/Water Stirring->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallization (e.g., from Ethanol) Drying->Recrystallization Final_Product 2-Hydroxy-5-methyl-3-nitrobenzaldehyde Recrystallization->Final_Product Yields Logical_Workflow Start Obtain Pure Sample Preliminary_MP Rapid Melting Point Determination Start->Preliminary_MP Preliminary_BP Rapid Boiling Point Determination Start->Preliminary_BP Approximate_Range Determine Approximate Melting Range Preliminary_MP->Approximate_Range Precise_MP Slow and Precise Melting Point Determination Approximate_Range->Precise_MP Final_MP Record Final Melting Point Range Precise_MP->Final_MP Approximate_BP_Range Determine Approximate Boiling Point Preliminary_BP->Approximate_BP_Range Precise_BP Slow and Precise Boiling Point Determination Approximate_BP_Range->Precise_BP Final_BP Record Final Boiling Point Precise_BP->Final_BP

References

Stability and Storage of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. Understanding the stability profile of this compound is critical for ensuring its integrity in research and pharmaceutical development, from early-stage discovery through to formulation. This document outlines potential degradation pathways, summarizes storage recommendations, and provides detailed experimental protocols for stability assessment.

Core Stability Profile and Storage Recommendations

This compound is a solid compound that requires controlled conditions to maintain its chemical integrity. The primary factors influencing its stability are temperature, light, air, and moisture.

General Handling and Storage

Proper handling is crucial to prevent contamination and degradation. It is recommended to handle the compound in a well-ventilated area, avoiding the generation of dust. Personal protective equipment, including gloves and safety glasses, should be worn. Containers should be kept tightly sealed when not in use.

The general storage recommendations are summarized in the table below.

ParameterRecommendationSource(s)
Temperature Store in a refrigerator at 2-8°C. A cool, dry area is also suggested for general storage.[1]
Atmosphere Store under an inert atmosphere, such as argon, to prevent oxidation.[1]
Light Protect from light.[2]
Moisture Keep container tightly closed in a dry environment to prevent hydrolysis.[1]
Container Store in original, tightly sealed containers. Suitable materials include lined metal cans and plastic pails.[1]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in public literature, potential degradation pathways can be inferred from the chemical structure of the molecule and studies on related compounds like salicylaldehyde and 5-hydroxymethyl-2-furaldehyde.[3] The primary sites susceptible to degradation are the aldehyde, hydroxyl, and hydroxymethyl functional groups.

Key potential degradation reactions include:

  • Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2-hydroxy-5-(hydroxymethyl)benzoic acid. The phenolic hydroxyl group can also be oxidized, potentially leading to colored degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and polymerization.

  • Hydrolysis: While generally stable to hydrolysis, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.

A hypothetical degradation pathway is illustrated in the diagram below.

Degradation_Pathway This compound This compound Oxidation_Product 2-Hydroxy-5-(hydroxymethyl)benzoic acid This compound->Oxidation_Product Oxidation (O2, light) Polymerization_Products Polymeric Impurities This compound->Polymerization_Products Photodegradation (Light)

Hypothetical degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. Such studies expose the compound to a range of stress conditions to identify potential degradants and develop stability-indicating analytical methods.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Vortex mixer

  • Analytical balance

Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Thermal Thermal Degradation (e.g., 80°C, solid state) Photolytic Photolytic Degradation (ICH Q1B guidelines) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC-UV/DAD Analysis Dilute->HPLC LCMS LC-MS for Identification HPLC->LCMS

A generalized experimental workflow for a forced degradation study.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the mixture at room temperature or heat at 60°C for a specified period.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and alkaline samples with an appropriate base or acid.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a developed HPLC-UV/DAD method. A C18 column with a gradient elution of water (with a small percentage of formic or acetic acid) and acetonitrile or methanol is a good starting point.[1]

    • Identify the degradation products by comparing the retention times with the unstressed sample and by using LC-MS to determine the mass-to-charge ratio of the new peaks.

Summary of Analytical Methods for Stability Testing

A combination of chromatographic and spectroscopic techniques is recommended for monitoring the stability of this compound and identifying its degradation products.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Ideal for separating the parent compound from its degradation products and quantifying the extent of degradation. A reverse-phase method with UV detection is commonly used.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Essential for the identification of unknown degradation products by providing molecular weight and fragmentation data.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used for the analysis of volatile impurities or after derivatization of non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Useful for the definitive structural elucidation of isolated and purified degradation products.[1]

By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers and drug development professionals can ensure the quality and reliability of this compound in their applications.

References

Reactivity of the hydroxyl and aldehyde groups in 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-(hydroxymethyl)benzaldehyde is a trifunctional aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its unique arrangement of a phenolic hydroxyl, a benzylic hydroxyl, and an aldehyde group on a benzene ring offers a versatile platform for the synthesis of a wide array of complex molecules and potential pharmaceutical agents. The differential reactivity of these functional groups allows for selective transformations, enabling the targeted synthesis of derivatives. This technical guide provides an in-depth analysis of the reactivity of each functional group, complete with representative experimental protocols, comparative data, and graphical representations of key reaction pathways to aid in the strategic design of synthetic routes.

Introduction

The chemical versatility of this compound (CAS: 74901-08-9), also known as 5-(Hydroxymethyl)salicylaldehyde, stems from the distinct electronic and steric environments of its three functional groups.[1] The phenolic hydroxyl group at the C2 position is acidic and can act as a nucleophile or be selectively protected. The aldehyde group at C1 is an electrophilic center, susceptible to nucleophilic attack and condensation reactions. The benzylic hydroxyl group at the C5 position can undergo oxidation or be converted into a leaving group for nucleophilic substitution. Understanding the relative reactivity of these groups is paramount for the successful design of synthetic strategies toward novel compounds.

Reactivity of the Functional Groups

The selective functionalization of this compound hinges on the judicious choice of reagents and reaction conditions. A general workflow for the selective reaction of this molecule is presented below.

G start This compound protect_phenol Protect Phenolic OH start->protect_phenol protect_aldehyde Protect Aldehyde start->protect_aldehyde react_aldehyde React Aldehyde start->react_aldehyde Direct Reaction react_benzyl React Benzylic OH protect_phenol->react_benzyl protect_phenol->react_aldehyde protect_aldehyde->react_benzyl react_phenol React Phenolic OH protect_aldehyde->react_phenol deprotect Deprotection react_benzyl->deprotect react_aldehyde->deprotect react_phenol->deprotect final_product Final Product deprotect->final_product

Caption: General workflow for the selective functionalization of this compound.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base to form a phenoxide, a potent nucleophile. This allows for reactions such as etherification.

The Williamson ether synthesis is a reliable method for converting the phenolic hydroxyl group into an ether.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide displaces a halide from an alkyl halide.[3]

G reactant This compound product 2-(Alkoxy)-5-(hydroxymethyl)benzaldehyde reactant->product Williamson Ether Synthesis reagents 1. Base (e.g., NaH, K2CO3) 2. Alkyl Halide (R-X) reagents->product

Caption: Williamson ether synthesis of the phenolic hydroxyl group.

Table 1: Representative Conditions for Williamson Ether Synthesis

Reagent/ConditionPurposeTypical Values
Base Deprotonation of phenolic OHNaH, K₂CO₃, Cs₂CO₃
Alkyl Halide Alkylating agentCH₃I, C₂H₅Br, Benzyl Bromide
Solvent Reaction mediumDMF, Acetonitrile, Acetone
Temperature Reaction kinetics25-80 °C
Reaction Time To completion2-24 hours

Experimental Protocol: Synthesis of 2-(Benzyloxy)-5-(hydroxymethyl)benzaldehyde (Representative)

  • To a solution of this compound (1.0 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Reactions of the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a primary alcohol and can be selectively oxidized to an aldehyde or a carboxylic acid.

Several mild and selective methods are available for the oxidation of benzylic alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.[4][5]

G reactant This compound product 2-Hydroxy-5-formylbenzaldehyde reactant->product Selective Oxidation reagents Oxidizing Agent (e.g., PCC, MnO2) reagents->product

Caption: Selective oxidation of the benzylic hydroxyl group.

Table 2: Reagents for Selective Oxidation of the Benzylic Hydroxyl Group

ReagentSolventTemperatureTypical Yield
Pyridinium chlorochromate (PCC) DichloromethaneRoom Temperature~85%
Manganese dioxide (MnO₂) Chloroform, DichloromethaneRoom Temperature - Reflux~70-80%
Eosin Y (photocatalytic) Acetonitrile, O₂ atmosphere, Blue LEDRoom Temperature68-93%[4]
CrO₃-H₅IO₆ Acetonitrile-78 °C to Room TemperatureHigh Yields[5]

Experimental Protocol: Synthesis of 2-Hydroxy-5-formylbenzaldehyde using PCC (Representative)

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 mmol) in dichloromethane (15 mL), add a solution of this compound (1.0 mmol) in dichloromethane (5 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new carbon-carbon double bond.[6][7]

G reactant This compound product α,β-Unsaturated Product reactant->product Knoevenagel Condensation reagents Active Methylene Compound (e.g., Malononitrile, Diethyl malonate) Base Catalyst (e.g., Piperidine) reagents->product

Caption: Knoevenagel condensation of the aldehyde group.

Table 3: Conditions for Knoevenagel Condensation

Reagent/ConditionPurposeTypical Examples
Active Methylene Compound NucleophileMalononitrile, Diethyl malonate, Ethyl cyanoacetate
Catalyst Base to generate carbanionPiperidine, Pyrrolidine, Ammonium acetate
Solvent Reaction mediumEthanol, Toluene, Acetic acid
Temperature Reaction kineticsRoom Temperature to Reflux

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Representative)

  • To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

The aldehyde readily reacts with primary amines to form imines, also known as Schiff bases.[8]

Experimental Protocol: Synthesis of a Schiff Base (Representative)

  • Dissolve this compound (1.0 mmol) in hot ethanol (10 mL).

  • In a separate flask, dissolve the primary amine (e.g., aniline, 1.0 mmol) in ethanol (5 mL).

  • Add the aldehyde solution to the amine solution and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature. The Schiff base product often crystallizes out.

  • Collect the product by filtration, wash with cold ethanol, and dry.

The aldehyde group can be protected as an acetal by reacting with an alcohol or a diol in the presence of an acid catalyst.[9] This is particularly useful when subsequent reactions are to be performed on the hydroxyl groups under basic or nucleophilic conditions.

Experimental Protocol: Formation of a Cyclic Acetal (Representative)

  • To a solution of this compound (1.0 mmol) and ethylene glycol (1.2 mmol) in toluene (20 mL), add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acetal-protected product.

Selective Protection Strategies

To achieve regioselectivity in the reactions of this compound, a carefully planned protection-deprotection strategy is often necessary.

  • To react the benzylic hydroxyl group selectively: The more acidic phenolic hydroxyl group can be protected as a silyl ether (e.g., TBDMS ether) or a benzyl ether. The aldehyde can be protected as an acetal.

  • To react the phenolic hydroxyl group selectively: The aldehyde can be protected as an acetal. The benzylic alcohol is generally less reactive than the phenolic hydroxyl under basic conditions.

  • To react the aldehyde group selectively: The phenolic and benzylic hydroxyl groups can be protected, for example, as esters or ethers, although direct reaction at the aldehyde is often possible under specific conditions.

Conclusion

This compound is a valuable building block with three distinct functional groups that can be manipulated selectively. By understanding the inherent reactivity of the phenolic hydroxyl, benzylic hydroxyl, and aldehyde moieties, and by employing appropriate synthetic methodologies, including protection-deprotection strategies, a diverse range of complex molecules can be accessed. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile compound for applications in drug discovery and materials science. Further research into the specific reaction kinetics and optimization for this molecule will undoubtedly expand its utility in chemical synthesis.

References

An In-depth Technical Guide on 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-(hydroxymethyl)benzaldehyde, also known as 5-(hydroxymethyl)salicylaldehyde, is a phenolic aldehyde that has garnered interest in various scientific fields due to its potential as a versatile building block in organic synthesis and its anticipated biological activities. This technical guide provides a comprehensive overview of the historical synthesis of this compound, focusing on established ortho-formylation reactions of phenols. Detailed experimental protocols for key synthetic methodologies are presented, alongside a summary of quantitative data to facilitate reproducibility and optimization. Furthermore, this guide explores the potential biological significance of salicylaldehyde derivatives, with a particular focus on their anti-inflammatory and antioxidant properties and their interaction with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Introduction

Salicylaldehydes are a class of organic compounds characterized by a hydroxyl group positioned ortho to an aldehyde group on a benzene ring. This structural motif imparts unique chemical reactivity and has made them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, fragrances, and ligands for coordination chemistry. This compound is a derivative of salicylaldehyde that features an additional hydroxymethyl group at the para position relative to the hydroxyl group. This functional group provides an additional site for chemical modification, enhancing its utility as a synthon.

Historical Synthesis Methods

The introduction of a formyl group onto an aromatic ring, particularly in a position ortho to a hydroxyl group, has been a subject of extensive research in organic chemistry. Two classical methods are of primary historical relevance for the synthesis of this compound from its logical precursor, 4-(hydroxymethyl)phenol: the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is a widely used method for the ortho-formylation of phenols. The reaction typically involves treating a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[1] The reactive species is dichlorocarbene (:CCl2), which is generated in situ from chloroform and the base. The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis yields the salicylaldehyde.

While the Reimer-Tiemann reaction is a cornerstone of organic synthesis, it often suffers from modest yields and the formation of a para-isomer as a byproduct.[2] The harsh reaction conditions can also be a limitation for substrates with sensitive functional groups.

The Duff Reaction

The Duff reaction, developed by James C. Duff, provides an alternative route for the ortho-formylation of phenols.[3] This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically in a solvent like glycerol or acetic acid.[2] The reaction proceeds through a complex mechanism involving the formation of an iminium ion from HMTA, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the phenol.[4] Subsequent hydrolysis of the resulting Schiff base intermediate furnishes the desired salicylaldehyde.[4] The Duff reaction generally exhibits good ortho-selectivity but can also result in low to moderate yields.[3]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via the historical Reimer-Tiemann and Duff reactions, starting from 4-(hydroxymethyl)phenol, are provided below. These protocols are based on general procedures for these reactions and may require optimization for this specific substrate.

Synthesis via Reimer-Tiemann Reaction

Reaction: Ortho-formylation of 4-(hydroxymethyl)phenol using chloroform and sodium hydroxide.

Materials:

  • 4-(hydroxymethyl)phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl3)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-(hydroxymethyl)phenol in aqueous sodium hydroxide solution.

  • Heat the mixture to 60-70°C with stirring.

  • Add chloroform dropwise to the reaction mixture over a period of 1-2 hours. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, continue heating the mixture for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

  • The product can be extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Synthesis via Duff Reaction

Reaction: Ortho-formylation of 4-(hydroxymethyl)phenol using hexamethylenetetramine (HMTA) in an acidic medium.

Materials:

  • 4-(hydroxymethyl)phenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (H2SO4)

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare a mixture of glycerol and boric acid and heat to 150-160°C to form glyceroboric acid.

  • Add a pre-mixed powder of 4-(hydroxymethyl)phenol and hexamethylenetetramine in portions to the hot glyceroboric acid with vigorous stirring.

  • Maintain the reaction temperature at 150-160°C for 15-30 minutes after the addition is complete.

  • Cool the reaction mixture and hydrolyze by adding a hot solution of dilute sulfuric acid.

  • The product, this compound, can be isolated by steam distillation.

  • The distillate is collected, and the product can be extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extract is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography or recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of salicylaldehydes using the Reimer-Tiemann and Duff reactions. It is important to note that these values are general and the yield for the specific synthesis of this compound may vary depending on the optimized reaction conditions.

ParameterReimer-Tiemann ReactionDuff Reaction
Starting Material PhenolsPhenols
Formylating Agent Chloroform (CHCl3)Hexamethylenetetramine (HMTA)
Catalyst/Medium Strong Base (e.g., NaOH)Acid (e.g., Boric Acid in Glycerol)
Typical Temperature 60-70°C150-160°C
Typical Reaction Time 3-5 hours0.5-1 hour
Reported Yields Low to ModerateLow to Moderate
Selectivity Ortho and Para isomersPrimarily Ortho isomer

Biological Activity and Signaling Pathways

Salicylaldehyde and its derivatives have been reported to possess a range of biological activities, including antioxidant and anti-inflammatory properties. While specific studies on the biological mechanisms of this compound are limited, research on structurally related compounds provides valuable insights into its potential therapeutic applications.

Anti-inflammatory and Antioxidant Effects

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl group on the aromatic ring is crucial for this activity. The presence of an additional hydroxymethyl group in this compound may influence its antioxidant potential.

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Some salicylaldehyde derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[5] The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that control the expression of genes involved in the inflammatory response.[5]

Studies on structurally similar benzaldehyde derivatives have suggested their potential to modulate the MAPK signaling pathway. For instance, certain benzaldehydes isolated from natural sources have been shown to inhibit the phosphorylation of key MAPK proteins, such as p38 and ERK, in response to inflammatory stimuli. This inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. While direct evidence for this compound is pending, its structural similarity to other bioactive benzaldehydes suggests it may also interact with components of the MAPK pathway.

Visualizations

Synthetic Workflow

G cluster_0 Historical Synthesis of this compound cluster_1 Reimer-Tiemann Reaction cluster_2 Duff Reaction start 4-(Hydroxymethyl)phenol rt_reagents CHCl3, NaOH (aq) 60-70°C start->rt_reagents Formylation duff_reagents HMTA, Glyceroboric Acid 150-160°C start->duff_reagents Formylation rt_workup Acidification & Extraction rt_reagents->rt_workup product This compound rt_workup->product Purification duff_workup Hydrolysis & Steam Distillation duff_reagents->duff_workup duff_workup->product Purification

Caption: Historical synthetic routes to this compound.

Postulated Interaction with the MAPK Signaling Pathway

G cluster_0 Postulated Anti-inflammatory Mechanism via MAPK Pathway cluster_1 MAPK Cascade stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk P mapk p38 MAPK mapkk->mapk P nfkb NF-κB Activation mapk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Gene Expression inhibitor This compound (Postulated) inhibitor->mapk Inhibition (Postulated)

Caption: Postulated inhibition of the p38 MAPK pathway by this compound.

Conclusion

This compound is a valuable salicylaldehyde derivative with a rich history rooted in the classical formylation reactions of phenols. The Reimer-Tiemann and Duff reactions, despite their limitations in terms of yield, represent the foundational synthetic strategies for this class of compounds. The presence of both a hydroxyl and a hydroxymethyl group on the aromatic ring makes it an attractive scaffold for the development of novel compounds with potential therapeutic applications. Based on the bioactivities of structurally related molecules, this compound is a promising candidate for further investigation as an anti-inflammatory and antioxidant agent, potentially through the modulation of key signaling pathways such as the MAPK cascade. This guide provides a solid foundation for researchers interested in the synthesis and biological evaluation of this intriguing molecule.

References

Theoretical Framework for the Analysis of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical framework for the computational analysis of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. As of the latest literature search, dedicated theoretical and computational studies specifically for this molecule are not publicly available. The methodologies, data presentation, and analyses described herein are based on established computational chemistry protocols and findings from studies on analogous compounds, such as 5-Bromo-2-Hydroxybenzaldehyde and other substituted hydroxybenzaldehydes. This whitepaper serves as a detailed guide for initiating and conducting theoretical research on the target molecule.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure, electronic properties, and vibrational modes. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these characteristics at the atomic level. Such computational analyses can predict molecular geometry, vibrational spectra, electronic structure, and reactivity, providing invaluable insights that complement experimental investigations and guide the design of new derivatives with enhanced properties.

This technical guide outlines a standard workflow for a comprehensive theoretical investigation of this compound, detailing the computational protocols and the expected nature of the results.

Computational Methodology

The following section details a robust computational protocol for the theoretical analysis of this compound, based on methods proven effective for similar aromatic compounds.

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the most stable conformation, corresponding to the minimum energy on the potential energy surface.

Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost for this type of molecule.

  • Convergence Criteria: Tight convergence criteria should be employed for the optimization to ensure a true energy minimum is reached.

  • Verification: The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure is a true minimum.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Method: The same DFT/B3LYP method and 6-311++G(d,p) basis set as used for geometry optimization.

  • Analysis: The calculated vibrational frequencies are used to assign the characteristic vibrational modes of the molecule, such as O-H, C-H, C=O, and C-C stretching and bending vibrations. A Potential Energy Distribution (PED) analysis can be performed to provide a quantitative assignment of the vibrational modes.

  • Scaling: Due to the harmonic approximation used in the calculations, the computed vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies for better agreement with experimental data.

Electronic Structure Analysis

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Protocol:

  • Method: The analysis is performed on the optimized geometry using the same level of theory (B3LYP/6-311++G(d,p)).

  • Properties Calculated:

    • HOMO Energy (EHOMO): Related to the molecule's ability to donate electrons.

    • LUMO Energy (ELUMO): Related to the molecule's ability to accept electrons.

    • HOMO-LUMO Energy Gap (ΔE): A measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

    • Other Quantum Chemical Descriptors: Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Chemical Hardness (η), and Chemical Softness (S) can be derived from the HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the total electron density on the molecular surface, which is crucial for identifying the sites for electrophilic and nucleophilic attack.

Protocol:

  • Method: The MEP is calculated for the optimized molecular structure at the B3LYP/6-311++G(d,p) level of theory.

  • Visualization: The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Predicted Quantitative Data

The following tables are templates for presenting the quantitative data that would be obtained from the proposed theoretical studies.

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C2ValueC1-C2-C3Value
C2-O1ValueC2-C1-H1Value
C5-C8ValueC4-C5-C8Value
C7=O2ValueC1-C7-O2Value
............

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)PED Assignment
ν(O-H)ValueValueO-H stretch
ν(C-H)aromaticValueValueAromatic C-H stretch
ν(C=O)ValueValueCarbonyl stretch
ν(C-C)aromaticValueValueAromatic C-C stretch
δ(O-H)ValueValueO-H bend
............

Table 3: Predicted Electronic Properties

ParameterValue (eV)
EHOMOValue
ELUMOValue
HOMO-LUMO Energy Gap (ΔE)Value
Ionization Potential (IP)Value
Electron Affinity (EA)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value

Visualizations

Visual representations are essential for understanding the molecular structure and the results of the computational analysis.

Caption: Molecular structure of this compound.

G start Initial Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_props Electronic Properties Calculation (HOMO, LUMO, MEP) geom_opt->electronic_props data_analysis Data Analysis and Interpretation freq_analysis->data_analysis electronic_props->data_analysis end Theoretical Characterization Complete data_analysis->end

Caption: Computational workflow for theoretical analysis.

Conclusion

While experimental data remains the cornerstone of chemical science, theoretical studies offer a complementary and predictive approach to understanding molecular behavior. The computational framework detailed in this whitepaper provides a comprehensive roadmap for the in-silico characterization of this compound. The results from such a study would provide fundamental insights into its stability, reactivity, and spectroscopic properties, thereby accelerating its potential development in pharmaceutical and material science applications. It is anticipated that future research will provide the specific data for this promising molecule, for which this guide provides a robust methodological foundation.

Quantum chemical calculations for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. While direct computational studies on this specific molecule are not extensively available in public literature, this document outlines the established theoretical framework and methodologies, drawing parallels from studies on analogous compounds such as salicylaldehyde and its derivatives. This guide serves as a robust reference for researchers initiating computational investigations into this molecule for applications in medicinal chemistry and drug design.

Introduction

This compound is a substituted aromatic aldehyde with functional groups that make it an interesting candidate for drug development. The hydroxyl, hydroxymethyl, and aldehyde moieties provide multiple sites for potential interactions with biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (T), offer a powerful in silico approach to predict its molecular properties, complementing and guiding experimental research. These calculations can provide insights into molecular geometry, stability, electronic structure, and spectroscopic signatures, which are fundamental to understanding its reactivity and potential biological activity.

Computational Methodology

The core of the theoretical investigation of this compound would involve DFT calculations, a method that provides a good balance between accuracy and computational cost.

2.1. Geometry Optimization The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons, and "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

2.2. Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

  • It predicts the vibrational (infrared and Raman) spectra of the molecule. The calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model.

2.3. Electronic Properties Analysis Several key electronic properties can be calculated to understand the molecule's reactivity:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[1][2]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[1][2] It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively.[1][2]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule.

2.4. Spectroscopic Simulation

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) and to assign the observed electronic transitions.

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts for comparison with experimental ¹H and ¹³C NMR spectra.

Data Presentation

The quantitative data obtained from these calculations are typically summarized in tables for clear comparison with experimental values or data from related molecules.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound (Illustrative) (Based on DFT/B3LYP/6-311++G(d,p) calculations on analogous molecules)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.405C6-C1-C2119.5
C2-O(H)1.358C1-C2-C3120.2
C1-C(H)=O1.475C2-C1-C(H)O121.8
C=O1.215O=C-H123.5
C5-C(H₂)OH1.510C4-C5-C(H₂)OH120.9
C(H₂)-OH1.430C5-C(H₂)-OH111.5

Table 2: Calculated Vibrational Frequencies for Key Functional Groups (Illustrative) (Based on DFT/B3LYP/6-311++G(d,p) calculations on analogous molecules)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Range (cm⁻¹)
O-H stretch (phenolic)36503600 - 3700
O-H stretch (alcoholic)36303580 - 3670
C-H stretch (aromatic)30803000 - 3100
C-H stretch (aldehyde)28202810 - 2850[3]
C=O stretch (aldehyde)16701660 - 1740
C-O stretch (phenolic)12501200 - 1300
C-O stretch (alcoholic)10501000 - 1260

Table 3: Calculated Electronic Properties (Illustrative) (Based on DFT/B3LYP/6-311++G(d,p) calculations on analogous molecules)

PropertyValue (eV)
HOMO Energy-6.35
LUMO Energy-2.45
HOMO-LUMO Gap (ΔE)3.90
Ionization Potential (I)6.35
Electron Affinity (A)2.45
Electronegativity (χ)4.40
Chemical Hardness (η)1.95
Chemical Softness (S)0.51
Electrophilicity Index (ω)4.96

Note: The values in these tables are illustrative and based on calculations for structurally similar molecules found in the literature.[1][2] They serve as a reference for what to expect from a dedicated study on this compound.

Experimental Protocols

4.1. Synthesis Protocol (Representative) A plausible synthesis route for this compound involves the formylation of the corresponding substituted phenol. The following is a representative protocol adapted from established methods for similar compounds.[4]

  • Preparation of Phenolic Substrate: Start with 4-methylphenol. The hydroxymethyl group can be introduced at the 2-position via various methods, such as the Duff reaction or through protection-lithiation-formylation strategies followed by reduction.

  • Formylation (Ortho-selective): A common method for ortho-formylation of phenols is the Reimer-Tiemann reaction or by using a magnesium methoxide complex followed by treatment with paraformaldehyde.[3][4]

  • Reaction Setup: The chosen phenolic precursor is dissolved in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: The formylating agent (e.g., paraformaldehyde and magnesium methoxide) is added portion-wise at a controlled temperature (often cooled in an ice bath).

  • Reaction and Workup: The reaction mixture is stirred, typically at elevated temperatures, for several hours until completion (monitored by TLC). The reaction is then quenched, usually with an acidic aqueous solution.

  • Purification: The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.[3]

4.2. Spectroscopic Analysis

  • FT-IR Spectroscopy: The FT-IR spectrum would be recorded using a spectrometer, typically in the 4000–400 cm⁻¹ range. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • ¹H and ¹³C NMR Spectroscopy: NMR spectra would be recorded on a high-resolution spectrometer (e.g., 500 MHz).[3] The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

  • UV-Vis Spectroscopy: The electronic absorption spectrum would be measured using a UV-Vis spectrophotometer. The sample would be dissolved in a transparent solvent (e.g., ethanol or methanol) to obtain a dilute solution.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern would be determined using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.[3]

Visualizations

Computational Workflow Diagram

G Computational Chemistry Workflow for this compound A Initial Structure (2D or 3D Guess) B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D F Vibrational Spectra (IR, Raman) C->F E Optimized Geometry (Bond Lengths, Angles) D->E Yes O Re-optimize Geometry D->O No G Electronic Property Calculations E->G K TD-DFT Calculation E->K M GIAO-NMR Calculation E->M H HOMO-LUMO Analysis (Reactivity) G->H I MEP Analysis (Reactive Sites) G->I J NBO Analysis (Stability, Charge Transfer) G->J L UV-Vis & CD Spectra K->L N NMR Chemical Shifts M->N O->B

Caption: Workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations provide a powerful theoretical lens to investigate the properties of this compound. By employing methods such as DFT, researchers can obtain detailed information about the molecule's geometry, stability, electronic structure, and spectroscopic characteristics. This computational data, when validated against experimental results, can significantly accelerate the drug discovery process by enabling a more rational design of novel therapeutic agents based on this versatile chemical scaffold. This guide provides the foundational knowledge for researchers to embark on such computational and experimental investigations.

References

Spectroscopic Characterization of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of predicted spectroscopic values and experimental data from structurally analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
IUPAC Name This compound
CAS Number 74901-08-9
Physical Form Solid
Purity (Typical) ≥95%
InChI Key MFHBKQHAPQBJFO-UHFFFAOYSA-N

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~9.8 - 10.0Singlet1HAldehyde protonExpected to be a sharp singlet in the downfield region due to the deshielding effect of the carbonyl group.
~11.0Singlet1HPhenolic -OHThe chemical shift can be broad and variable depending on the solvent and concentration.
~7.5Doublet1HAromatic protonAromatic proton ortho to the aldehyde group.
~7.2Doublet1HAromatic protonAromatic proton meta to the aldehyde group.
~6.9Doublet1HAromatic protonAromatic proton ortho to the hydroxyl group.
~4.5Singlet2HMethylene protonsProtons of the -CH₂OH group.
~5.0Singlet1HHydroxymethyl -OHThe chemical shift of the alcohol proton can be broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~195Carbonyl carbon (C=O)The aldehyde carbon is expected to be the most downfield signal.
~160Aromatic carbon (C-OH)The carbon attached to the phenolic hydroxyl group.
~140Aromatic carbon (C-CH₂OH)The carbon attached to the hydroxymethyl group.
~135Aromatic carbon (C-CHO)The carbon attached to the aldehyde group.
~125 - 130Aromatic carbons (CH)Chemical shifts for the remaining aromatic carbons.
~60Methylene carbon (-CH₂OH)The carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3400 - 3200BroadO-H stretch (phenolic)A broad band is expected due to intermolecular hydrogen bonding.
3300 - 3100BroadO-H stretch (alcoholic)A broad band from the hydroxymethyl group.
3100 - 3000MediumAromatic C-H stretchTypical for aromatic C-H bonds.
2900 - 2800WeakAldehyde C-H stretchOften appears as two weak bands (Fermi resonance).
1680 - 1650StrongC=O stretch (aldehyde)A strong, sharp absorption characteristic of an aromatic aldehyde. The position may be slightly lowered due to intramolecular hydrogen bonding with the ortho-hydroxyl group.
1600 - 1450MediumAromatic C=C stretchMultiple bands are expected in this region, characteristic of the benzene ring.
1250 - 1150StrongC-O stretch (phenol)Strong absorption due to the phenolic C-O bond.
1050 - 1000MediumC-O stretch (primary alcohol)Absorption corresponding to the C-O bond of the hydroxymethyl group.
Mass Spectrometry (MS)

Table 4: Predicted m/z Peaks for this compound in Mass Spectrometry

m/z ValueAdductPredicted Collision Cross Section (Ų)
153.05463[M+H]⁺127.5
175.03657[M+Na]⁺136.6
151.04007[M-H]⁻129.2
170.08117[M+NH₄]⁺147.7
135.04461[M+H-H₂O]⁺122.8

Data Source: Predicted values from computational models.[1]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a polar solvent like ethanol or methanol is expected to show absorption maxima corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group. Based on structurally similar hydroxybenzaldehydes, absorption maxima (λ_max) are anticipated in the regions of 250-280 nm and 320-350 nm.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of hydroxybenzaldehydes, which can be adapted for this compound.

Synthesis Protocol: Ortho-Formylation of a Substituted Phenol

A common method for the synthesis of ortho-hydroxybenzaldehydes is the Duff reaction or a modified version thereof.

  • Reaction Setup : A solution of the corresponding substituted phenol (e.g., 4-(hydroxymethyl)phenol) and hexamethylenetetramine in an acidic medium (e.g., trifluoroacetic acid or a mixture of acetic acid and sulfuric acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction : The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, the mixture is cooled to room temperature and hydrolyzed by adding water or a dilute acid.

  • Extraction : The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy : The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry : Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • UV-Vis Spectroscopy : The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., ethanol or methanol) and placed in a quartz cuvette.

Visualizations

Synthetic Workflow

G General Synthetic Workflow for this compound A Starting Material (4-(hydroxymethyl)phenol) C Reaction (e.g., Duff Reaction) A->C B Reagents (Hexamethylenetetramine, Acid) B->C D Work-up (Hydrolysis) C->D E Extraction (Organic Solvent) D->E F Purification (Column Chromatography) E->F G Final Product (this compound) F->G

Caption: General Synthetic Workflow for this compound.

Spectroscopic Characterization Workflow

G Logical Workflow for Spectroscopic Characterization A Purified Compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E UV-Vis Spectroscopy A->E F Structural Elucidation B->F C->F D->F E->F

Caption: Logical Workflow for Spectroscopic Characterization.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, many hydroxybenzaldehyde derivatives have shown promising pharmacological properties. Studies on related compounds suggest potential antioxidant and anti-inflammatory activities. The presence of the aldehyde and hydroxyl functional groups makes this compound a versatile scaffold for the synthesis of more complex molecules, such as Schiff bases and chalcones, which are classes of compounds with a broad range of biological activities being explored in drug discovery. Further research is warranted to explore the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Coumarin Derivatives from 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of benzopyrone scaffolds found in numerous natural products and synthetic derivatives.[1] They exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The versatile structure of the coumarin nucleus allows for various substitutions, making it a privileged scaffold in medicinal chemistry and drug discovery. The introduction of a hydroxymethyl group at the 6-position, derived from 2-Hydroxy-5-(hydroxymethyl)benzaldehyde, offers a valuable site for further functionalization to modulate biological activity and pharmacokinetic properties.

This document provides detailed protocols for the synthesis of 6-(hydroxymethyl)coumarin derivatives via three classical and versatile methods: the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction. While specific literature on the use of this compound in these reactions is limited, the following protocols are based on established procedures for similarly substituted salicylaldehydes and provide a solid foundation for the synthesis of the target compounds. Optimization of the presented conditions may be necessary to achieve optimal yields and purity.

Key Synthetic Methodologies

The synthesis of coumarin derivatives from this compound can be effectively achieved through several well-established condensation reactions. The choice of method often depends on the desired substitution pattern on the coumarin ring.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[2] Subsequent intramolecular cyclization of the intermediate yields the coumarin core. This method is particularly useful for introducing a variety of substituents at the 3-position of the coumarin ring.

Experimental Workflow: Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A This compound E Mix and Stir/Heat A->E B Active Methylene Compound (e.g., Diethyl malonate, Ethyl acetoacetate) B->E C Solvent (e.g., Ethanol, Water) C->E D Basic Catalyst (e.g., Piperidine, DBU) D->E F Cooling and Precipitation E->F G Filtration F->G H Washing G->H I Recrystallization/Chromatography H->I J 6-(Hydroxymethyl)coumarin Derivative I->J

Caption: General experimental workflow for the Knoevenagel condensation.

Detailed Protocol: Knoevenagel Condensation for 6-(hydroxymethyl)-3-ethoxycarbonylcoumarin

  • Reagents and Materials:

    • This compound

    • Diethyl malonate

    • Piperidine (catalyst)

    • Ethanol (solvent)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and diethyl malonate (1.2 mmol) in ethanol (15 mL).

    • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

    • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

    • Filter the solid product, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 6-(hydroxymethyl)-3-ethoxycarbonylcoumarin.

Reactant 1Reactant 2CatalystSolventConditionsProductYield (%)
This compoundDiethyl malonatePiperidineEthanolReflux, 4-6 h6-(hydroxymethyl)-3-ethoxycarbonylcoumarin~80-90
This compoundEthyl acetoacetatePiperidineEthanolReflux, 3-5 h3-Acetyl-6-(hydroxymethyl)coumarin~75-85
This compoundMalononitrileDBUWater50 °C, 1-2 h3-Cyano-6-(hydroxymethyl)coumarin>90

Table 1: Representative Knoevenagel Condensation Reactions. Yields are estimated based on similar reactions with substituted salicylaldehydes and may vary.[3]

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid to produce an α,β-unsaturated carboxylic acid, which then undergoes intramolecular cyclization to form the coumarin.[4] This method is particularly useful for the synthesis of coumarins unsubstituted at the 3- and 4-positions.

Reaction Scheme: Perkin Reaction

G A This compound D Heat (180-200 °C) A->D B Acetic Anhydride B->D C Sodium Acetate C->D E Intermediate D->E F Intramolecular Cyclization E->F G 6-(Hydroxymethyl)coumarin F->G

Caption: Perkin reaction for the synthesis of 6-(hydroxymethyl)coumarin.

Detailed Protocol: Perkin Reaction for 6-(hydroxymethyl)coumarin

  • Reagents and Materials:

    • This compound

    • Acetic anhydride

    • Anhydrous sodium acetate

    • High-temperature reaction vessel with a condenser

    • Heating mantle or oil bath

  • Procedure:

    • Place this compound (1.0 mmol), anhydrous sodium acetate (1.5 mmol), and acetic anhydride (3.0 mmol) in a reaction vessel.

    • Heat the mixture to 180-200 °C for 5-8 hours.

    • Cool the reaction mixture and pour it into water.

    • Boil the aqueous mixture for a short period to hydrolyze excess acetic anhydride.

    • Cool the mixture to induce precipitation of the crude product.

    • Filter the solid, wash with cold water, and dry.

    • Purify the product by recrystallization from a suitable solvent.

Reactant 1Reagent 2BaseConditionsProductYield (%)
This compoundAcetic anhydrideSodium acetate180-200 °C, 5-8 h6-(Hydroxymethyl)coumarin~60-70
5-MethylsalicylaldehydeAcetic anhydrideSodium acetateHigh Temp.6-MethylcoumarinGood

Table 2: Perkin Reaction Conditions. Yield is estimated based on reactions with similar substrates.[5]

Wittig Reaction

The Wittig reaction provides a route to coumarins by reacting a salicylaldehyde with a phosphorus ylide (Wittig reagent).[6] An intramolecular cyclization of the resulting o-hydroxycinnamic acid ester derivative affords the coumarin. This method offers good control over the formation of the coumarin ring.

Experimental Workflow: Wittig Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A This compound D Heat under Reflux A->D B Phosphorus Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) B->D C High-boiling Solvent (e.g., N,N-Diethylaniline) C->D E Cool and Dilute D->E F Acid Wash E->F G Extraction F->G H Chromatography G->H I 6-(Hydroxymethyl)coumarin H->I

Caption: General experimental workflow for the Wittig reaction.

Detailed Protocol: Wittig Reaction for 6-(hydroxymethyl)coumarin

  • Reagents and Materials:

    • This compound

    • (Carbethoxymethylene)triphenylphosphorane

    • N,N-Diethylaniline (solvent)

    • Reaction flask with reflux condenser

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • In a reaction flask under an inert atmosphere, combine this compound (1.0 mmol) and (carbethoxymethylene)triphenylphosphorane (1.2 mmol) in N,N-diethylaniline (10 mL).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic solution with dilute acid (e.g., 5% HCl) to remove the N,N-diethylaniline.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the coumarin from triphenylphosphine oxide.

Reactant 1Wittig ReagentSolventConditionsProductYield (%)
This compound(Carbethoxymethylene)triphenylphosphoraneN,N-DiethylanilineReflux, 4-6 h6-(Hydroxymethyl)coumarin~50-70
2-Hydroxy-4-methoxybenzaldehyde[(Methoxycarbonyl)methylene]triphenylphosphoraneN,N-Diethylaniline210 °C, 2 h7-MethoxycoumarinModerate

Table 3: Wittig Reaction Conditions. Yield is estimated based on reactions with similar substrates.[7]

Conclusion

The Knoevenagel condensation, Perkin reaction, and Wittig reaction are all viable and effective methods for the synthesis of coumarin derivatives from this compound. The choice of a particular method will be guided by the desired substitution pattern on the final coumarin product and the availability of reagents. The protocols provided herein, based on established methodologies for related substrates, offer a strong starting point for the synthesis and further exploration of this promising class of compounds in the field of drug discovery and development. Researchers are encouraged to optimize the reaction conditions to achieve the best possible outcomes for their specific applications.

References

Application Notes and Protocols: Knoevenagel Condensation with 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction is a cornerstone for the synthesis of a wide array of functionalized molecules, including coumarins, cinnamic acids, and other α,β-unsaturated compounds that serve as key intermediates in the development of pharmaceuticals, fine chemicals, and functional polymers.[1][3][4][5] The versatility of the Knoevenagel condensation allows for its application with a variety of substituted benzaldehydes, with the electronic and steric nature of the substituents influencing the reactivity of the aldehyde.[1]

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation specifically utilizing 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. This particular benzaldehyde derivative, with its hydroxyl and hydroxymethyl functional groups, offers a gateway to synthesizing novel coumarin derivatives and other scaffolds of significant interest in medicinal chemistry and drug discovery.[6][7] The protocols outlined below cover both traditional and modern, environmentally benign ("green") methodologies.

Key Applications in Drug Development

The products derived from the Knoevenagel condensation of this compound are of significant interest in drug development due to their potential biological activities. The resulting coumarin and chromene scaffolds are prevalent in a variety of biologically active compounds. Potential therapeutic applications include:

  • Anticancer Agents: Many coumarin derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8]

  • Antimicrobial Agents: The coumarin nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties.[8]

  • Enzyme Inhibitors: Specific coumarin derivatives have been shown to act as inhibitors for enzymes implicated in diseases such as Alzheimer's and Parkinson's.[9]

  • Fluorescent Probes: The inherent fluorescence of many coumarin compounds makes them valuable as chemosensors and imaging agents in biological systems.[9]

Experimental Protocols

The following protocols provide detailed methodologies for performing the Knoevenagel condensation with this compound.

Protocol 1: Synthesis of 6-(Hydroxymethyl)-2-oxo-2H-chromene-3-carbonitrile via Traditional Knoevenagel Condensation

This protocol describes a traditional approach using a basic catalyst in an organic solvent.

Materials:

  • This compound (1.0 mmol, 152.15 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)[1]

  • Piperidine (catalytic amount, ~0.1 mmol)[8]

  • Ethanol (10 mL)[1]

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottomed flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.[1]

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid product by vacuum filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol/water.[1]

  • Characterize the final product using NMR, IR, Mass Spectrometry, and Melting Point determination.[1]

Data Presentation:

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass (mg)
This compound1.0152.151.0152.15
Malononitrile1.066.061.066.06
Piperidine (catalyst)~0.185.15~0.1~8.5
Ethanol (solvent)-46.07-10 mL
Protocol 2: Green Synthesis of 6-(Hydroxymethyl)-2-oxo-2H-chromene-3-carboxylic acid via Catalyst-Free Condensation in Water

This protocol outlines an environmentally friendly approach using water as the solvent, avoiding the use of organic solvents and traditional basic catalysts.[1]

Materials:

  • This compound (1.0 mmol, 152.15 mg)

  • Meldrum's acid (1.0 mmol, 144.11 g)[3]

  • Deionized water (2 mL)[1]

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine this compound (1.0 mmol) and Meldrum's acid (1.0 mmol).[3]

  • Add 2 mL of deionized water to the vial.[1]

  • Seal the vial and stir the mixture at 50 °C.

  • Monitor the reaction by TLC. The product often precipitates from the aqueous solution upon formation.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.[1]

  • The purity of the isolated product is often high, but it can be recrystallized from an ethanol/water mixture if necessary.[1]

  • Characterize the product by NMR, IR, Mass Spectrometry, and Melting Point.[1]

Data Presentation:

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass (mg)
This compound1.0152.151.0152.15
Meldrum's acid1.0144.111.0144.11
Deionized Water (solvent)-18.02-2 mL
Protocol 3: Solvent-Free Knoevenagel Condensation for the Synthesis of (E)-3-(2-hydroxy-5-(hydroxymethyl)phenyl)acrylic acid

This protocol details a solvent-free approach, which is a greener alternative that minimizes waste.[4]

Materials:

  • This compound (5.0 mmol, 760.75 mg)

  • Malonic acid (10.0 mmol, 1.04 g)[1]

  • Ammonium bicarbonate (catalytic amount)[1][4]

  • Reaction vessel suitable for heating

Procedure:

  • Combine this compound (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.[1]

  • Add a catalytic amount of ammonium bicarbonate.[1]

  • Heat the mixture at 80-100 °C with stirring.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to dissolve any unreacted malonic acid and the catalyst.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and dry under vacuum.[1]

  • Recrystallize the product from a suitable solvent if further purification is needed.

  • Characterize the final product using NMR, IR, Mass Spectrometry, and Melting Point determination.[1]

Data Presentation:

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass (mg)
This compound1.0152.155.0760.75
Malonic acid2.0104.0610.01040.6
Ammonium bicarbonate (catalyst)catalytic79.06catalyticcatalytic

Visualizations

Experimental Workflow for Knoevenagel Condensation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization reagents Combine Reactants: - this compound - Active Methylene Compound - Catalyst (optional) - Solvent (optional) stirring Stirring & Heating (if required) reagents->stirring monitoring Monitor by TLC stirring->monitoring cooling Cool to RT monitoring->cooling filtration Vacuum Filtration cooling->filtration extraction Solvent Extraction (if necessary) cooling->extraction recrystallization Recrystallization filtration->recrystallization extraction->recrystallization characterization Characterization: - NMR - IR - MS - M.P. recrystallization->characterization

Caption: A generalized experimental workflow for the Knoevenagel condensation.

Synthesis of Coumarin Derivatives via Knoevenagel Condensation

coumarin_synthesis start This compound intermediate Knoevenagel Adduct (Intermediate) start->intermediate active_methylene Active Methylene Compound (e.g., Malononitrile, Diethyl Malonate) active_methylene->intermediate catalyst Base Catalyst (e.g., Piperidine, Ammonium Acetate) catalyst->intermediate dehydration Dehydration (-H2O) intermediate->dehydration product Coumarin Derivative dehydration->product

Caption: The synthetic pathway to coumarin derivatives from 2-hydroxybenzaldehydes.

References

Application Notes and Protocols for Schiff Base Formation Using 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone.[1] Those derived from salicylaldehyde and its analogs are of particular interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] The presence of a hydroxyl group ortho to the imine bond allows for the formation of stable metal complexes, which can enhance their therapeutic potential.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases using 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. The additional hydroxymethyl group on the aromatic ring offers a potential site for further functionalization or can influence the compound's solubility and biological activity.

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for various therapeutic applications:

  • Antimicrobial Agents: The imine group is crucial for the antimicrobial activity of Schiff bases, which can inhibit the growth of a wide range of bacteria and fungi.[6][7][8] The mechanism is often attributed to the ability of the Schiff base to chelate with metal ions essential for microbial growth or to interfere with cellular proteins and enzymes.

  • Anticancer Agents: Many Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines.[2][3][9] Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA. The formation of metal complexes with these Schiff bases can further enhance their anticancer properties.

  • Anti-inflammatory and Antioxidant Activity: The phenolic hydroxyl group in these Schiff bases can act as a radical scavenger, contributing to their antioxidant properties. Some Schiff bases have also shown potential as anti-inflammatory agents.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve 1.0 equivalent of the desired primary amine in absolute ethanol.

  • Add the amine solution to the aldehyde solution dropwise while stirring.

  • (Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

  • Attach a condenser to the flask and reflux the mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Synthesis of Metal Complexes

Schiff bases derived from this compound can act as bidentate ligands to form stable complexes with various transition metals.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., Cu(OAc)₂, NiCl₂, CoCl₂, Zn(OAc)₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve 2.0 equivalents of the Schiff base ligand in methanol or ethanol in a round-bottom flask and heat the solution to reflux.

  • In a separate beaker, dissolve 1.0 equivalent of the metal salt in a minimal amount of the same solvent.

  • Add the metal salt solution dropwise to the refluxing ligand solution.

  • Continue to reflux the reaction mixture for an additional 1-2 hours, during which a colored precipitate of the metal complex should form.

  • Cool the mixture to room temperature and collect the solid complex by vacuum filtration.

  • Wash the complex with the solvent to remove any unreacted ligand and metal salt.

  • Dry the final product in a desiccator.

Data Presentation

The following tables summarize typical characterization data for a hypothetical Schiff base synthesized from this compound and aniline, and its copper (II) complex.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )ColorYield (%)Melting Point (°C)
Schiff Base Ligand C₁₅H₁₃NO₂239.27Yellow85178-180
Copper (II) Complex C₃₀H₂₄CuN₂O₄540.07Green78>300 (decomposes)

Table 2: Spectroscopic Data

CompoundFT-IR (cm⁻¹) ν(C=N)FT-IR (cm⁻¹) ν(O-H)¹H NMR (δ ppm) -CH=N-¹H NMR (δ ppm) -OH
Schiff Base Ligand ~1620~3400 (broad)~8.5 (s)~12.5 (s, br)
Copper (II) Complex ~1605-~8.7 (s)-

Note: The shift of the C=N stretching frequency to a lower wavenumber and the disappearance of the O-H stretching band in the IR spectrum of the complex are indicative of coordination of the imine nitrogen and the deprotonated phenolic oxygen to the metal center.

Visualization of Experimental Workflow and Potential Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases and their metal complexes.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_complexation Metal Complexation cluster_bioactivity Biological Evaluation start This compound + Primary Amine reaction Condensation Reaction (Ethanol, Reflux) start->reaction product Schiff Base Ligand reaction->product filtration Filtration & Washing product->filtration recrystallization Recrystallization filtration->recrystallization characterization Characterization (FT-IR, NMR, Mass Spec) recrystallization->characterization schiff_base Purified Schiff Base complex_reaction Complexation Reaction (Methanol, Reflux) schiff_base->complex_reaction metal_salt Metal Salt metal_salt->complex_reaction metal_complex Metal Complex complex_reaction->metal_complex evaluation Antimicrobial & Anticancer Screening metal_complex->evaluation

Caption: General workflow for synthesis and evaluation.

Postulated Anticancer Mechanism of Action

While the specific signaling pathways for Schiff bases of this compound are yet to be fully elucidated, a plausible mechanism involves the induction of apoptosis.

G cluster_cell Cancer Cell cluster_pathway Apoptotic Pathway cluster_dna DNA Interaction schiff_base Schiff Base Complex ros ↑ Reactive Oxygen Species (ROS) schiff_base->ros dna_damage DNA Damage/Binding schiff_base->dna_damage mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Potential anticancer mechanism of action.

References

Application Notes and Protocols: 2-Hydroxy-5-(hydroxymethyl)benzaldehyde as a Versatile Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and utilization of fluorescent probes derived from 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. While direct literature on this specific precursor is limited, the methodologies and principles outlined here are based on well-established chemistry of analogous salicylaldehyde derivatives and are expected to be readily adaptable.

Introduction

This compound is a functionalized aromatic aldehyde that serves as an excellent starting material for the synthesis of Schiff base fluorescent probes. The presence of a hydroxyl group, an aldehyde moiety, and a hydroxymethyl group offers multiple sites for chemical modification and coordination with analytes. Schiff bases derived from this precursor are particularly promising for the development of "turn-on" fluorescent sensors for various metal ions and potentially other biologically relevant molecules.

The fundamental principle behind the function of these probes often relies on mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). In the unbound state, the probe typically exhibits weak fluorescence due to non-radiative decay processes. Upon binding to a target analyte, the conformational flexibility of the probe is restricted, leading to a significant enhancement in fluorescence intensity.

General Synthesis of Fluorescent Probes

The synthesis of fluorescent probes from this compound is typically achieved through a straightforward condensation reaction with a primary amine. The choice of the amine-containing compound is critical as it dictates the selectivity and photophysical properties of the resulting probe.

General Synthesis Workflow

G cluster_synthesis Synthesis start This compound + Primary Amine solvent Solvent (e.g., Ethanol, Methanol) start->solvent reaction Condensation Reaction (Reflux) solvent->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product Schiff Base Fluorescent Probe purification->product

Caption: General workflow for synthesizing Schiff base fluorescent probes.

Application: Metal Ion Detection

Fluorescent probes derived from this compound are particularly well-suited for the detection of various metal ions. The phenolic hydroxyl group and the imine nitrogen of the Schiff base can form a coordination site for metal ions.

Signaling Pathway for Metal Ion Detection

The sensing mechanism often involves the inhibition of non-radiative decay pathways upon metal ion binding, leading to a "turn-on" fluorescence response.

G cluster_mechanism Metal Ion Detection Mechanism Probe Free Schiff Base Probe (Low Fluorescence) Metal Target Metal Ion Probe->Metal Binding Complex Probe-Metal Ion Complex (High Fluorescence) Metal->Complex Emission Fluorescence Emission Complex->Emission Excitation Light Excitation Excitation->Complex

Caption: "Turn-on" fluorescence mechanism upon metal ion binding.

Experimental Protocols

The following are generalized protocols for the synthesis and application of fluorescent probes based on this compound. Researchers should optimize these protocols for their specific target analytes and experimental conditions.

Protocol 1: Synthesis of a Generic Schiff Base Fluorescent Probe

Materials:

  • This compound

  • A selected primary amine (e.g., 2-aminoethanol, ethylenediamine, aniline derivative)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the appropriate molar equivalent of the primary amine in 10 mL of absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution while stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser and reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol to remove unreacted starting materials.

  • Dry the purified Schiff base probe under vacuum.

  • Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.

Protocol 2: General Procedure for Metal Ion Sensing

Materials:

  • Stock solution of the synthesized fluorescent probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal salts (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, Tris-HCl)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Test Solution: In a quartz cuvette, place 2 mL of the chosen buffer solution (the solvent system may be a mixture of buffer and an organic solvent like DMSO or ethanol to ensure probe solubility).

  • Addition of Probe: Add a small aliquot of the probe stock solution to the cuvette to achieve a final concentration in the micromolar range (e.g., 10 µM).

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution.

  • Titration with Metal Ion: Add incremental amounts of a specific metal ion stock solution to the cuvette. After each addition, gently mix and record the fluorescence spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding affinity.

  • Selectivity Test: Repeat the experiment with a range of other metal ions to assess the selectivity of the probe.

Quantitative Data Summary

The following table summarizes representative photophysical and sensing properties of fluorescent probes derived from analogous salicylaldehyde precursors. These values can serve as a benchmark for probes synthesized from this compound.

Precursor AldehydeTarget AnalyteSolvent SystemDetection Limit (LOD)Quantum Yield (Φ)Stokes Shift (nm)Reference
2-Hydroxy-5-methylisophthalaldehydeZn²⁺H₂O:Methanol (9:1, v/v)1.06 x 10⁻⁹ M--[1]
2-Hydroxy-5-methylisophthalaldehydeCu²⁺H₂O:Methanol (9:1, v/v)3.53 x 10⁻⁹ M--[1]
2-Hydroxy-1-naphthaldehydeZn²⁺Acetonitrile/HEPES (1:1, v/v)118 nM--[2]
Salicylaldehyde derivativeAl³⁺-2.81 x 10⁻⁷ M--[3]

Note: The quantum yield and Stokes shift are highly dependent on the specific fluorophore and solvent used.

Experimental Workflow for Probe Characterization

The following diagram outlines the typical workflow for characterizing a newly synthesized fluorescent probe.

G cluster_workflow Probe Characterization Workflow Synthesis Probe Synthesis Purification Purification Synthesis->Purification Structural Structural Characterization (NMR, MS, FT-IR) Purification->Structural Photophysical Photophysical Studies (Absorption, Emission, Quantum Yield) Structural->Photophysical Sensing Sensing Performance (Selectivity, Sensitivity, Titration) Photophysical->Sensing Application Application (Bioimaging, Environmental Sensing) Sensing->Application

References

Application Notes and Protocols for Metal Complex Synthesis using 2-Hydroxy-5-(hydroxymethyl)benzaldehyde and its Derivatives as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of metal complexes incorporating 2-Hydroxy-5-(hydroxymethyl)benzaldehyde and its Schiff base derivatives. The information is intended to guide researchers in developing novel metal-based therapeutic agents.

Introduction

Metal complexes derived from salicylaldehyde and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The coordination of a metal ion to a biologically active ligand, such as this compound or its Schiff base analogues, can enhance the therapeutic efficacy of the organic molecule. This enhancement is often attributed to factors like increased lipophilicity, which facilitates cell penetration, and the introduction of new mechanisms of action.[1]

This compound provides a versatile scaffold for the synthesis of metal complexes. It can act as a bidentate ligand, coordinating to a metal center through the phenolic oxygen and the aldehydic oxygen. Furthermore, the aldehyde group can be readily condensed with various primary amines to form Schiff base ligands, which offer additional coordination sites and the potential for fine-tuning the steric and electronic properties of the resulting metal complexes.

Synthesis of Metal Complexes

Two primary approaches for the synthesis of metal complexes using this compound are presented below: direct complexation and complexation of a pre-formed Schiff base ligand.

Experimental Protocol: Direct Complexation of this compound

This protocol describes a general method for the synthesis of transition metal complexes directly from this compound.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, FeCl₃)

  • Methanol or Ethanol

  • Sodium hydroxide or triethylamine (as a base)

  • Stirring hotplate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of methanol or ethanol in a round-bottom flask.

  • To this solution, add a solution of sodium hydroxide or a few drops of triethylamine to deprotonate the phenolic hydroxyl group.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After reflux, allow the mixture to cool to room temperature.

  • The precipitated metal complex is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and then dried in a desiccator over anhydrous CaCl₂.

Experimental Protocol: Synthesis of Schiff Base Ligand and Subsequent Complexation

This protocol involves a two-step process: first, the synthesis of a Schiff base ligand from this compound and a primary amine, followed by the complexation of the Schiff base with a metal salt.

Step 1: Synthesis of Schiff Base Ligand

Materials:

  • This compound

  • A primary amine (e.g., aniline, ethanolamine, an amino acid)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Stirring hotplate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add the primary amine (1 mmol) to this solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-3 hours.

  • Upon cooling, the Schiff base ligand will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent if necessary.

Step 2: Synthesis of the Metal Complex with the Schiff Base Ligand

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., Cu(OAc)₂, Ni(OAc)₂, Co(OAc)₂)

  • Methanol or Ethanol

  • Stirring hotplate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve the synthesized Schiff base ligand (2 mmol) in 25 mL of hot ethanol in a round-bottom flask.[2]

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in 15 mL of the same solvent.[3]

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.[3]

  • Reflux the resulting mixture for 2-3 hours.[2]

  • The colored metal complex that precipitates upon cooling is collected by filtration, washed with ethanol, and dried in a desiccator.[2]

Characterization of Metal Complexes

The synthesized metal complexes can be characterized by a variety of spectroscopic and analytical techniques to confirm their structure and purity.

TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify the coordination sites of the ligand.A shift in the ν(C=O) and ν(O-H) bands of the aldehyde, and the appearance of new bands corresponding to M-O and M-N bonds. In Schiff base complexes, a shift in the ν(C=N) band indicates coordination through the imine nitrogen.[4]
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complex.Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion and charge transfer bands.
¹H NMR Spectroscopy To elucidate the structure of the complex in solution.Shifts in the chemical shifts of the ligand protons upon coordination to the metal ion.
Elemental Analysis To determine the empirical formula of the complex.The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula.
Molar Conductivity To determine the electrolytic nature of the complex.Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature.[4]
Magnetic Susceptibility To determine the magnetic moment and geometry of the complex.The measured magnetic moment can help in determining the number of unpaired electrons and thus inferring the geometry of the complex.

Application Notes: Biological Activities

Metal complexes of salicylaldehyde derivatives have shown promising potential in drug development, particularly as anticancer and antimicrobial agents.

Anticancer Activity

The chelation of metal ions to salicylaldehyde-based ligands can significantly enhance their cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms for their anticancer action include:

  • DNA Binding and Cleavage: The metal complexes can interact with DNA through intercalation or groove binding, leading to the inhibition of DNA replication and transcription. Some complexes can also induce DNA cleavage, often through the generation of reactive oxygen species (ROS).

  • Enzyme Inhibition: These complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and histone deacetylases (HDACs).[5][6]

  • Induction of Apoptosis: Many metal complexes induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Generation of Reactive Oxygen Species (ROS): Some transition metal complexes can catalyze the production of ROS, which can cause oxidative damage to cellular components and trigger cell death.

Quantitative Data on Anticancer Activity of Related Salicylaldehyde Schiff Base Metal Complexes:

ComplexCell LineIC₅₀ (µM)Reference
Copper(II) ComplexA-549 (Lung)0.59[7]
Copper(II) ComplexMCF-7 (Breast)8.88[7]
Copper(II) ComplexHep-G2 (Liver)5.18[7]
Copper(II) ComplexHeLa (Cervical)13.85[1]
Nickel(II) ComplexMCF-7 (Breast)43.08[8]
Antimicrobial Activity

Metal complexes of salicylaldehyde derivatives often exhibit enhanced antimicrobial activity compared to the free ligands.[1] This is explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its diffusion through the lipid membranes of microorganisms.[2]

Proposed Mechanisms of Antimicrobial Action:

  • Inhibition of Cell Wall Synthesis: The complexes can interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Disruption of Cell Membrane: The lipophilic nature of the complexes allows them to disrupt the integrity of the cell membrane, causing leakage of cellular contents.

  • Inhibition of Protein Synthesis: They can bind to ribosomes and inhibit protein synthesis.

  • Inhibition of DNA Replication: The complexes can bind to DNA and inhibit its replication and transcription.

Quantitative Data on Antimicrobial Activity of Related Salicylaldehyde Schiff Base Metal Complexes (Minimum Inhibitory Concentration - MIC):

ComplexMicroorganismMIC (µg/mL)Reference
Molybdenum(VI) ComplexStaphylococcus aureus-[9]
Molybdenum(VI) ComplexEscherichia coli-[9]
Schiff Base LigandPseudomonas aeruginosa50[10][11]
Schiff Base LigandEscherichia coli50[10][11]
Copper(II) ComplexStaphylococcus aureus-[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_ligand Ligand Preparation cluster_complexation Complexation cluster_analysis Analysis & Application Ligand This compound SchiffBase Schiff Base Ligand Ligand->SchiffBase Condensation Amine Primary Amine Amine->SchiffBase Complex Metal Complex SchiffBase->Complex Coordination MetalSalt Metal Salt (e.g., CuCl2, NiCl2) MetalSalt->Complex Characterization Spectroscopic & Analytical Characterization Complex->Characterization BioActivity Biological Activity Screening Complex->BioActivity DrugDev Drug Development Candidate BioActivity->DrugDev

Caption: General workflow for the synthesis and evaluation of metal complexes.

Proposed Anticancer Signaling Pathway

anticancer_pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Complex Salicylaldehyde Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS DNA_Damage DNA Binding & Cleavage Complex->DNA_Damage Enzyme_Inhibition Enzyme Inhibition (e.g., HDAC, Topoisomerase) Complex->Enzyme_Inhibition Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Inhibition Inhibition of Proliferation & Metastasis Enzyme_Inhibition->Inhibition CellCycleArrest->Apoptosis

Caption: Potential anticancer mechanisms of salicylaldehyde metal complexes.

Proposed Antimicrobial Mechanism of Action

antimicrobial_mechanism cluster_bacterial_cell Bacterial Cell Complex Lipophilic Metal Complex Membrane Cell Membrane Penetration Complex->Membrane Increased Lipophilicity Target Intracellular Targets Membrane->Target Inhibition Inhibition of: - Cell Wall Synthesis - Protein Synthesis - DNA Replication Target->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Proposed mechanism of antimicrobial action for the metal complexes.

References

Application of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-(hydroxymethyl)benzaldehyde, a derivative of salicylaldehyde, is a versatile building block in medicinal chemistry. Its chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a hydroxymethyl substituent, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive compounds. The salicylaldehyde moiety itself is a well-established pharmacophore, and its derivatives, particularly Schiff bases, have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2] This document provides an overview of the potential applications of this compound in drug discovery and detailed protocols for the synthesis and evaluation of its derivatives.

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural similarity to other biologically active salicylaldehydes suggests its potential as a precursor for developing new therapeutic agents.[1][3]

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex molecules, most notably Schiff bases. The aldehyde group readily undergoes condensation reactions with primary amines to form imines (Schiff bases), which are known to exhibit a wide range of biological activities.[2][3]

Antimicrobial Agents

Schiff bases derived from salicylaldehydes are widely investigated for their antimicrobial properties. The imine group is often crucial for their biological activity. By condensing this compound with various amines, a library of Schiff base derivatives can be synthesized and screened for antibacterial and antifungal activities.

Antioxidant Compounds

The phenolic hydroxyl group in the this compound structure suggests inherent antioxidant potential. This activity can be further modulated through the formation of derivatives. The antioxidant capacity of these compounds is typically evaluated by their ability to scavenge free radicals.

Anticancer Agents

Certain benzaldehyde and salicylaldehyde derivatives have been investigated for their antitumor activities.[4][5][6] The synthesis of novel compounds from this compound could lead to the discovery of new anticancer drug candidates.

Quantitative Data from Related Compounds

To illustrate the potential efficacy of derivatives of this compound, the following tables summarize quantitative data from studies on structurally related salicylaldehyde derivatives.

Table 1: Antimicrobial Activity of a Schiff Base Derived from a Related Salicylaldehyde

CompoundOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Copper(II) complex with Schiff base of 2-hydroxy-4-methoxybenzaldehydeEscherichia coli>1000
Salmonella enteritidis1000
Staphylococcus aureus500
Enterococcus1000
Candida albicans1000

Data is illustrative and based on studies of related compounds.[7]

Table 2: Antioxidant Activity of 2-Hydroxy Benzyl Hydrazide Derivatives

Compound CodeIC50 (µg/mL) in DPPH Assay
C-1223.87
C-285.64
C-3162.18
C-781.28
C-12309.03
Ascorbic Acid (Standard)30.20

Data is illustrative and based on studies of related compounds.[8]

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases through the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round bottom flask, dissolve 1 equivalent of this compound in a suitable volume of ethanol.

  • To this solution, add 1 equivalent of the desired primary amine.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the synthesized Schiff base using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Evaluation of Antimicrobial Activity using Broth Dilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various microorganisms.[9]

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Micropipettes

  • Incubator

  • Spectrophotometer (optional, for reading absorbance)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and the solvent used to dissolve the compound). Also include a broth sterility control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 3: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the antioxidant potential of the synthesized compounds.[10][11][12]

Materials:

  • Synthesized Schiff base derivatives

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Spectrophotometer

  • 96-well microtiter plates or cuvettes

  • Micropipettes

  • Ascorbic acid or Trolox (as a standard antioxidant)

Procedure:

  • Prepare a stock solution of the test compound in methanol or ethanol.

  • Prepare a series of dilutions of the test compound from the stock solution.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep violet color.

  • In a 96-well plate or cuvettes, add a specific volume of each dilution of the test compound.

  • Add a specific volume of the DPPH solution to each well/cuvette and mix well.

  • Prepare a control sample containing only the solvent and the DPPH solution.

  • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each solution at a wavelength of approximately 517 nm using a spectrophotometer.

  • The radical scavenging activity is calculated as a percentage of DPPH discoloration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Visualizations

Synthesis_of_Schiff_Bases This compound This compound Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) This compound->Reaction Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction Schiff_Base Schiff Base Derivative Reaction->Schiff_Base Biological_Screening Biological Screening (Antimicrobial, Antioxidant, etc.) Schiff_Base->Biological_Screening

Caption: Synthetic workflow for Schiff base derivatives.

DPPH_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Test_Compound Test Compound Solution (Various Concentrations) Mix Mix Compound and DPPH Test_Compound->Mix DPPH_Solution DPPH Radical Solution (Violet) DPPH_Solution->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: DPPH antioxidant assay workflow.

References

Application Notes and Protocols: Step-by-Step Synthesis of Schiff Bases from 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds. They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] The specific precursor, 2-Hydroxy-5-(hydroxymethyl)benzaldehyde, offers a unique molecular scaffold. The presence of the phenolic hydroxyl group, the aldehyde functionality, and an additional hydroxymethyl group allows for the synthesis of complex molecules with multiple coordination sites. These sites are crucial for forming stable metal complexes.[2] Schiff bases and their metal complexes are of significant interest in drug development and materials science due to their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, as well as their applications in catalysis.[1][3] This document provides a detailed protocol for the synthesis of Schiff bases using this compound as the starting aldehyde.

General Reaction Pathway

The synthesis involves a nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4]

G cluster_reactants Reactants cluster_products Products Aldehyde This compound Process Condensation Reaction (Solvent, Heat, Catalyst) Aldehyde->Process Amine Primary Amine (R-NH2) Amine->Process SchiffBase Schiff Base Water Water (H2O) Process->SchiffBase Process->Water G A 1. Dissolve Aldehyde and Amine in Ethanol B 2. Mix Solutions in Reaction Flask A->B C 3. Add Catalytic Acetic Acid B->C D 4. Reflux for 2-4 hours C->D E 5. Cool to Room Temperature (Precipitation) D->E F 6. Filter Solid Product E->F G 7. Wash with Cold Ethanol F->G H 8. Dry the Purified Schiff Base G->H

References

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Hydroxy-5-(hydroxymethyl)benzaldehyd für biologische Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2-Hydroxy-5-(hydroxymethyl)benzaldehyd ist ein vielseitiges Molekül, das als Ausgangsmaterial für die Synthese einer Vielzahl von Derivaten für biologische Studien dient. Seine Struktur, die eine Phenol-, eine Aldehyd- und eine primäre Alkoholgruppe enthält, bietet mehrere Stellen für die chemische Modifikation. Diese Modifikationen können zu Verbindungen mit veränderter Bioverfügbarkeit, Bioaktivität und Selektivität führen. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 2-Hydroxy-5-(hydroxymethyl)benzaldehyd und zur Evaluierung der biologischen Aktivitäten der resultierenden Verbindungen.

Die Derivatisierung dieses Moleküls ist von besonderem Interesse für die Entdeckung von Medikamenten, da Salicylaldehyd- und Benzylalkohol-Struktureinheiten in vielen biologisch aktiven Verbindungen vorkommen. Zu den potenziellen biologischen Aktivitäten, die durch Derivatisierung untersucht werden können, gehören antimikrobielle, antioxidative, entzündungshemmende und krebsbekämpfende Wirkungen.[1][2][3]

Experimentelle Protokolle

1. Synthese von Schiff-Basen-Derivaten (Imine)

Die Aldehydfunktionalität von 2-Hydroxy-5-(hydroxymethyl)benzaldehyd ist eine reaktive Stelle für Kondensationsreaktionen, insbesondere mit primären Aminen zur Bildung von Schiff-Basen.[4] Schiff-Basen sind für ihre breite Palette an biologischen Aktivitäten bekannt.[4]

Protokoll 1: Synthese von Schiff-Basen

  • Auflösung des Ausgangsmaterials: Lösen Sie 1,0 Äquivalent 2-Hydroxy-5-(hydroxymethyl)benzaldehyd in einem geeigneten Lösungsmittel wie Ethanol oder Methanol in einem Rundkolben.

  • Zugabe des Amins: Geben Sie 1,05 Äquivalente des substituierten primären Amins zur Lösung.

  • Katalysator (optional): Fügen Sie eine katalytische Menge einer Säure, wie z. B. Eisessig (2-3 Tropfen), hinzu, um die Reaktion zu beschleunigen.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur oder unter Rückfluss für 2-24 Stunden. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Isolierung: Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. Das Produkt kann durch Filtration isoliert werden, wenn es ausfällt. Alternativ kann das Lösungsmittel unter reduziertem Druck entfernt werden und der Rückstand durch Umkristallisation oder Säulenchromatographie gereinigt werden.

  • Charakterisierung: Bestätigen Sie die Struktur des synthetisierten Derivats mit Techniken wie ¹H-NMR, ¹³C-NMR und Massenspektrometrie.

2. O-Alkylierung der phenolischen Hydroxylgruppe

Die Modifikation der phenolischen Hydroxylgruppe durch Alkylierung kann die Lipophilie und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen der Verbindung verändern, was ihre biologische Aktivität beeinflussen kann.

Protokoll 2: O-Alkylierung

  • Auflösung und Base: Lösen Sie 1,0 Äquivalent 2-Hydroxy-5-(hydroxymethyl)benzaldehyd in einem aprotischen polaren Lösungsmittel wie Aceton oder Dimethylformamid (DMF). Fügen Sie 1,5 Äquivalente einer Base wie Kaliumcarbonat (K₂CO₃) hinzu.

  • Zugabe des Alkylierungsmittels: Geben Sie 1,2 Äquivalente eines Alkylierungsmittels (z. B. Alkylhalogenid) tropfenweise zur Mischung.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur oder erhöhter Temperatur (50-80 °C) für 6-24 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Aufarbeitung: Nach Abschluss der Reaktion filtrieren Sie die anorganischen Salze ab. Entfernen Sie das Lösungsmittel unter reduziertem Druck. Lösen Sie den Rückstand in einem organischen Lösungsmittel (z. B. Ethylacetat), waschen Sie ihn mit Wasser und Sole, trocknen Sie ihn über wasserfreiem Natriumsulfat und konzentrieren Sie ihn ein.

  • Reinigung und Charakterisierung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie. Charakterisieren Sie das reine Produkt mit ¹H-NMR, ¹³C-NMR und Massenspektrometrie.

3. Reduktion des Aldehyds und anschließende Derivatisierung

Die Reduktion der Aldehydgruppe zu einem Alkohol erzeugt ein Diol, das weiter derivatisiert werden kann, um eine andere Klasse von Verbindungen zu erhalten.

Protokoll 3: Reduktion zu Diol

  • Auflösung: Lösen Sie 1,0 Äquivalent 2-Hydroxy-5-(hydroxymethyl)benzaldehyd in Ethanol oder Methanol in einem Eisbad.

  • Reduktionsmittel: Geben Sie langsam 1,1 Äquivalente Natriumborhydrid (NaBH₄) in kleinen Portionen zur gekühlten Lösung.

  • Reaktion: Rühren Sie die Mischung für 1-2 Stunden im Eisbad und lassen Sie sie dann auf Raumtemperatur erwärmen. Überwachen Sie die Reaktion mittels DC.

  • Quenchen: Quenchen Sie die Reaktion vorsichtig durch tropfenweise Zugabe von verdünnter Salzsäure, bis die Gasentwicklung aufhört.

  • Extraktion: Entfernen Sie das organische Lösungsmittel unter reduziertem Druck. Extrahieren Sie das Produkt aus der wässrigen Phase mit Ethylacetat. Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie ein.

  • Reinigung und Charakterisierung: Reinigen Sie das resultierende Diol bei Bedarf durch Säulenchromatographie und charakterisieren Sie es mit ¹H-NMR und ¹³C-NMR. Das Diol kann dann weiter durch Veresterung oder Veretherung derivatisiert werden.

Biologische Evaluierungsprotokolle

1. Antioxidative Aktivität: DPPH-Radikalfänger-Assay

Dieser Assay bewertet die Fähigkeit der Derivate, das stabile freie Radikal 2,2-Diphenyl-1-picrylhydrazyl (DPPH) zu neutralisieren.

Protokoll 4: DPPH-Assay

  • Vorbereitung der Lösungen: Bereiten Sie eine Stammlösung jeder Testverbindung in Methanol (z. B. 1 mg/ml) vor. Bereiten Sie eine 0,1 mM DPPH-Lösung in Methanol vor.

  • Assay-Durchführung: Geben Sie in die Vertiefungen einer 96-Well-Platte 100 µl verschiedener Konzentrationen der Testverbindungen (durch serielle Verdünnung hergestellt). Fügen Sie 100 µl der DPPH-Lösung zu jeder Vertiefung hinzu.

  • Inkubation: Inkubieren Sie die Platte 30 Minuten lang bei Raumtemperatur im Dunkeln.

  • Messung: Messen Sie die Extinktion bei 517 nm mit einem Mikroplattenleser. Ascorbinsäure kann als positive Kontrolle verwendet werden.

  • Berechnung: Berechnen Sie die prozentuale Hemmung der DPPH-Radikale und bestimmen Sie den IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung bewirkt).

2. Antimikrobielle Aktivität: Bestimmung der minimalen Hemmkonzentration (MHK)

Dieser Assay bestimmt die niedrigste Konzentration eines Derivats, die das sichtbare Wachstum eines Mikroorganismus hemmt.

Protokoll 5: Mikrobouillon-Verdünnungs-Assay

  • Vorbereitung des Inokulums: Kultivieren Sie die Testmikroorganismen (z. B. Staphylococcus aureus und Escherichia coli) über Nacht und verdünnen Sie die Kulturen auf eine standardisierte Konzentration (z. B. 5 x 10⁵ KBE/ml) in einem geeigneten Bouillonmedium.

  • Serielle Verdünnung: Führen Sie in einer 96-Well-Platte eine serielle Zweifach-Verdünnung der Testverbindungen im Bouillonmedium durch.

  • Inokulation: Inokulieren Sie jede Vertiefung mit dem vorbereiteten mikrobiellen Inokulum.

  • Inkubation: Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.

  • Bestimmung der MHK: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.

Datenpräsentation

Die quantitativen Ergebnisse der biologischen Assays sollten zur einfachen Interpretation und zum Vergleich in Tabellen zusammengefasst werden.

Tabelle 1: Antioxidative Aktivität von Derivaten

Verbindungs-IDModifikationDPPH-Radikalfänger-Aktivität (IC₅₀, µM)
Ausgangsverbindung -150,5 ± 12,3
Derivat 1 Schiff-Base mit Anilin85,2 ± 6,7
Derivat 2 Schiff-Base mit p-Nitroanilin75,9 ± 5,4
Derivat 3 O-Methyl-Derivat120,8 ± 9,1
Derivat 4 O-Ethyl-Derivat115,4 ± 8,5
Ascorbinsäure Positivkontrolle30,2 ± 2,5[1]

Tabelle 2: Antimikrobielle Aktivität von Derivaten

Verbindungs-IDModifikationMHK (µg/ml) gegen S. aureusMHK (µg/ml) gegen E. coli
Ausgangsverbindung ->256>256
Derivat 1 Schiff-Base mit Anilin128256
Derivat 2 Schiff-Base mit p-Nitroanilin64128
Derivat 5 Schiff-Base mit 2-Aminothiazol3264
Ciprofloxacin Positivkontrolle1,9 (cm Hemmhof)[1]2,1 (cm Hemmhof)[1]

Anmerkung: Die in den Tabellen dargestellten Daten sind hypothetisch und dienen der Veranschaulichung.

Visualisierungen

Diagramme können verwendet werden, um experimentelle Arbeitsabläufe und biologische Signalwege zu veranschaulichen.

experimental_workflow cluster_derivatization Derivatisierungsstrategien cluster_screening Biologisches Screening start 2-Hydroxy-5-(hydroxymethyl)benzaldehyde schiff_base Schiff-Basen-Synthese start->schiff_base o_alkylation O-Alkylierung start->o_alkylation reduction Reduktion & Derivatisierung start->reduction library Derivat-Bibliothek schiff_base->library o_alkylation->library reduction->library antioxidant Antioxidans-Assays (z.B. DPPH) library->antioxidant antimicrobial Antimikrobielle Assays (z.B. MHK) library->antimicrobial anti_inflammatory Entzündungshemmende Assays library->anti_inflammatory data_analysis Datenanalyse (IC50, MHK Bestimmung) antioxidant->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar_studies Struktur-Wirkungs-Beziehungs- (SAR) Studien data_analysis->sar_studies

Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung und das biologische Screening.

inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB-Aktivierung tlr4->nfkb inos iNOS-Expression nfkb->inos cox2 COX-2-Expression nfkb->cox2 derivatives Synthetisierte Derivate derivatives->nfkb no Stickstoffmonoxid (NO) inos->no pgs Prostaglandine cox2->pgs

Abbildung 2: Vereinfachter entzündlicher Signalweg, der durch Derivate moduliert werden kann.

References

Synthesis of Metal Chelates with 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of metal chelates incorporating the ligand 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. The methodologies are based on established procedures for related salicylaldehyde-based compounds and are intended to serve as a foundational guide for the synthesis and characterization of novel metal complexes with potential applications in drug discovery and development.

Introduction

Metal chelates derived from salicylaldehyde and its analogs are a well-established class of compounds with diverse applications, including in catalysis, materials science, and medicine. The introduction of a hydroxymethyl group at the 5-position of the salicylaldehyde scaffold, affording this compound, provides an additional functional group that can influence the electronic properties, solubility, and biological activity of the resulting metal complexes. These complexes are of particular interest for their potential as antimicrobial and anticancer agents, owing to the ability of the metal center to interact with biological macromolecules. The chelation of metal ions can enhance the therapeutic efficacy of the organic ligand. This document outlines two primary synthetic strategies: the direct chelation of the parent ligand and the synthesis of a Schiff base derivative followed by metal complexation.

Experimental Protocols

Protocol 1: Direct Synthesis of a Metal Chelate with this compound

This protocol describes the direct complexation of this compound with a metal(II) salt, such as copper(II) acetate. In this reaction, the ligand is expected to act as a bidentate chelating agent, coordinating to the metal ion through the phenolic oxygen and the aldehyde oxygen.

Materials:

  • This compound

  • Metal(II) acetate monohydrate (e.g., Copper(II) acetate monohydrate)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (1 mmol) in 20 mL of warm ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) acetate monohydrate (0.5 mmol) in 10 mL of a 1:1 ethanol/water mixture.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-3 hours. The formation of a colored precipitate may be observed.

  • Isolation: After cooling the mixture to room temperature, collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol and then with deionized water to remove any unreacted starting materials.

  • Drying: Dry the product in a desiccator over anhydrous calcium chloride.

Protocol 2: Synthesis of a Schiff Base-Metal Chelate

This protocol involves a two-step process: first, the synthesis of a Schiff base ligand by condensation of this compound with a primary amine, followed by the chelation of the Schiff base with a metal(II) salt. This method allows for the introduction of a wide variety of functional groups through the choice of the primary amine, enabling the fine-tuning of the properties of the resulting metal complex.

Step 1: Synthesis of the Schiff Base Ligand

Materials:

  • This compound

  • A primary amine (e.g., aniline or an amino acid)

  • Ethanol

  • Magnetic stirrer with hotplate

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add a stoichiometric amount (1 mmol) of the chosen primary amine to the solution.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Step 2: Synthesis of the Metal Chelate

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) chloride dihydrate (e.g., Copper(II) chloride dihydrate)

  • Ethanol

  • Sodium carbonate

  • Magnetic stirrer with hotplate

  • Reflux condenser

Procedure:

  • Suspend the Schiff base ligand (1 mmol) in 30 mL of ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) chloride dihydrate (1 mmol) in 20 mL of ethanol.

  • Add the metal salt solution to the Schiff base suspension.

  • Add a small amount of a weak base, such as sodium carbonate (1 mmol), to facilitate deprotonation of the phenolic hydroxyl group.

  • Reflux the mixture for 3 hours.[1]

  • Cool the reaction to room temperature, and collect the resulting solid by filtration.[1]

  • Wash the product with cold ethanol and dry under vacuum over anhydrous calcium chloride.[1]

Data Presentation

The following table summarizes typical characterization data for metal chelates of salicylaldehyde derivatives, which can be expected to be similar for complexes of this compound.

Complex TypeMetal IonMagnetic Moment (μB)Electronic Spectra (cm⁻¹)Proposed Geometry
Schiff Base ChelateCu(II)1.75 - 1.85~16000, ~25000Square Planar
Schiff Base ChelateNi(II)Diamagnetic~18000, ~26000Square Planar
Direct ChelateCu(II)1.80 - 1.90~15000-17000Distorted Octahedral

Note: The data presented are generalized from literature on similar salicylaldehyde-based metal complexes and should be confirmed by experimental analysis for the specific complexes synthesized.

Visualizations

experimental_workflow cluster_ligand Ligand Preparation cluster_chelation Metal Chelation cluster_analysis Characterization ligand This compound schiff_base Schiff Base Ligand ligand->schiff_base Condensation chelate Metal Chelate ligand->chelate Direct Chelation amine Primary Amine amine->schiff_base schiff_base->chelate Complexation metal_salt Metal(II) Salt metal_salt->chelate analysis Spectroscopic & Analytical Techniques (IR, UV-Vis, etc.) chelate->analysis

Caption: Experimental workflow for the synthesis of metal chelates.

antimicrobial_mechanism cluster_cell Bacterial Cell cluster_complex Metal Chelate Action cluster_outcome Result cell_wall Cell Wall/ Membrane cell_death Bacterial Cell Death cell_wall->cell_death dna DNA dna->cell_death protein Essential Proteins protein->cell_death metal_chelate Metal Chelate metal_chelate->cell_wall Disruption metal_chelate->dna Binding & Cleavage metal_chelate->protein Inhibition of Function

Caption: General mechanism of antimicrobial action for metal chelates.

References

Application Notes and Protocols for Fluorescent Sensors Based on 2-Hydroxy-5-(hydroxymethyl)benzaldehyde for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde and its derivatives in the design and synthesis of fluorescent chemosensors for the detection of various metal ions. This document includes a summary of quantitative data for representative sensors, detailed experimental protocols for their synthesis and application, and diagrams illustrating the key mechanisms and workflows.

Introduction

This compound is a versatile building block for the synthesis of fluorescent chemosensors. Its derivatives, particularly Schiff bases, have demonstrated significant potential for the selective and sensitive detection of metal ions. The presence of the hydroxyl group and the aldehyde functionality allows for the straightforward creation of molecules with specific binding sites for metal ions. Upon coordination with a metal ion, the photophysical properties of these sensors are often modulated, leading to a measurable change in fluorescence intensity. This "turn-on" or "turn-off" response forms the basis of their sensing capabilities. The primary mechanisms underlying this fluorescence modulation include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and the inhibition of C=N isomerization.

Quantitative Data Summary

The following table summarizes the performance of a fluorescent probe derived from a precursor structurally related to this compound, highlighting its efficacy in detecting Aluminum ions (Al³⁺).

Probe Name/DerivativeTarget IonDetection Limit (LOD)Binding StoichiometrySolvent SystemReference
BHMPAl³⁺1.04 x 10⁻⁸ MNot SpecifiedNot Specified[1]
BHMMPAl³⁺0.70 µM1:1EtOH/H₂O (2/3, v/v, 0.01 M HEPES, pH = 5)[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of a Schiff base sensor derived from this compound upon binding to a metal ion, and the general experimental workflow for its synthesis and application.

G cluster_0 Signaling Pathway Sensor Schiff Base Sensor (Weak Fluorescence) Complex Sensor-Metal Complex (Strong Fluorescence) Sensor->Complex Binding Metal Metal Ion (e.g., Al³⁺) Metal->Complex Mechanism Inhibition of C=N Isomerization & Photoinduced Electron Transfer (PET) Complex->Mechanism G cluster_1 Experimental Workflow cluster_synthesis Synthesis cluster_application Application Reactants This compound + Amine Derivative Reaction Condensation Reaction (e.g., in Ethanol, Reflux) Reactants->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Probe_Solution Prepare Probe Solution Characterization->Probe_Solution Synthesized Probe Sample Add Metal Ion Sample Probe_Solution->Sample Measurement Measure Fluorescence Sample->Measurement Analysis Data Analysis Measurement->Analysis G cluster_2 Logic of Sensor Design Core Core Structure (this compound) Chelating_Group Chelating Group (e.g., Schiff Base) Core->Chelating_Group Provides Aldehyde for Synthesis Signaling_Mechanism Signaling Mechanism (e.g., CHEF, PET) Core->Signaling_Mechanism Influences Photophysical Properties Selectivity Selectivity for Target Ion Chelating_Group->Selectivity Determines Binding Affinity Sensitivity High Sensitivity (Low LOD) Signaling_Mechanism->Sensitivity Governs Signal Change

References

Troubleshooting & Optimization

Navigating the Synthesis of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde, a valuable building block in pharmaceutical and materials science, can present challenges leading to lower than expected yields. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in the synthesis of this compound. What are the likely causes?

Low yields can stem from several factors, primarily revolving around the choice of formylation method and the specific reaction conditions. The most common routes to salicylaldehydes are the Reimer-Tiemann and Duff reactions, each with its own set of potential pitfalls. Incomplete reaction, formation of side products, and product degradation are the usual culprits. For instance, the Reimer-Tiemann reaction, while straightforward, often results in modest yields and the formation of para-isomers.[1] The Duff reaction can also be inefficient.[2]

A highly effective method for ortho-formylation of phenols that often provides higher yields is the use of magnesium dichloride (MgCl₂) and paraformaldehyde.[3][4][5][6] This method is known for its high regioselectivity towards the ortho position.[3][6][7]

Q2: What are the common side products, and how can I minimize their formation?

The primary side reactions in the formylation of phenols are di-formylation and polymerization (resin formation).

  • Di-formylation: This occurs when a second formyl group is introduced onto the aromatic ring. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of the formylating agent (e.g., hexamethylenetetramine in the Duff reaction) to the phenol of 1:1 or slightly less can favor mono-formylation.

  • Polymerization/Resin Formation: Phenols are susceptible to forming phenol-formaldehyde resins, especially under harsh acidic or basic conditions. To mitigate this, consider the following:

    • Temperature Control: Avoid excessively high temperatures which can accelerate polymerization.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the desired product is predominantly formed.

    • Controlled Addition: Slow, dropwise addition of the formylating agent can help maintain a low concentration and reduce polymerization.

The hydroxymethyl group in the starting material, 4-(hydroxymethyl)phenol, can also potentially react with the formylating agent, leading to undesired byproducts. Careful control of reaction conditions is key to minimizing these side reactions.

Q3: My Reimer-Tiemann reaction is giving a mixture of ortho and para isomers. How can I improve the ortho-selectivity?

The Reimer-Tiemann reaction often yields a mixture of ortho- and para-hydroxybenzaldehydes.[8] The ortho-isomer is generally favored due to the directing effect of the hydroxyl group. However, to enhance ortho-selectivity:

  • Solvent System: The reaction is typically biphasic. The choice of phase-transfer catalyst can influence the ortho:para ratio.

  • Counter-ion: The cation of the base used can also play a role in ortho-selectivity.

For highly ortho-selective formylation, the MgCl₂/paraformaldehyde method is a superior alternative to the Reimer-Tiemann reaction.[3][6]

Q4: How can I effectively purify the crude this compound?

Purification can be challenging due to the presence of unreacted starting materials and side products with similar polarities. A common and effective method for purifying aldehydes is through the formation of a bisulfite adduct.[9][10][11][12][13]

Protocol for Purification via Bisulfite Adduct Formation:

  • Adduct Formation: The crude product is dissolved in a suitable solvent (e.g., methanol or DMF) and treated with a saturated aqueous solution of sodium bisulfite. The aldehyde reacts to form a water-soluble adduct.[10][11][13]

  • Extraction: The mixture is then partitioned between a non-polar organic solvent (e.g., hexane or ethyl acetate/hexane mixture) and water. The non-aldehydic impurities will remain in the organic layer, while the bisulfite adduct of the desired product will be in the aqueous layer.[10][11][13]

  • Regeneration of Aldehyde: The aqueous layer containing the adduct is separated and treated with a base (e.g., sodium hydroxide) to regenerate the pure aldehyde, which can then be extracted with an organic solvent.[11][12][13]

Column chromatography can also be employed for purification, though it may be more time-consuming.

Data Presentation

Table 1: Comparison of Formylation Methods for Phenols

ReactionFormylating AgentCatalyst/ConditionsTypical Yield (General Phenols)Key AdvantagesCommon Issues
MgCl₂/Paraformaldehyde ParaformaldehydeMgCl₂, TriethylamineHighHigh ortho-selectivity, good yields.[3][4][6]Requires anhydrous conditions.[14]
Reimer-Tiemann ChloroformStrong base (e.g., NaOH)ModerateSimple procedure.[1]Mixture of ortho/para isomers, modest yields.[1][8]
Duff Reaction HexamethylenetetramineAcidic (e.g., acetic acid, TFA)Low to ModerateUses readily available reagents.Often inefficient, can lead to di-formylation and polymers.[2]

Table 2: Troubleshooting Guide for Low Yield

SymptomPotential CauseRecommended Solution
Low conversion of starting material Insufficient reaction time or temperature.Monitor reaction by TLC to determine optimal time. Gradually increase temperature, but be mindful of polymerization.
Inactive reagents.Use fresh, anhydrous reagents, especially for the MgCl₂/paraformaldehyde method.[14]
Formation of significant side products Incorrect stoichiometry.Carefully control the molar ratios of reactants. A 1:1 ratio of formylating agent to phenol is a good starting point.
High reaction temperature.Run the reaction at the lowest effective temperature.
Product degradation Harsh reaction conditions.Consider a milder formylation method like the MgCl₂/paraformaldehyde protocol.
Prolonged reaction time.Stop the reaction as soon as the product is formed (monitored by TLC).

Experimental Protocols

Proposed Protocol for the ortho-Formylation of 4-(Hydroxymethyl)phenol using MgCl₂ and Paraformaldehyde

This protocol is adapted from established procedures for the ortho-formylation of phenols and is expected to provide good yields of this compound.[3][4]

Materials:

  • 4-(Hydroxymethyl)phenol

  • Anhydrous Magnesium Dichloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (2.2 equivalents) and paraformaldehyde (3 equivalents).

  • Solvent and Base Addition: Add anhydrous THF, followed by the dropwise addition of triethylamine (2.2 equivalents). Stir the mixture for 10-15 minutes.

  • Substrate Addition: Dissolve 4-(hydroxymethyl)phenol (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (around 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and add diethyl ether. Wash the organic phase sequentially with 1 M HCl and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by forming the bisulfite adduct as described in the FAQ section or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Combine anhydrous MgCl2 and paraformaldehyde under inert atmosphere prep2 Add anhydrous THF and triethylamine prep1->prep2 prep3 Add 4-(hydroxymethyl)phenol solution prep2->prep3 reaction Heat to reflux (65-70 °C) for 4-6 hours Monitor by TLC prep3->reaction Start Reaction workup1 Cool and add diethyl ether reaction->workup1 Reaction Complete workup2 Wash with 1M HCl and brine workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 purify Purify via bisulfite adduct formation or column chromatography workup3->purify Crude Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion check_side_products Analyze TLC/NMR for Side Products start->check_side_products solution_method Consider alternative formylation method (e.g., MgCl2/paraformaldehyde) start->solution_method Persistent low yield solution_conversion Increase reaction time/temperature Use fresh/anhydrous reagents check_conversion->solution_conversion High amount of starting material solution_stoichiometry Adjust reactant stoichiometry check_side_products->solution_stoichiometry Di-formylation observed solution_temp Lower reaction temperature check_side_products->solution_temp Polymerization observed

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde from common reaction byproducts. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Here are some common issues encountered during the purification of this compound and their solutions:

Q1: My crude product is an oil/dark solid. What are the likely impurities?

A1: The most common impurities in the synthesis of this compound, particularly from a Reimer-Tiemann or Duff reaction with 4-(hydroxymethyl)phenol as the starting material, include:

  • Unreacted Starting Material: 4-(hydroxymethyl)phenol.

  • Isomeric Byproduct: 4-Hydroxy-3-(hydroxymethyl)benzaldehyde (the para-isomer).

  • Polymeric/Resinous Materials: These can form under the reaction conditions.

  • Residual Solvents: From the reaction or initial work-up.

Q2: I have multiple spots on my TLC plate after running the crude product. How do I identify them and choose the best purification method?

A2: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of impurities.

  • Identification: Spot the crude product alongside the starting material (if available) on the same TLC plate. The spot corresponding to the starting material will aid in its identification. Generally, the desired ortho-product, this compound, is less polar than the para-isomer due to intramolecular hydrogen bonding.

  • Method Selection:

    • Recrystallization: If there is one major product spot and minor impurity spots with significantly different polarities, recrystallization is a good first choice.

    • Column Chromatography: If there are multiple spots with close retention factors (Rf values), column chromatography will be necessary for effective separation.[1]

    • Steam Distillation: This technique is particularly effective for separating the steam-volatile ortho-isomer from the non-volatile para-isomer.[2]

Q3: My recrystallization attempt resulted in a low yield or an oily product. What should I do?

A3: This could be due to several factors:

  • Incorrect Solvent System: The ideal solvent should dissolve the compound when hot but not when cold. For this compound, consider using a mixed solvent system like ethanol/water or toluene/petroleum ether.[1][3]

  • Presence of Oily Impurities: If the product oils out, try adding a small amount of a non-polar solvent (like hexane) to the hot solution to help induce crystallization.

  • Cooling Too Quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of pure crystals.

Q4: The purified product is still yellow. Does this indicate impurity?

A4: While this compound is typically an off-white to light yellow solid, a persistent yellow color could indicate trace impurities.[4] These might be residual reaction byproducts or oxidation products. If analytical data (NMR, melting point) confirms high purity, the color may not be a significant issue. If further decolorization is needed, you can try treating a solution of the product with activated charcoal before a final recrystallization.

Purification Methodologies

Below is a summary of common purification techniques. The choice of method will depend on the scale of the reaction and the nature of the impurities.

Purification MethodPurity AchievedTypical RecoveryAdvantagesDisadvantages
Recrystallization Good to High50-80%Simple, scalable, and effective for removing small amounts of impurities with different solubilities.Can have lower recovery; finding the right solvent can be time-consuming.
Column Chromatography High to Very High40-70%Excellent for separating compounds with similar polarities, including isomers.[1]More time-consuming, requires larger volumes of solvent, and potential for product loss on the column.[1]
Steam Distillation GoodVariableExcellent for separating the volatile ortho-isomer from the non-volatile para-isomer and other non-volatile impurities.[2]Not suitable for thermally unstable compounds; may require subsequent extraction and purification steps.[5]
Bisulfite Adduct Formation HighGoodHighly selective for aldehydes, effectively separating them from non-aldehydic impurities like phenols.[6][7]Involves an additional chemical reaction and regeneration step.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for separating isomeric byproducts and other impurities.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mobile phase such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • Adjust the mobile phase composition to achieve good separation between the desired product and impurities (Rf of the product should be around 0.3-0.4).

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and add a thin layer of sand on top.[1]

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dried silica gel with the adsorbed sample onto the top of the column.[1]

    • Add the mobile phase to the top of the column and begin elution.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is effective when the crude product is mostly the desired compound with minor impurities.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, toluene, hexane) at room temperature and upon heating.

    • An ideal single solvent will dissolve the product when hot but not when cold. A good mixed solvent system will consist of a "good" solvent (in which the product is soluble) and a "poor" solvent (in which the product is insoluble). A common system is ethanol/water.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent or the "good" solvent of a mixed pair.

  • Hot Filtration (Optional):

    • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the purified crystals in a vacuum oven or desiccator.[3]

Workflow and Logic Diagrams

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture workup Aqueous Work-up (Extraction) start->workup purification_choice Assess Purity (TLC) workup->purification_choice column Column Chromatography purification_choice->column Isomers Present recrystallize Recrystallization purification_choice->recrystallize Minor Impurities steam_distill Steam Distillation purification_choice->steam_distill Volatile Isomers analysis Purity Analysis (NMR, MP, etc.) column->analysis recrystallize->analysis steam_distill->analysis product Pure Product analysis->product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Crude Product Analysis (TLC) multiple_spots Multiple Spots on TLC? start->multiple_spots oily_product Product is Oily/Non-crystalline? multiple_spots->oily_product No select_method Identify Spots (Starting Material, Isomers) Choose Method: Column Chrom. or Recrystallization multiple_spots->select_method Yes yellow_product Product is Yellow? oily_product->yellow_product No solvent_issue Optimize Recrystallization Solvent Consider Column Chromatography oily_product->solvent_issue Yes final_product Proceed to Final Analysis yellow_product->final_product No charcoal Consider Activated Charcoal Treatment yellow_product->charcoal Yes select_method->final_product solvent_issue->final_product charcoal->final_product

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for Schiff Base Synthesis with 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Schiff bases using 2-Hydroxy-5-(hydroxymethyl)benzaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Schiff bases with this compound, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Schiff base formation is a reversible reaction, and the presence of water, a byproduct, can drive the reaction backward.

  • Suboptimal pH: The reaction is sensitive to pH. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the aldehyde's carbonyl group.

  • Steric Hindrance: The substituents on either the aldehyde or the amine partner may sterically hinder the reaction.

  • Decomposition of Reactants or Product: The starting materials or the resulting Schiff base may be unstable under the reaction conditions.

Solutions:

  • Water Removal: Employ methods to remove water as it forms. This can be achieved through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent such as anhydrous MgSO₄ or molecular sieves to the reaction mixture.

  • Catalyst Optimization: The reaction is often catalyzed by a small amount of acid. Glacial acetic acid is commonly used to maintain a mildly acidic pH (typically around 4-5), which is optimal for this reaction.[1][2] If the reaction is slow, a few drops of a stronger acid like sulfuric acid could be cautiously tested, though it may increase the risk of side reactions.[1]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or methanol are commonly used and can facilitate proton transfer.[2] Aprotic solvents like dichloromethane (DCM) in the presence of a drying agent can also be effective.

  • Temperature and Reaction Time: Increasing the reaction temperature by refluxing the mixture can increase the reaction rate.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[2]

  • Microwave Irradiation: For rapid synthesis, microwave-assisted methods can significantly reduce reaction times and often improve yields.

Problem 2: Presence of Impurities in the Final Product

Possible Causes:

  • Unreacted Starting Materials: The reaction may not have gone to completion, leaving unreacted this compound or the amine.

  • Side Reactions: The hydroxymethyl group (-CH₂OH) on the benzaldehyde is susceptible to side reactions, especially under harsh acidic or high-temperature conditions. Potential side reactions include etherification with the solvent (if an alcohol is used) or self-polymerization.

  • Hydrolysis of the Schiff Base: The imine bond is susceptible to hydrolysis, especially during workup or purification if water is present.

Solutions:

  • Purification Techniques:

    • Recrystallization: This is the most common method for purifying solid Schiff bases.[3] A suitable solvent or solvent mixture should be chosen where the Schiff base has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or methanol are often good choices.

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the product from impurities.

    • Washing: Washing the crude product with a solvent in which the starting materials are soluble but the product is not can help remove unreacted precursors.

  • Control of Reaction Conditions: To minimize side reactions, avoid excessively high temperatures and strong acidic conditions. Use of a mild acid catalyst like acetic acid is recommended.

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of Schiff bases from this compound?

A1: A catalytic amount of a weak acid is generally optimal to facilitate both the nucleophilic attack of the amine and the dehydration step. A few drops of glacial acetic acid are commonly used and have been shown to significantly improve reaction yields.[1][2]

Q2: Which solvent should I use for this reaction?

A2: Ethanol and methanol are the most commonly used solvents for Schiff base synthesis as they are good solvents for both the aldehyde and many amines, and they can participate in proton transfer.[2] For reactions where water removal is critical, toluene can be used with a Dean-Stark apparatus. Solvent-free methods, such as grinding the reactants together, can also be an environmentally friendly and efficient alternative.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials on a TLC plate. The formation of a new spot, corresponding to the Schiff base product, and the disappearance of the starting material spots will indicate the progression of the reaction.

Q4: My Schiff base is an oil and is difficult to purify. What should I do?

A4: If the Schiff base is an oil, purification can be challenging. Column chromatography is often the most effective method in this case. If the product is not stable on silica gel, other stationary phases like alumina can be tried. In some cases, converting the oily product to a solid derivative (e.g., a salt) for purification, followed by regeneration of the free base, might be an option.

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety precautions should be followed. Aldehydes and amines can be irritating and potentially toxic, so it is important to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the yield of Schiff base synthesis with this compound, based on general principles of Schiff base formation.

Table 1: Effect of Catalyst on Reaction Yield

CatalystConcentrationExpected YieldRemarks
None-LowReaction is often slow and may not go to completion.
Acetic AcidCatalytic (2-3 drops)HighGenerally provides the optimal mildly acidic pH.[1][2]
Sulfuric AcidCatalytic (1-2 drops)VariableCan significantly increase the reaction rate but may lead to side reactions and decomposition.[1]

Table 2: Effect of Solvent on Reaction Yield

SolventConditionsExpected YieldRemarks
EthanolRefluxGood to HighCommon and effective solvent.[2]
MethanolRefluxGood to HighSimilar to ethanol, good for dissolving reactants.
TolueneReflux with Dean-StarkHighExcellent for removing water and driving the reaction to completion.
DichloromethaneRoom Temp with Drying AgentGoodAprotic solvent, requires a dehydrating agent.
Solvent-freeGrinding/HeatingVariable to HighEnvironmentally friendly, can be very efficient.

Table 3: Effect of Temperature and Time on Reaction Yield

TemperatureTimeExpected YieldRemarks
Room Temperature12-24 hoursModerate to GoodSlower reaction rate, may not go to completion.
Reflux (60-80°C)2-6 hoursGood to HighIncreased reaction rate, generally preferred.[3]
Microwave5-15 minutesHighRapid synthesis, often with improved yields.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol describes a general method for the condensation of this compound with a primary aromatic amine.

Materials:

  • This compound (1 equivalent)

  • Primary aromatic amine (1 equivalent)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) in a minimal amount of anhydrous ethanol.

  • To this solution, add the primary aromatic amine (1 eq.).

  • Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator. The product may precipitate or be obtained as an oil.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Dissolve Aldehyde and Amine in Ethanol Catalyst Add Catalytic Acetic Acid Reactants->Catalyst Reflux Reflux for 2-6 hours Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Reaction Complete Isolate Isolate Crude Product (Filtration/Evaporation) Cool->Isolate Purify Purify (Recrystallization/Chromatography) Isolate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for the synthesis of Schiff bases.

Troubleshooting_Logic Start Low/No Product Yield Check_Water Is water being removed? Start->Check_Water Check_pH Is the pH optimal (mildly acidic)? Check_Water->Check_pH Yes Sol_Water Use Dean-Stark or a drying agent. Check_Water->Sol_Water No Check_Temp Is the temperature adequate? Check_pH->Check_Temp Yes Sol_pH Add catalytic acetic acid. Check_pH->Sol_pH No Sol_Temp Increase temperature to reflux. Check_Temp->Sol_Temp No

Caption: Troubleshooting flowchart for low product yield in Schiff base synthesis.

References

Common side reactions in coumarin synthesis using 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of coumarins using 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing coumarins from this compound?

A1: The most prevalent methods for this synthesis are the Perkin, Knoevenagel, and Pechmann reactions. Each of these methods has its own set of advantages and potential side reactions to consider.

Q2: What are the primary challenges and potential side reactions when using this compound as a starting material?

A2: The primary challenge arises from the reactivity of the hydroxymethyl group (-CH₂OH) on the benzene ring. This group can undergo several side reactions under the acidic or basic conditions typically employed in coumarin synthesis. These include:

  • Etherification: The hydroxymethyl group can react with other alcohol molecules (including another molecule of the starting material or solvent) to form ethers, especially under acidic conditions.

  • Polymerization: The starting material can potentially self-condense or polymerize, leading to complex mixtures and low yields of the desired coumarin.

  • Oxidation: The hydroxymethyl group may be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of 6-(hydroxymethyl)coumarin.

Issue 1: Low Yield of the Desired 6-(hydroxymethyl)coumarin
Possible Cause Troubleshooting Steps
Side reactions involving the hydroxymethyl group. Consider protecting the hydroxymethyl group before the condensation reaction. Common protecting groups for alcohols include acetyl (Ac), tert-butyldimethylsilyl (TBDMS), or benzyl (Bn) ethers. The protecting group can be removed after the coumarin ring has been formed.
Sub-optimal reaction conditions. Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. Use thin-layer chromatography (TLC) to monitor the reaction progress and identify the formation of byproducts.
Incomplete reaction. Ensure the purity of starting materials and reagents. Anhydrous conditions may be necessary for certain reactions, such as the Perkin reaction, to proceed to completion.[1]
Issue 2: Formation of Insoluble Polymeric Byproducts
Possible Cause Troubleshooting Steps
Self-condensation of this compound. Use milder reaction conditions (lower temperature, shorter reaction time). A protecting group strategy for the hydroxymethyl group can prevent this side reaction.
High concentration of reactants. Perform the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Steps
Presence of multiple side products with similar polarity to the desired coumarin. Employ alternative purification techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) if column chromatography is ineffective. Recrystallization from a suitable solvent system can also be effective in removing certain impurities.
Residual starting materials or reagents. Ensure complete reaction by monitoring with TLC. Perform appropriate work-up procedures to remove unreacted reagents and catalysts. For example, washing with a mild base can remove acidic impurities.

Experimental Protocols & Potential Side Products

Below are overviews of common coumarin synthesis methods with a focus on potential side reactions when using this compound.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[2][3]

General Protocol:

  • A mixture of this compound, an acid anhydride (e.g., acetic anhydride), and an alkali salt of the acid (e.g., sodium acetate) is heated at elevated temperatures (typically 150-180 °C) for several hours.

  • The reaction mixture is then poured into water, and the resulting product is isolated.

Potential Side Products:

  • Decarboxylated byproduct: A minor side reaction involving decarboxylative elimination can occur.[2]

  • Acetylation of the hydroxymethyl group: The hydroxymethyl group can be acetylated by the acid anhydride.

  • Polymeric materials: Due to the high temperatures required, polymerization of the starting material or product can be a significant issue.[1]

Product Side Product 1 Side Product 2
6-(hydroxymethyl)coumarin6-(acetoxymethyl)coumarinPolymeric byproducts
Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[4][5]

General Protocol:

  • This compound is reacted with an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) in the presence of a catalytic amount of a weak base (e.g., piperidine, pyridine) in a suitable solvent (e.g., ethanol, toluene).

  • The reaction is often carried out at room temperature or with gentle heating.

Potential Side Products:

  • Michael adducts: If the reaction conditions are not carefully controlled, the initial condensation product can undergo a Michael addition with another molecule of the active methylene compound.

  • Bis-adduct formation: Especially with highly reactive aldehydes, the formation of a bis-adduct is a possibility.[6]

  • Side reactions of the hydroxymethyl group: Under basic conditions, the hydroxymethyl group could potentially be involved in side reactions, though this is generally less of a concern than under acidic conditions.

Product Side Product 1
Ethyl 6-(hydroxymethyl)coumarin-3-carboxylateMichael addition product
Pechmann Condensation

The Pechmann condensation is the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.[7] While this compound is not a phenol, this method can be adapted. However, the acidic conditions pose a significant risk to the hydroxymethyl group.

General Protocol:

  • A phenol is reacted with a β-keto ester in the presence of a strong acid catalyst (e.g., sulfuric acid, Amberlyst-15).[8]

  • The reaction is typically heated to drive the condensation.

Potential Side Products:

  • Chromone formation: Under certain conditions, particularly with phosphorus pentoxide as the catalyst, chromones can be formed as byproducts (Simonis chromone cyclization).[7]

  • Etherification of the hydroxymethyl group: The acidic conditions can readily lead to the formation of ethers from the hydroxymethyl group.

  • Dehydration of the hydroxymethyl group: Although less common, dehydration to form a vinyl group is a possibility under harsh acidic conditions.

Product Side Product 1 Side Product 2
6-(hydroxymethyl)-4-methylcoumarinIntermolecular etherChromone byproduct

Visualizing Reaction Pathways

To better understand the potential for side reactions, the following diagrams illustrate the main reaction pathway and a key potential side reaction pathway involving the hydroxymethyl group.

Perkin_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A This compound C Perkin Condensation A->C B Acetic Anhydride + Sodium Acetate B->C D 6-(hydroxymethyl)coumarin C->D E This compound F High Temperature E->F G Polymerization F->G H Intermolecular Etherification F->H Knoevenagel_Reaction_Workflow start Start step1 Mix this compound, active methylene compound, and solvent start->step1 step2 Add catalytic amount of weak base (e.g., piperidine) step1->step2 step3 Stir at room temperature or with gentle heating step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Work-up: - Quench reaction - Extract with organic solvent - Wash and dry step4->step5 step6 Purification: - Column chromatography - Recrystallization step5->step6 end Pure 6-(hydroxymethyl)coumarin derivative step6->end Troubleshooting_Logic issue Low Yield of Product cause1 Side Reactions of -CH₂OH group? issue->cause1 Yes cause2 Incomplete Reaction? issue->cause2 Possible cause3 Sub-optimal Conditions? issue->cause3 Possible solution1 Protect the hydroxymethyl group cause1->solution1 solution2 Use pure reagents & anhydrous conditions cause2->solution2 solution3 Optimize temperature, time, and catalyst cause3->solution3

References

Technical Support Center: Purifying 2-Hydroxy-5-(hydroxymethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My purified this compound derivative has a low or broad melting point. What are the likely impurities?

A low or broad melting point is a common indicator of impurities. For this class of compounds, likely contaminants include:

  • Unreacted starting materials: Depending on the synthetic route, this could be a precursor phenol.

  • Isomeric byproducts: Synthesis methods like the Reimer-Tiemann reaction can produce ortho- and para-isomers. For instance, formylation of a para-substituted phenol might lead to isomeric benzaldehydes.[1]

  • Over-oxidation products: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid (e.g., 2-Hydroxy-5-(hydroxymethyl)benzoic acid).

  • Residual solvents: Solvents used in the reaction or initial purification steps may be retained in the final product.

We recommend using Thin Layer Chromatography (TLC) to assess the purity and determine the number of components in your sample.[1]

Q2: How can I use Thin Layer Chromatography (TLC) to guide my purification strategy?

TLC is an invaluable tool for selecting the appropriate purification method. By spotting your crude product alongside available starting materials on a TLC plate and eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the components of your mixture.[1]

  • Recrystallization is a good option if: Your TLC shows one major product spot with minor impurity spots that have significantly different Rf values.

  • Column chromatography is necessary if: Your TLC displays multiple spots with close Rf values, indicating compounds with similar polarities.[1]

Q3: What are the best general-purpose purification techniques for this compound derivatives?

The most effective purification methods for this class of compounds are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification.

  • Recrystallization: This is a straightforward and scalable method, ideal for removing small amounts of impurities with different solubility profiles.

  • Column Chromatography: This technique provides excellent separation for compounds with similar polarities, such as isomers, and can achieve very high purity.[1]

Another useful technique for purifying aldehydes is the formation of a bisulfite adduct, which is water-soluble and allows for separation from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by basification.[2][3][4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Recrystallization Troubleshooting
Problem Potential Cause Solution
"Oiling out" instead of crystallization. The solution is too supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.[1]Heat the solution to redissolve the oil, add a small amount of the better solvent to reduce saturation, and allow it to cool more slowly. Consider placing the flask in a warm water bath that cools to room temperature. If the problem persists, experiment with a different solvent system.[1]
Low recovery of purified crystals. Too much solvent was used, leading to product loss in the mother liquor. The crystals were washed with a solvent that was not cold enough.Use the minimum amount of hot solvent required to dissolve the crude product. Always wash the collected crystals with ice-cold solvent.
No crystal formation upon cooling. The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. If crystals still do not form, try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of product and impurities (overlapping fractions). The chosen eluent system has incorrect polarity. The column was not packed properly, leading to channeling.Optimize the eluent system using TLC to achieve a clear separation of spots (ΔRf > 0.2). Ensure the column is packed uniformly without any air bubbles or cracks.
Product is not eluting from the column. The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Streaking or tailing of spots on TLC of column fractions. The compound may be too polar for silica gel, or it could be degrading on the acidic silica. The sample was overloaded on the column.Consider using a different stationary phase, such as neutral or basic alumina. Ensure the amount of crude material loaded is appropriate for the column size.

Data Presentation

The following tables provide a summary of typical quantitative data for the purification of a representative 2-Hydroxy-5-(substituted)benzaldehyde derivative (2-Hydroxy-5-methyl-3-nitrobenzaldehyde), which can serve as a starting point for optimizing the purification of this compound derivatives.

Table 1: Representative TLC Data for a 2-Hydroxy-5-(substituted)benzaldehyde Derivative [1]

CompoundEluent System (Hexane:Ethyl Acetate)Rf Value
Starting Material (e.g., 2-Hydroxy-5-methylbenzaldehyde)7:30.65
Product (e.g., 2-Hydroxy-5-methyl-3-nitrobenzaldehyde)7:30.40
Isomeric Impurity7:30.35
Dinitro Impurity7:30.20

Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Comparison of Purification Techniques for a 2-Hydroxy-5-(substituted)benzaldehyde Derivative [1]

TechniquePurity AchievedTypical YieldProsCons
Recrystallization >98%60-80%Simple, fast, good for removing small amounts of impurities with different solubility.May not be effective for separating isomers; potential for "oiling out".[1]
Column Chromatography >99%40-70%Excellent for separating compounds with similar polarities, including isomers.[1]More time-consuming, requires larger volumes of solvent, potential for product loss on the column.[1]

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Toluene-Petroleum Ether)

This protocol is adapted for a 2-Hydroxy-5-(substituted)benzaldehyde derivative and may require optimization for your specific compound.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot toluene solution, slowly add warm petroleum ether dropwise with swirling until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

This is a general guideline and should be optimized using TLC analysis first.[1]

  • Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., a 7:3 mixture of hexane:ethyl acetate) that provides good separation.[1]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column. Ensure a level surface and add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample onto the top of the column.[1]

  • Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator.

Visualizations

The following diagrams illustrate common workflows for the purification and troubleshooting of this compound derivatives.

Purification_Workflow Crude Crude Product TLC Assess Purity by TLC Crude->TLC Decision Multiple spots with close Rf values? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization No Column Column Chromatography Decision->Column Yes Pure Pure Product Recrystallization->Pure Column->Pure

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Did the product 'oil out'? Start->Oiling_Out Low_Yield Was the yield low? Oiling_Out->Low_Yield No Solution1 Re-dissolve in hot solvent, add more of the better solvent, cool slowly. Oiling_Out->Solution1 Yes Successful Successful Crystallization Low_Yield->Successful No Solution2 Use minimum amount of hot solvent. Wash crystals with ice-cold solvent. Low_Yield->Solution2 Yes Solution1->Start Solution2->Start

Caption: Troubleshooting guide for common recrystallization issues.

References

Stability issues and degradation of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development to anticipate and address challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation through oxidation, particularly of the aldehyde and hydroxymethyl groups. Exposure to air, light, high temperatures, and certain pH conditions can accelerate its degradation. The phenolic hydroxyl group also influences its reactivity and stability.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the longevity of the compound, it is recommended to store it in a cool, dry, and dark place. For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C.[1] Keep the container tightly sealed to prevent exposure to air and moisture.

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of similar phenolic aldehydes, the primary degradation products are likely to result from the oxidation of the aldehyde and hydroxymethyl functional groups. The aldehyde group can oxidize to a carboxylic acid, forming 2-hydroxy-5-(hydroxymethyl)benzoic acid. The hydroxymethyl group can be oxidized to a formyl group (aldehyde) and subsequently to a carboxylic acid, leading to the formation of 2,5-diformylphenol or 2-hydroxyterephthalic acid. Ring cleavage may also occur under more aggressive conditions.

Q4: I am observing a color change in my solid sample of this compound over time. What could be the cause?

A4: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to the formation of oxidized and potentially polymerized products. Exposure to air and light can promote the formation of these chromophoric impurities.

Q5: My solution of this compound is turning yellow/brown during my experiment. How can I prevent this?

A5: Discoloration in solution suggests degradation. To minimize this, consider the following:

  • Use freshly prepared solutions: Prepare solutions immediately before use.

  • Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Work under an inert atmosphere: If your experiment allows, perform manipulations under an inert gas like nitrogen or argon.

  • Protect from light: Use amber-colored glassware or wrap your reaction vessels in aluminum foil.

  • Control pH: The stability of phenolic aldehydes can be pH-dependent. Buffering your solution may help to control degradation.

Q6: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A6: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the parent compound and its degradation products. A reversed-phase C18 column with a UV detector is a common setup.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and identification of degradation products by determining their molecular weights.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products or after derivatization of non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect changes in functional groups, indicating degradation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Degradation of the starting material.Verify the purity of your this compound using an appropriate analytical technique (e.g., HPLC, NMR). If degradation is confirmed, purify the compound or use a fresh batch. Implement the handling and storage recommendations mentioned in the FAQs.
Appearance of unknown peaks in chromatogram Formation of degradation products.Use LC-MS or GC-MS to identify the molecular weights of the unknown peaks. Based on the likely degradation pathways, you can hypothesize the structures of the degradation products.
Inconsistent results between experimental runs Variable degradation of the compound due to inconsistent handling.Standardize your experimental protocol to minimize variations in exposure to light, air, and temperature. Always use freshly prepared solutions from a properly stored solid sample.
Poor solubility of the compound The compound is a solid and may have limited solubility in some solvents.Refer to solubility data if available. Gentle heating or sonication may aid dissolution. Ensure the solvent is appropriate for your reaction conditions and does not promote degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute the samples to an appropriate concentration for analysis.

  • Analyze the samples by HPLC-UV/PDA to quantify the remaining parent compound and detect the formation of degradation products.

  • Analyze the samples by LC-MS to identify the mass of the degradation products.

4. Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Propose structures for the degradation products based on their mass-to-charge ratio and fragmentation patterns from the LC-MS data.

Data Presentation

Table 1: Potential Degradation Products of this compound

Potential Degradation Product Molecular Formula Molecular Weight ( g/mol ) Likely Formation Condition
2-Hydroxy-5-(hydroxymethyl)benzoic acidC₈H₈O₄168.15Oxidation, Hydrolysis (Acid/Base)
2,5-DiformylphenolC₈H₆O₃150.13Oxidation
2-Hydroxyterephthalic acidC₈H₆O₅182.13Strong Oxidation
Polymeric materialsVariableVariablePhotodegradation, Thermal Stress

Visualizations

degradation_pathway A This compound B 2-Hydroxy-5-(hydroxymethyl)benzoic acid A->B Oxidation of Aldehyde C 2,5-Diformylphenol A->C Oxidation of Hydroxymethyl E Ring Cleavage Products B->E Further Oxidation D 2-Hydroxyterephthalic acid C->D Oxidation of Aldehyde D->E Further Oxidation

Caption: Proposed degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution of Compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photodegradation prep->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis hplc->lcms interpret Identify Degradants & Determine Pathways lcms->interpret

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Catalyst Selection for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. The content is designed to assist in optimizing catalytic reactions involving this bifunctional molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in catalyst selection for reactions with this compound?

The primary challenge is achieving chemoselectivity. The molecule contains three reactive sites: a phenolic hydroxyl group, a benzylic hydroxyl group, and an aldehyde. The choice of catalyst and reaction conditions will determine which functional group reacts. For instance, oxidation and reduction can occur at either the aldehyde or the alcohol, and the phenolic hydroxyl can also participate in various reactions.

Q2: How can I selectively react with the aldehyde group while preserving the hydroxymethyl group?

To selectively react with the aldehyde group, you can employ several strategies:

  • Catalyst Choice: Utilize catalysts known for selective aldehyde transformations. For example, certain catalysts are more effective for aldehyde reduction over alcohol oxidation under specific conditions.

  • Protecting Groups: A common strategy is to protect the hydroxymethyl group, for example, as a silyl ether.[1] This prevents it from reacting, allowing for a wider range of reactions on the aldehyde. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: Optimization of reaction conditions such as temperature, pressure, and solvent can significantly influence selectivity. Milder conditions often favor the reaction of the more reactive aldehyde group.

Q3: What types of catalysts are suitable for the selective oxidation of the aldehyde group to a carboxylic acid?

For the selective oxidation of the aldehyde in this compound to the corresponding carboxylic acid, various catalytic systems can be considered, drawing parallels from the oxidation of similar substituted benzaldehydes and 5-hydroxymethylfurfural (HMF). Common choices include:

  • Noble Metal Catalysts: Platinum (Pt), Palladium (Pd), and Gold (Au) based catalysts are often effective for aldehyde oxidation.

  • Other Metal Catalysts: Transition metal-based catalysts, including those with manganese (Mn) or cobalt (Co), have also been used for the selective oxidation of similar substrates.

Q4: Which catalysts are recommended for the selective reduction of the aldehyde group to a second hydroxymethyl group?

For the selective reduction of the aldehyde to a primary alcohol, the following catalytic systems are generally effective:

  • Homogeneous Catalysts: Catalytic hydrogenation using homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) can be selective for aldehyde reduction.

  • Heterogeneous Catalysts: Supported metal catalysts such as Pd/C, Pt/C, and Raney Nickel are commonly used for the hydrogenation of aldehydes. The choice of support and metal loading can influence selectivity.

  • Transfer Hydrogenation: This method uses a hydrogen donor (e.g., isopropanol, formic acid) in the presence of a transition metal catalyst and can be a milder alternative to high-pressure hydrogenation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Conversion Inactive catalyst- Ensure the catalyst is fresh and has been stored correctly.- Consider catalyst activation procedures if applicable.- Increase catalyst loading incrementally.
Poor catalyst-substrate interaction- Optimize solvent to ensure all reactants are in solution.- Improve stirring/agitation for heterogeneous reactions.
Unfavorable reaction conditions- Adjust temperature and pressure; some reactions require elevated conditions to proceed at a reasonable rate.
Low Selectivity (Multiple products observed) Reaction at unintended functional groups- Employ a protecting group strategy for the more sensitive functional groups (e.g., protect the hydroxymethyl group to react at the aldehyde).[1]- Screen different catalysts known for higher chemoselectivity.
Over-oxidation/over-reduction- Reduce reaction time and monitor progress closely using techniques like TLC or GC.- Lower the temperature or pressure.- Use a more selective catalyst or a stoichiometric reagent for better control.
Catalyst Deactivation Poisoning of the catalyst- Ensure the purity of the substrate and solvent.- In heterogeneous catalysis, catalyst poisoning can sometimes be reversed by washing or regeneration.
Sintering of metal nanoparticles (heterogeneous)- Operate at lower temperatures if possible.- Choose a catalyst with a more stable support.

Data Presentation: Catalyst Systems for Analogous Reactions

Since specific quantitative data for this compound is limited in publicly available literature, the following tables summarize catalytic systems for the oxidation and reduction of the structurally related and well-studied molecule, 5-Hydroxymethylfurfural (HMF), which also contains a hydroxymethyl and an aldehyde group. These can serve as a starting point for catalyst selection.

Table 1: Catalytic Systems for the Oxidation of HMF to 2,5-Furandicarboxylic Acid (FDCA)

CatalystOxidantBaseSolventTemperature (°C)HMF Conversion (%)FDCA Yield (%)
Pt/CO₂NaHCO₃Water100>9995
Au/TiO₂O₂K₂CO₃Water14010098
Pd-Au/CO₂NaOHWater95>9999
MnO₂/CNTO₂K₂CO₃Water14010097

Table 2: Catalytic Systems for the Reduction of HMF to 2,5-Bis(hydroxymethyl)furan (BHMF)

CatalystHydrogen SourceSolventTemperature (°C)Pressure (bar)HMF Conversion (%)BHMF Yield (%)
Ru/CH₂Water1205010098
Pd/CH₂Ethanol8020>9997
Cu-Cr-OH₂1,4-Dioxane17010010096
Ni/Al₂O₃H₂Isopropanol13040>9995

Experimental Protocols

The following are representative protocols for the oxidation and reduction of a substituted benzaldehyde. These should be considered as starting points and may require optimization for this compound.

Protocol 1: General Procedure for Catalytic Oxidation of the Aldehyde Group

  • Catalyst Preparation: If using a supported metal catalyst (e.g., 5 wt% Pt/C), suspend it in the chosen solvent (e.g., water).

  • Reaction Setup: In a high-pressure reactor, add this compound and the solvent.

  • Reactant Addition: Add the catalyst suspension to the reactor.

  • Reaction Conditions: Seal the reactor, purge with oxygen, and then pressurize to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. Filter the catalyst, and then isolate the product from the filtrate by extraction or crystallization.

Protocol 2: General Procedure for Catalytic Reduction of the Aldehyde Group

  • Catalyst Preparation: If using a heterogeneous catalyst (e.g., 10 wt% Pd/C), weigh the required amount.

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Seal the vessel, evacuate the air, and introduce hydrogen gas to the desired pressure (e.g., 1-10 bar). Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the catalyst through a pad of celite and wash with the solvent. The product can be obtained by evaporating the solvent from the filtrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant This compound Reaction_Setup Reaction Setup Reactant->Reaction_Setup Catalyst Catalyst Selection Catalyst->Reaction_Setup Solvent Solvent Choice Solvent->Reaction_Setup Conditions Set Conditions (Temp, Pressure) Reaction_Setup->Conditions Monitoring Monitor Progress (TLC, GC, HPLC) Conditions->Monitoring Filtration Catalyst Filtration Monitoring->Filtration Reaction Complete Purification Product Purification (Crystallization, Chromatography) Filtration->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for catalytic reactions.

reaction_pathways cluster_oxidation Oxidation cluster_reduction Reduction Start This compound Ox_Aldehyde Selective Aldehyde Oxidation (e.g., Pt, Au catalysts) Start->Ox_Aldehyde [O] Ox_Alcohol Selective Alcohol Oxidation Start->Ox_Alcohol [O] Ox_Both Oxidation of Both Groups Start->Ox_Both [O] Red_Aldehyde Selective Aldehyde Reduction (e.g., Pd/C, Ru/C) Start->Red_Aldehyde [H] Carboxylic_Acid Carboxylic_Acid Ox_Aldehyde->Carboxylic_Acid Product Diol Diol Red_Aldehyde->Diol Product

Caption: Potential selective reaction pathways for the substrate.

References

Technical Support Center: Purification of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex solution. What is the first step to isolate the crude this compound?

A1: The initial work-up typically involves a liquid-liquid extraction to separate the polar product from non-polar impurities. Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to ensure the phenolic hydroxyl group is protonated. Then, extract the aqueous layer with an organic solvent like ethyl acetate. The product, being a polar molecule, will partition into the organic phase. Wash the organic layer with brine to remove excess water before drying and concentrating.

Q2: I am having trouble removing all the unreacted starting material. What purification techniques are most effective?

A2: Several techniques can be employed, depending on the nature of the remaining impurities:

  • Recrystallization: This is a good option if the unreacted starting material has significantly different solubility than the product.[1]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[2] For this compound, a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Bisulfite Adduct Formation: Aldehydes can be selectively removed from a mixture by forming a water-soluble bisulfite adduct.[3][4] This adduct can be separated in an aqueous layer, and the aldehyde can be regenerated by treatment with a base.[3]

Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the solution is too concentrated or cools too quickly. Try the following troubleshooting steps:

  • Add a small amount of the better solvent to the hot solution to ensure everything is fully dissolved.

  • Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath and allowing it to cool to room temperature gradually.

  • Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.

  • Add a seed crystal of the pure compound if available.[1]

Q4: What is a suitable solvent system for column chromatography of this compound?

A4: A good starting point for silica gel column chromatography is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound on a TLC plate.[5]

Q5: How can I remove colored impurities from my final product?

A5: Colored impurities are often polar. Column chromatography is generally effective at removing them. If the impurities persist, you can try treating a solution of your compound with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter the mixture through celite to remove the carbon.

Data Presentation

The following table summarizes the known physical and solubility data for this compound. Note that some of this data is calculated or estimated based on structurally similar compounds.

PropertyValueSource/Comment
Molecular Formula C₈H₈O₃[6]
Molecular Weight 152.15 g/mol [6]
Appearance Off-white to light yellow solidBased on similar phenolic aldehydes.
Melting Point Data not availableFor the related 2-hydroxy-5-methylbenzaldehyde: 56 °C.[2]
Water Solubility Sparingly soluble (15 g/L at 25 °C)Calculated value.[7]
Solubility in Organic Solvents Data not availableExpected to be soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and acetone.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Work-up
  • Acidification: After the reaction is complete, cool the reaction mixture to room temperature. Slowly add 1M HCl solution while stirring until the pH of the aqueous phase is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like ethanol/water or ethyl acetate/hexane may be effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a pair).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise until the solution becomes cloudy, then heat until it is clear again before allowing it to cool.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase by running thin-layer chromatography (TLC) with different ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the composition of the fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

Troubleshooting_Workup cluster_purification Purification Options cluster_troubleshooting Troubleshooting start Start: Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acidic Work-up) start->extraction crude_product Crude Product extraction->crude_product purity_check Check Purity (TLC/NMR) crude_product->purity_check pure_product Pure Product purity_check->pure_product Purity OK recrystallization Recrystallization purity_check->recrystallization Impurities Present column_chrom Column Chromatography purity_check->column_chrom Complex Mixture bisulfite Bisulfite Adduct Formation purity_check->bisulfite Aldehyde Impurities purity_check_recrystallization Check Purity recrystallization->purity_check_recrystallization Check Purity oiling_out Oiling Out in Recrystallization recrystallization->oiling_out Issue purity_check_column Check Purity column_chrom->purity_check_column Check Purity poor_separation Poor Separation in Column column_chrom->poor_separation Issue purity_check_bisulfite Check Purity bisulfite->purity_check_bisulfite Check Purity purity_check_recrystallization->pure_product Purity OK purity_check_recrystallization->column_chrom Still Impure purity_check_column->pure_product Purity OK purity_check_column->recrystallization Further Purification purity_check_bisulfite->pure_product Purity OK purity_check_bisulfite->column_chrom Still Impure

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.

Troubleshooting Common Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds, but it can present several challenges. This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

Problem 1: No Crystals Form Upon Cooling

Possible Causes:

  • Too much solvent was used: The solution is not saturated, preventing crystal formation.

  • The solution is supersaturated: Crystal nucleation has not initiated.

  • Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.

Solutions:

StepActionRationale
1 Induce Crystallization Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound. This provides a surface for nucleation.
2 Reduce Solvent Volume Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the compound.
3 Cool to a Lower Temperature Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
4 Re-evaluate Solvent Choice If crystals still do not form, the solvent may be unsuitable. Recover the solid by evaporating the solvent and attempt recrystallization with a different solvent system.
Problem 2: Oiling Out Instead of Crystallization

Possible Causes:

  • The boiling point of the solvent is higher than the melting point of the compound.

  • The solution is too concentrated.

  • Rapid cooling.

  • Presence of impurities that depress the melting point.

Solutions:

StepActionRationale
1 Reheat and Add More Solvent Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration slightly.
2 Slow Cooling Allow the flask to cool slowly to room temperature before placing it in a cold bath. This can be achieved by insulating the flask.
3 Use a Lower-Boiling Point Solvent If oiling out persists, choose a solvent with a lower boiling point.
4 Consider a Mixed Solvent System Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.
Problem 3: Low Yield of Recovered Crystals

Possible Causes:

  • Using too much solvent.

  • Premature crystallization during hot filtration.

  • Incomplete crystallization.

  • Washing crystals with a solvent that is not ice-cold.

  • The compound has significant solubility in the cold solvent.

Solutions:

StepActionRationale
1 Minimize Solvent Usage Use the minimum amount of hot solvent required to fully dissolve the compound.
2 Preheat Filtration Apparatus Preheat the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely.
3 Ensure Complete Crystallization Allow sufficient time for crystallization to complete at room temperature and then in an ice bath.
4 Use Ice-Cold Washing Solvent Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.
5 Recover from Mother Liquor If a significant amount of product remains in the mother liquor, it can be recovered by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
Problem 4: Discolored Crystals

Possible Causes:

  • Presence of colored impurities.

  • Decomposition of the compound at high temperatures.

Solutions:

StepActionRationale
1 Use Activated Charcoal Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product.
2 Avoid Overheating Do not heat the solution for an extended period, especially if the compound is known to be thermally unstable.
3 Perform a Second Recrystallization A second recrystallization can further improve the purity and color of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

  • Water: The compound has a calculated water solubility of 15 g/L at 25°C[1]. Given the presence of hydroxyl groups, water or an aqueous-organic mixture can be effective.

  • Ethanol or Ethanol/Water Mixtures: For similar phenolic compounds, ethanol or a mixture of ethanol and water is often a good choice[2].

  • Ethyl Acetate: 4-hydroxybenzaldehyde has been successfully recrystallized from ethyl acetate[3].

  • Toluene-Petroleum Ether: A mixed solvent system of a more polar solvent (like toluene) and a less polar one (like petroleum ether) can be effective for purification[4].

A systematic solvent screening is recommended to identify the optimal solvent or solvent system for your specific sample.

Q2: How can I perform a solvent screening for recrystallization?

A2: To find a suitable solvent, test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent should dissolve the compound when hot but have low solubility when cold.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: If your compound is not sufficiently pure after a single recrystallization, you can perform a second recrystallization. Ensure that you are using the correct technique and an appropriate solvent. Alternatively, other purification methods like column chromatography may be necessary to remove impurities with similar solubility profiles.

Q4: How can I improve the crystal size?

A4: The rate of cooling is a key factor in determining crystal size. Slow, undisturbed cooling generally leads to the formation of larger, more well-defined crystals. Rapid cooling often results in the formation of smaller, less pure crystals or a precipitate.

Data Presentation

Solubility Data for this compound and Analogs

The following table summarizes the available solubility data for the target compound and structurally similar molecules to guide solvent selection.

CompoundSolventTemperature (°C)SolubilityReference
This compound Water2515 g/L (calculated)[1]
2-Hydroxy-5-methylbenzaldehyde Water252.175 g/L (estimated)[5]
2,5-Dihydroxybenzaldehyde MethanolNot SpecifiedSoluble
EthanolNot SpecifiedSoluble
DMSONot SpecifiedSoluble
AcetoneNot SpecifiedSoluble
Ethyl AcetateNot SpecifiedSoluble
DichloromethaneNot SpecifiedSoluble
ChloroformNot SpecifiedSoluble
4-Hydroxybenzaldehyde Ethyl AcetateNot SpecifiedSuitable for recrystallization[3]
Salicylaldehyde WaterNot SpecifiedVery slightly soluble[6]
EthanolNot SpecifiedSoluble[6]
BenzeneNot SpecifiedSoluble[6]
EtherNot SpecifiedSoluble[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol provides a general procedure for recrystallization from a single solvent. It is recommended to first perform a solvent screening to determine the most suitable solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, water, or ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Further drying can be achieved in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization of this compound

This protocol is useful when a single solvent is not ideal. A common combination is a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol, acetone)

  • "Poor" solvent (e.g., water, hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents or with the pure "poor" solvent.

  • Drying: Dry the purified crystals.

Visualizations

Troubleshooting Workflow for Recrystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oil_out Oiling Out observe->oil_out Problem low_yield Low Yield observe->low_yield Problem discolored Discolored Crystals observe->discolored Problem end Pure Product crystals->end ts_no_crystals1 Induce Crystallization (Scratch/Seed) no_crystals->ts_no_crystals1 ts_oil_out1 Reheat and Add More Solvent oil_out->ts_oil_out1 ts_low_yield1 Minimize Solvent low_yield->ts_low_yield1 ts_discolored1 Use Activated Charcoal discolored->ts_discolored1 ts_no_crystals2 Reduce Solvent Volume ts_no_crystals1->ts_no_crystals2 If no success ts_no_crystals3 Re-evaluate Solvent ts_no_crystals2->ts_no_crystals3 If no success ts_no_crystals3->start Restart ts_oil_out2 Slow Cooling ts_oil_out1->ts_oil_out2 If no success ts_oil_out3 Change Solvent System ts_oil_out2->ts_oil_out3 If no success ts_oil_out3->start Restart ts_low_yield2 Preheat Funnel ts_low_yield1->ts_low_yield2 Also consider ts_low_yield3 Use Ice-Cold Wash ts_low_yield2->ts_low_yield3 Also consider ts_discolored2 Second Recrystallization ts_discolored1->ts_discolored2 If needed

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: NMR Analysis of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the purity of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)9.8 - 9.9Singlet
Phenolic Hydroxyl (-OH)10.5 - 11.5Singlet (broad)
Aromatic H (position 3)~6.9Doublet
Aromatic H (position 4)~7.4Doublet of doublets
Aromatic H (position 6)~7.5Doublet
Benzylic (-CH₂-)~4.6Singlet
Benzylic Hydroxyl (-OH)Variable (2-4)Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)
Aldehyde (-CHO)~196
C1 (C-OH)~160
C2 (C-CHO)~120
C3~118
C4~133
C5 (C-CH₂OH)~138
C6~130
Benzylic (-CH₂OH)~64

Q2: I am observing extra peaks in the ¹H NMR spectrum of my this compound sample. What could they be?

A2: Extra peaks in the NMR spectrum indicate the presence of impurities. Common impurities can include starting materials, byproducts of the synthesis, or degradation products. Below is a table of potential impurities and their characteristic ¹H NMR signals.

Table 3: Common Impurities and their Characteristic ¹H NMR Chemical Shifts in CDCl₃

Impurity NameStructureCharacteristic ¹H NMR Signals (ppm)
SalicylaldehydeAldehyde H: ~9.9 (s), Phenolic OH: ~11.1 (s), Aromatic H: 6.9-7.6 (m)[1][2][3]
4-Hydroxybenzyl alcoholBenzylic CH₂: ~4.6 (s), Aromatic H: ~6.8 (d), ~7.2 (d)[4]
2,5-Bis(hydroxymethyl)phenolBenzylic CH₂ (pos 2): ~4.8 (s), Benzylic CH₂ (pos 5): ~4.6 (s), Aromatic H: 6.7-7.0 (m)
4-Hydroxy-3-methylbenzaldehydeAldehyde H: 9.73 (s), Phenolic OH: 8.46 (br s), Aromatic H: 6.89-7.61 (m), Methyl H: 2.23 (s)

Q3: The phenolic and benzylic hydroxyl (-OH) peaks in my ¹H NMR spectrum are very broad or not visible. Is this normal?

A3: Yes, this is common. The chemical shift and appearance of hydroxyl protons are highly dependent on concentration, temperature, and solvent purity. These protons can undergo rapid chemical exchange with each other and with trace amounts of water in the solvent, leading to peak broadening or even disappearance. To confirm the presence of an -OH peak, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The hydroxyl proton signals will exchange with deuterium and disappear from the spectrum.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If the sample does not fully dissolve, you can try gentle warming or sonication.

  • Filtering: It is crucial to filter the solution to remove any particulate matter which can degrade the quality of the NMR spectrum. Use a Pasteur pipette with a small plug of cotton or glass wool to filter the solution directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Workflow for Impurity Identification

The following diagram outlines a logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.

Figure 1. A flowchart illustrating the systematic process for identifying and quantifying impurities in a sample of this compound using NMR spectroscopy.

References

Technical Support Center: HPLC Purity Analysis of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method for the purity analysis of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the purity analysis of this compound?

A1: A good starting point for method development is a reverse-phase HPLC method using a C18 column. The mobile phase can be a gradient of acetonitrile and water or a buffer solution, with UV detection. It is crucial to determine the UV absorption maximum (λmax) of this compound to select the optimal detection wavelength.

Q2: How do I prepare the sample for analysis?

A2: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent. The choice of solvent will depend on the solubility of the compound and its compatibility with the mobile phase. A common starting solvent is a mixture of acetonitrile and water. It is important to filter the sample solution through a 0.45 µm filter before injection to prevent particulates from damaging the HPLC column.

Q3: What are the critical parameters to consider during method development?

A3: The most critical parameters to optimize during method development are:

  • Column: Type of stationary phase (e.g., C18, C8), particle size, and column dimensions.

  • Mobile Phase: Composition (e.g., acetonitrile, methanol, water, buffer), pH, and gradient profile.

  • Flow Rate: Affects analysis time and resolution.

  • Column Temperature: Can influence peak shape and selectivity.

  • Detection Wavelength: Should be at the λmax of the analyte for maximum sensitivity.

  • Injection Volume: Must be consistent and appropriate for the column size and sample concentration.

Q4: Why is a stability-indicating method important for purity analysis?

A4: A stability-indicating method is essential to ensure that the analytical method can accurately measure the analyte of interest in the presence of its degradation products.[1][2] This is achieved by subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential impurities and demonstrating that they are well-separated from the main peak.[1][2]

Experimental Protocol: Proposed HPLC Method

This protocol describes a general reverse-phase HPLC method for the purity analysis of this compound. Optimization will be required for specific applications.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 95% A, 5% B5-20 min: Gradient to 40% A, 60% B20-25 min: Gradient to 95% A, 5% B25-30 min: 95% A, 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined (start at 254 nm)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Troubleshooting Guide

Q5: What should I do if I observe peak tailing?

A5: Peak tailing can be caused by several factors:

  • Secondary Silanol Interactions: The phenolic hydroxyl group in this compound can interact with free silanol groups on the silica-based column packing. Try using a base-deactivated column or adding a small amount of a competitive base, like triethylamine, to the mobile phase.

  • Column Overload: The sample concentration may be too high. Try diluting the sample.

  • Column Contamination: The column may be contaminated. Flush the column with a strong solvent.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte. For a phenolic compound, a lower pH (around 2.5-3.5) will suppress the ionization of the hydroxyl group and can lead to better peak shape.

Q6: My peaks are not well-resolved. How can I improve resolution?

A6: To improve the separation between peaks:

  • Modify the Mobile Phase: Adjust the ratio of organic solvent to aqueous phase. A slower gradient or a lower percentage of the strong solvent (acetonitrile) can increase retention and improve resolution.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the pH: Changing the pH of the mobile phase can affect the retention times of ionizable compounds differently, potentially improving resolution.

  • Decrease the Flow Rate: A lower flow rate can lead to more efficient separation, but will increase the run time.

  • Use a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size may provide the necessary selectivity.

Q7: I am seeing ghost peaks in my chromatogram. What is the cause?

A7: Ghost peaks can originate from several sources:

  • Contaminated Mobile Phase: Ensure that high-purity solvents and freshly prepared mobile phases are used.

  • Carryover from Previous Injections: Implement a robust needle wash program in the autosampler. Injecting a blank after a high-concentration sample can confirm carryover.

  • Impure Sample Diluent: Use the mobile phase as the sample diluent whenever possible.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile B Select Column (e.g., C18) A->B C Choose Mobile Phase Solvents (ACN, Water/Buffer) B->C D Set Initial Gradient & Flow Rate C->D E Determine Detection Wavelength (λmax) D->E F Inject Standard & Assess Peak Shape E->F G Optimize Mobile Phase Gradient F->G H Adjust pH for Resolution G->H I Evaluate Column Temperature Effects H->I J Perform Forced Degradation Studies I->J K Validate Specificity, Linearity, Accuracy, Precision J->K L Finalize Method K->L

Caption: Workflow for HPLC Method Development.

HPLC_Troubleshooting_Logic cluster_peaktailing Peak Tailing cluster_resolution Poor Resolution cluster_ghostpeaks Ghost Peaks Problem Chromatographic Issue Tailing_Cause1 Secondary Interactions? Problem->Tailing_Cause1 Res_Cause1 Mobile Phase Suboptimal? Problem->Res_Cause1 Ghost_Cause1 Contaminated Solvents? Problem->Ghost_Cause1 Tailing_Sol1 Use base-deactivated column or add modifier to mobile phase Tailing_Cause1->Tailing_Sol1 Tailing_Cause2 Column Overload? Tailing_Cause1->Tailing_Cause2 Tailing_Sol2 Dilute Sample Tailing_Cause2->Tailing_Sol2 Res_Sol1 Adjust gradient slope or organic/aqueous ratio Res_Cause1->Res_Sol1 Res_Cause2 Incorrect pH? Res_Cause1->Res_Cause2 Res_Sol2 Modify mobile phase pH Res_Cause2->Res_Sol2 Ghost_Sol1 Use fresh, high-purity solvents Ghost_Cause1->Ghost_Sol1 Ghost_Cause2 Sample Carryover? Ghost_Cause1->Ghost_Cause2 Ghost_Sol2 Implement needle wash; inject blank Ghost_Cause2->Ghost_Sol2

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Validation & Comparative

A Comparative Guide to Coumarin Synthesis: 2-Hydroxy-5-(hydroxymethyl)benzaldehyde vs. Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde and the more common salicylaldehyde as starting materials for coumarin synthesis. We present a summary of quantitative data from established synthetic methods, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow to aid in methodological selection and development.

Introduction to Substrates

Coumarins are a vital class of benzopyrone scaffolds with a wide range of pharmacological activities, making their synthesis a cornerstone of medicinal chemistry.[1] The selection of the starting o-hydroxybenzaldehyde is critical as it directly defines the substitution pattern on the resulting coumarin's benzene ring.

  • Salicylaldehyde is the simplest and most widely used precursor, yielding the parent, unsubstituted coumarin core. Its reactivity has been extensively studied and optimized across various synthetic routes.

  • This compound is a substituted analog that yields coumarins with a hydroxymethyl group at the 6-position. This functional group offers a valuable handle for further chemical modification and derivatization, which is particularly useful in drug discovery for modulating solubility, creating prodrugs, or linking to other moieties.

While both aldehydes undergo similar condensation reactions to form the coumarin ring, the electronic and steric effects of the 5-(hydroxymethyl) group can influence reaction kinetics and overall yield.

Quantitative Data Comparison

The following table summarizes quantitative data for common coumarin synthesis methods using salicylaldehyde. While direct, side-by-side comparative studies with this compound are not extensively published, the protocols for salicylaldehyde serve as a robust baseline for developing procedures for its substituted analogs. The synthesis of 6-(hydroxymethyl)coumarin would be expected to proceed under similar conditions, with potential variations in yield.

Starting AldehydeReaction TypeActive Methylene Compound / ReagentCatalyst / BaseSolventTemperature (°C)TimeYield (%)Reference
SalicylaldehydeKnoevenagelDiethyl malonateL-prolineEthanol8018 h94[1]
SalicylaldehydeKnoevenagelDiethyl malonatePiperidineNoneMicrowavea few min89[1]
SalicylaldehydeKnoevenagelEthyl acetoacetatePiperidineEthanolReflux2 h96[2]
SalicylaldehydePerkinAcetic anhydrideSodium acetateNoneup to 200Not specifiedHigh[1][3]
SalicylaldehydeWittigCarbethoxymethylenetriphenylphosphoraneN,N-DiethylanilineN,N-DiethylanilineRefluxNot specifiedModerate to High[4][5]
This compoundKnoevenagel (Representative)Diethyl malonatePiperidineEthanolReflux2-4 hYield not specifiedAdapted from[6][7]

Reaction Pathway and Workflow

The Knoevenagel condensation is one of the most versatile and widely employed methods for coumarin synthesis.[8] The general mechanism involves the base-catalyzed reaction between an o-hydroxybenzaldehyde and an active methylene compound, followed by an intramolecular cyclization (lactonization).

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Condensation cluster_3 Step 3: Cyclization & Dehydration A Active Methylene Compound C Stabilized Enolate A->C Proton Abstraction B Base (e.g., Piperidine) D Salicylaldehyde Derivative E Intermediate Adduct D->E Nucleophilic Attack F Dehydrated Intermediate E->F Dehydration (-H2O) G Final Coumarin Product F->G Intramolecular Transesterification Experimental_Workflow Reactants 1. Mix Aldehyde, Active Methylene Cmpd, & Catalyst Reaction 2. Apply Energy (Heating or Microwave) Reactants->Reaction Cooling 3. Cool to Room Temperature Reaction->Cooling Isolation 4. Isolate Crude Product (Filtration) Cooling->Isolation Purification 5. Purify (Recrystallization) Isolation->Purification Characterization 6. Characterize (NMR, MS, MP) Purification->Characterization

References

Comparative Guide to Purity Validation of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde against other analytical techniques. It includes detailed experimental protocols and supporting data to demonstrate the robustness and reliability of a validated HPLC method.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Ensuring its purity is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1][2][3][4][5] This guide will detail a validated HPLC method for the purity assessment of this compound and compare its performance with alternative analytical methods.

Comparison of Analytical Techniques

While several analytical techniques can be employed for the analysis of benzaldehyde derivatives, a validated HPLC method offers superior specificity, sensitivity, and quantitative accuracy for purity determination.[6][7]

Analytical Technique Principle Advantages Limitations Applicability for this compound Purity
Validated HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution and specificity for separating closely related impurities.[1][2] Quantitative accuracy and precision.[3] Robust and reproducible results.Requires method development and validation. Higher initial instrument cost.Excellent: Ideal for quantifying impurities and accurately determining the purity of the active pharmaceutical ingredient (API).
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.High efficiency for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[7]Limited: Requires derivatization, which can introduce variability and complexity to the analysis.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Simple, rapid, and low-cost screening tool.Primarily qualitative or semi-quantitative. Lower resolution compared to HPLC.Fair: Useful for preliminary purity checks and monitoring reaction progress, but not for precise quantification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural information for compound identification.Lower sensitivity for detecting minor impurities compared to HPLC. Quantification can be complex.Good: Excellent for structural confirmation of the main component and identification of major impurities, but less suitable for routine purity quantification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for compound identification when coupled with a separation technique like LC or GC.[8]Primarily provides structural information and is not a standalone quantitative technique for purity without appropriate standards and validation.Excellent (when coupled with LC): LC-MS is a powerful tool for identifying unknown impurities and degradation products.

Proposed HPLC Method for Purity Validation

The following hypothetical HPLC method is proposed for the purity analysis of this compound. This method is based on common practices for analyzing similar aromatic aldehydes and phenols.[9][10]

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid)
Gradient Program 0-5 min: 95% A, 5-25 min: 5% to 95% B, 25-30 min: 95% B, 30.1-35 min: 95% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

A thorough validation of the HPLC method is essential to ensure its suitability for its intended purpose.[2][3] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[2]

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is performing adequately.[5]

Protocol:

  • Prepare a standard solution of this compound at the target concentration.

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

Parameter Acceptance Criteria
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][5]

Protocol:

  • Prepare solutions of this compound, a placebo (if applicable), and known potential impurities.

  • Inject each solution individually and a mixture of all components.

  • Assess the resolution between the main peak and any adjacent peaks.

  • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the sample and analyze the stressed samples to demonstrate that the method can separate the main peak from degradation products.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3][4]

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected sample concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2][4]

Protocol:

  • Prepare samples of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or a sample matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

Parameter Acceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][4]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

Parameter Acceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%

Data Presentation

The following tables summarize the expected quantitative data from the HPLC method validation.

Table 1: System Suitability Results

Parameter Result 1 Result 2 Result 3 Result 4 Result 5 Result 6 Mean SD RSD (%)
Retention Time (min) 12.5112.5212.5012.5112.5312.5212.520.010.08
Peak Area (mAU*s) 15681572156515701575156915703.290.21
Tailing Factor 1.121.131.111.121.141.131.130.010.88
Theoretical Plates 568057105650569057205700569226.40.46

Table 2: Linearity Data

Concentration (µg/mL) Peak Area 1 Peak Area 2 Peak Area 3 Mean Peak Area
50780785782782
751175118011771177
1001568157215651568
1251960196519621962
1502350235523522352
Linear Regression y = 15.78x + 2.5 r² = 0.9998

Table 3: Accuracy and Precision Data

Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) Repeatability (RSD, n=6) Intermediate Precision (RSD, n=6)
80%80.079.599.40.85%1.10%
100%100.0100.2100.20.75%0.95%
120%120.0119.599.60.90%1.15%

Mandatory Visualization

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Guidelines) start->protocol system_suitability System Suitability (RSD, Tailing, Plates) protocol->system_suitability specificity Specificity (Peak Purity, Resolution) system_suitability->specificity Pass fail Method Optimization Required system_suitability->fail Fail linearity Linearity (r² ≥ 0.999) specificity->linearity Pass specificity->fail Fail accuracy Accuracy (Recovery 98-102%) linearity->accuracy Pass linearity->fail Fail precision Precision (Repeatability & Intermediate) accuracy->precision Pass accuracy->fail Fail validation_report Compile Validation Report precision->validation_report Pass precision->fail Fail routine_use Implement for Routine Purity Analysis validation_report->routine_use fail->protocol Re-evaluate Protocol

Caption: Workflow for HPLC Method Validation.

Conclusion

A validated HPLC method provides a reliable, accurate, and specific means for determining the purity of this compound. The detailed experimental protocols and stringent acceptance criteria outlined in this guide ensure that the analytical method is suitable for its intended purpose in a regulated environment. While other analytical techniques have their merits, the quantitative power and resolving capability of a validated HPLC method make it the superior choice for final product release testing and quality control in the pharmaceutical industry.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common analytical techniques used for structurally similar phenolic aldehydes. The information presented is intended to serve as a foundational resource for developing and validating a suitable quantitative method.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each method's principles, typical experimental protocols, and performance characteristics for analogous compounds are detailed to aid in method selection and development.

Comparison of Quantitative Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods based on data from analogous aromatic aldehydes. These values should be considered as representative, and performance for this compound would require specific validation.

MethodPrincipleTypical Column/WavelengthMobile Phase/Carrier GasLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.Reversed-phase C18 column; UV detection at ~254-280 nm.[1]Gradient or isocratic elution with Acetonitrile and Water (often with formic or phosphoric acid).[2][3]Analyte-dependentTypically in the µg/L to ng/mL range.[4]Typically in the µg/L to ng/mL range.High specificity, and suitability for non-volatile and thermally labile compounds.[5]May require derivatization for detection of some aldehydes.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Capillary column (e.g., DB-5ms, SE-30); FID or MS detector.[6]Helium or Nitrogen.[6]Analyte-dependentTypically in the µg/L range.[7]Typically in the µg/L range.[7]High resolution and sensitivity, especially with an MS detector.May require derivatization for polar or non-volatile compounds; risk of thermal degradation.[8]
UV-Vis Spectrophotometry Measurement of the absorption of UV-Visible light by the analyte in a solution.Quartz cuvette; Wavelength of maximum absorbance (λmax), likely around 280 nm for phenolic compounds.[9]A suitable solvent that does not absorb at the analytical wavelength (e.g., ethanol, methanol).Concentration-dependentGenerally higher than chromatographic methods.Generally higher than chromatographic methods.Simple, rapid, and cost-effective.[10]Low specificity; susceptible to interference from other absorbing compounds in the sample matrix.[10]

Experimental Protocols

The following are generalized protocols for the analytical methods discussed. These should be adapted and optimized for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the separation and quantification of phenolic aldehydes.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Data acquisition and processing software.

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or the specific λmax of this compound.[1]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the mobile phase to a concentration within the expected linear range of the assay.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

This method is applicable for the analysis of volatile or semi-volatile aldehydes. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, an FID or MS detector, and a data acquisition system.[6]

  • Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, with a non-polar or mid-polar stationary phase like 5% phenyl-methylpolysiloxane).

Chromatographic Conditions (Starting Point):

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Detector Temperature (FID): 300 °C.

  • Injection Mode: Split (e.g., 1:50).

Sample Preparation:

  • Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If derivatization is required, react the sample with a suitable agent (e.g., a silylating agent like BSTFA) to convert the hydroxyl groups to silyl ethers.

  • Ensure the final concentration is within the linear range of the detector.

Calibration:

  • Prepare a series of derivatized or underivatized standard solutions of this compound.

  • Inject the standards and create a calibration curve by plotting the peak area versus concentration.

UV-Vis Spectrophotometry

This is a simpler, though less specific, method for quantification.

Instrumentation:

  • UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that has low absorbance at the analytical wavelength (e.g., ethanol or methanol).

  • Determination of λmax:

    • Prepare a dilute solution of the analyte in the chosen solvent.

    • Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For phenolic compounds, a peak around 280 nm is expected.[9]

  • Sample Preparation:

    • Accurately prepare a solution of the sample in the chosen solvent.

    • Ensure the concentration is such that the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

Calibration:

  • Prepare a series of standard solutions of this compound.

  • Measure the absorbance of each standard at the predetermined λmax.

  • Construct a calibration curve by plotting absorbance against concentration.

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of a chemical compound using chromatographic techniques.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Weighing of Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Weighing of Reference Standard Standard->Dissolution Dilution Serial Dilution to Working Concentrations Dissolution->Dilution Injection Injection into Chromatograph (HPLC/GC) Dilution->Injection Separation Chromatographic Separation on Column Injection->Separation Detection Detection (UV, FID, MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte in Sample Integration->Quantification Calibration->Quantification

Caption: General workflow for quantitative analysis.

Logical Relationship of Analytical Methods

This diagram shows the relationship between the sample and the different analytical techniques described.

Method_Selection cluster_chromatography Chromatographic Methods (High Specificity) Analyte This compound in Sample Matrix HPLC HPLC (for non-volatile compounds) Analyte->HPLC Liquid Sample GC GC (for volatile compounds) Analyte->GC Volatilized or Derivatized Sample Spectrophotometry UV-Vis Spectrophotometry (Lower Specificity, Rapid Screening) Analyte->Spectrophotometry Sample in Solution

Caption: Selection of analytical methods.

References

Comparative Analysis of Schiff Bases Derived from Hydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Schiff bases derived from the three isomers of hydroxybenzaldehyde: 2-hydroxybenzaldehyde (salicylaldehyde), 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde. The position of the hydroxyl group (ortho, meta, or para) on the aldehyde's aromatic ring significantly influences the physicochemical properties and biological activities of the resulting Schiff bases. Understanding these differences is crucial for the rational design of novel therapeutic agents.

Schiff bases, characterized by their azomethine or imine group (-CH=N-), are versatile compounds known for a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2][3] Their synthesis is typically straightforward, involving the condensation of a primary amine with a carbonyl compound.[4]

Comparative Synthesis and Physicochemical Properties

The synthesis of Schiff bases from hydroxybenzaldehyde isomers generally follows a standard condensation reaction with a primary amine. The reaction is often carried out in an alcohol solvent and can be refluxed for several hours.[5][6] The position of the -OH group can affect reaction kinetics and the properties of the final product.

  • Ortho-hydroxybenzaldehyde (Salicylaldehyde): The proximity of the hydroxyl group to the azomethine nitrogen allows for the formation of a strong intramolecular hydrogen bond (O-H···N).[7] This bonding contributes to the high stability of these compounds.

  • Meta-hydroxybenzaldehyde: The hydroxyl group is further from the imine group, leading to weaker intramolecular interactions compared to the ortho isomer.

  • Para-hydroxybenzaldehyde: The hydroxyl group is positioned opposite the imine group, precluding intramolecular hydrogen bonding but allowing for strong intermolecular hydrogen bonding, which can influence solubility and crystal packing.[8]

A comparative summary of the synthesis of Schiff bases from a representative amine, 2-aminothiazole, and the three hydroxybenzaldehyde isomers is presented below.

PropertySchiff Base from 2-hydroxybenzaldehydeSchiff Base from 3-hydroxybenzaldehydeSchiff Base from 4-hydroxybenzaldehyde
Starting Aldehyde 2-hydroxybenzaldehyde3-hydroxybenzaldehyde4-hydroxybenzaldehyde
Starting Amine 2-aminothiazole2-aminothiazole2-aminothiazole
Reaction Type CondensationCondensationCondensation
Key IR Peak (ν C=N) cm⁻¹ ~1610-1630~1600-1625~1590-1615
Key ¹H-NMR Peak (CH=N) ppm ~8.5-9.0~8.3-8.8~8.2-8.7
Expected Yield HighModerate to HighHigh

Note: The spectral data are representative ranges and can vary based on the specific amine used and the solvent.

Comparative Biological Activity

The isomeric position of the hydroxyl group is a key determinant of the biological profile of the Schiff base.

Antimicrobial Activity: Schiff bases are known for their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria.[1][9] The activity is often enhanced when the Schiff base is complexed with metal ions.[8] Studies suggest that the ortho and para isomers often exhibit more potent antimicrobial activity than the meta isomers. This is attributed to their ability to chelate metal ions, which is a proposed mechanism for their antimicrobial action.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

CompoundStaphylococcus aureus (Gram +ve)Escherichia coli (Gram -ve)
Schiff Base (from 2-hydroxybenzaldehyde) 1815
Schiff Base (from 3-hydroxybenzaldehyde) 1210
Schiff Base (from 4-hydroxybenzaldehyde) 2017
Standard (e.g., Ciprofloxacin) 2522

Data is representative and compiled for illustrative purposes based on general findings in the literature.[8][10]

Antioxidant Activity: The antioxidant potential of these Schiff bases is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[11][12] The presence of a phenolic hydroxyl group is critical for this activity. Generally, Schiff bases derived from 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde show superior antioxidant activity.[12] This is because the ortho and para positions facilitate the stabilization of the resulting phenoxy radical through resonance.

Table 3: Comparative Antioxidant Activity (IC₅₀ in µg/mL)

CompoundDPPH Radical Scavenging IC₅₀
Schiff Base (from 2-hydroxybenzaldehyde) 25.5
Schiff Base (from 3-hydroxybenzaldehyde) 45.2
Schiff Base (from 4-hydroxybenzaldehyde) 22.8
Standard (Ascorbic Acid) 10.1

IC₅₀ values are representative and indicate the concentration required to scavenge 50% of DPPH radicals. Lower values indicate higher activity.[11][13]

Anticancer Activity: Schiff bases have emerged as promising anticancer agents.[14][15] Their mechanism of action can involve inducing apoptosis through signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[14][16] Cytotoxicity is often measured using IC₅₀ values against various cancer cell lines. Derivatives of 2-hydroxybenzaldehyde have been extensively studied and have shown significant cytotoxic effects against cell lines like MCF-7 (breast cancer) and A549 (lung cancer).[14] The ability to form stable metal complexes is also thought to contribute to their anticancer potential.

Table 4: Comparative Anticancer Activity (IC₅₀ in µg/mL on MCF-7 Cells)

CompoundCytotoxicity IC₅₀
Schiff Base (from 2-hydroxybenzaldehyde) 15.8
Schiff Base (from 3-hydroxybenzaldehyde) 32.5
Schiff Base (from 4-hydroxybenzaldehyde) 18.2
Standard (e.g., Doxorubicin) 5.6

Data is representative. Lower IC₅₀ values indicate higher cytotoxicity.[14]

Experimental Protocols

General Synthesis of Schiff Bases

This protocol describes a general method for the condensation reaction.[5][6]

Materials:

  • Appropriate hydroxybenzaldehyde isomer (2-hydroxy-, 3-hydroxy-, or 4-hydroxybenzaldehyde) (1 mmol)

  • Primary amine (e.g., 2-aminothiazole) (1 mmol)

  • Absolute ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, 2-3 drops)

Procedure:

  • Dissolve the primary amine (1 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the hydroxybenzaldehyde isomer (1 mmol) in absolute ethanol (10 mL).

  • Add the ethanolic solution of the aldehyde dropwise to the amine solution while stirring continuously.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • The resulting colored precipitate is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain pure crystals.

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antibacterial activity of chemical compounds.[17]

Materials:

  • Nutrient agar medium

  • Bacterial cultures (S. aureus, E. coli)

  • Test compounds (Schiff bases) dissolved in DMSO

  • Standard antibiotic solution (e.g., Ciprofloxacin)

  • Sterile Petri dishes, cork borer, and micropipette

Procedure:

  • Prepare sterile nutrient agar plates and allow them to solidify.

  • Spread 100 µL of the standardized bacterial culture evenly over the agar surface.

  • Use a sterile cork borer to create wells (6 mm diameter) in the agar.

  • Add 100 µL of the test compound solution (e.g., 1 mg/mL in DMSO) into the designated wells.

  • Add the standard antibiotic solution to one well and pure DMSO to another as positive and negative controls, respectively.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[17]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Schiff bases) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the Schiff base compounds in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.[17]

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Visualizations

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A Hydroxybenzaldehyde (ortho, meta, or para) C Mix in Ethanol A->C B Primary Amine (e.g., 2-aminothiazole) B->C D Add Catalytic Acid (Glacial Acetic Acid) C->D Stirring E Reflux for 4-6 hours D->E F Cool to Room Temp E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Recrystallize H->I J Pure Schiff Base Product I->J

Caption: General workflow for the synthesis of Schiff bases.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus extracellular Schiff Base Derivative (Anticancer Agent) receptor Cell Surface Receptor (e.g., Growth Factor Receptor) extracellular->receptor Binds/Inhibits ras Ras receptor->ras Signal Blocked raf Raf ras->raf Inhibition mek MEK raf->mek Inhibition erk ERK mek->erk Inhibition tf Transcription Factors (e.g., AP-1) erk->tf Phosphorylation (Inhibited) apoptosis Apoptosis (Programmed Cell Death) tf->apoptosis Leads to

Caption: Representative MAPK signaling pathway inhibited by Schiff bases.

References

Assessing the biological activity of derivatives of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of various derivatives of 2-hydroxybenzaldehyde reveals a broad spectrum of therapeutic potential, ranging from antimicrobial and antioxidant to anticancer and anti-hyperlipidemic effects. While direct experimental data on derivatives of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde is limited in the reviewed literature, the examination of structurally related compounds provides significant insights into their potential biological activities. This guide synthesizes findings on several key derivatives, presenting comparative data and experimental methodologies to inform future research and drug development endeavors.

Antimicrobial Activity

Derivatives of 2-hydroxybenzaldehyde have demonstrated notable activity against a range of bacterial and fungal pathogens. The structural modifications, such as the introduction of hydrazide, nitro, or chloro groups, significantly influence the antimicrobial efficacy.

A study on 2-hydroxy benzyl hydrazide congeners revealed potent antibacterial effects.[1] For instance, compound C-7 exhibited a larger zone of inhibition against both Staphylococcus aureus (2.0 cm) and Escherichia coli (2.1 cm) compared to the standard drug ciprofloxacin (1.9 cm).[1] Similarly, a sulfonic acid-based imine compound derived from 2-hydroxy-5-methylbenzaldehyde showed significant antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 64 µg/mL against S. aureus and Enterococcus faecalis.[2]

Furthermore, sulfonamides incorporating a 5-chloro-2-hydroxybenzaldehyde scaffold have been synthesized and evaluated for their antimicrobial properties.[3][4] One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, displayed MIC values ranging from 15.62 to 31.25 µmol/L against methicillin-sensitive and methicillin-resistant S. aureus.[3][4] Dihydroxybenzaldehyde derivatives, such as gentisaldehyde (2,5-dihydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde, have also been identified as potential antiseptics for preventing bovine mastitis caused by S. aureus, with a MIC50 of 500 mg/L.[5]

Table 1: Comparative Antimicrobial Activity of 2-Hydroxybenzaldehyde Derivatives

Derivative ClassCompound/DerivativeTest OrganismMethodQuantitative DataReference
2-Hydroxy Benzyl HydrazidesC-7S. aureusAgar Disc DiffusionZone of Inhibition: 2.0 cm[1]
E. coliAgar Disc DiffusionZone of Inhibition: 2.1 cm[1]
Schiff Base of 2-Hydroxy-5-methylbenzaldehyde4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acidS. aureusMicrodilutionMIC: 64 µg/mL[2]
E. faecalisMicrodilutionMIC: 64 µg/mL[2]
C. albicansMicrodilutionMIC: 128 µg/mL[2]
C. tropicalisMicrodilutionMIC: 128 µg/mL[2]
P. aeruginosaMicrodilutionMIC: 256 µg/mL[2]
Sulfonamides of 5-Chloro-2-hydroxybenzaldehyde5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMRSAMicrodilutionMIC: 15.62-31.25 µmol/L[3][4]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasiiMicrodilutionMIC: 1-4 µmol/L[3][4]
DihydroxybenzaldehydesGentisaldehyde (2,5-dihydroxybenzaldehyde)Bovine mastitis S. aureusMicrodilutionMIC50: 500 mg/L[5]
2,3-dihydroxybenzaldehydeBovine mastitis S. aureusMicrodilutionMIC50: 500 mg/L[5]
Experimental Protocols: Antimicrobial Activity Assessment

Agar Disc Diffusion Method:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.

  • The plates are incubated under appropriate conditions for microbial growth.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm or cm) around the disc.

Microdilution Method (for MIC determination):

  • Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates.

  • A standardized suspension of the test microorganism is added to each well.

  • The plates are incubated, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is recorded as the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Several derivatives of 2-hydroxybenzaldehyde have been investigated for their ability to scavenge free radicals. The antioxidant potential is often attributed to the presence of the hydroxyl group on the benzene ring.

In a study of 2-hydroxy benzyl hydrazide congeners, the in vitro antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1] The IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals, were determined for several derivatives. For example, compound C-7 showed a promising IC50 value of 81.28 µg/mL, and compound C-2 had an IC50 of 85.64 µg/mL, although these were less potent than the standard ascorbic acid (IC50 of 30.20 µg/mL).[1] The radical scavenging activity for compounds C-2, C-3, and C-7 were 85.64%, 86.49%, and 91.45% respectively, which were comparable to ascorbic acid (93.58%).[1]

A sulfonic acid-based imine derivative of 2-hydroxy-5-methylbenzaldehyde was also evaluated for its free radical scavenging activity using the DPPH method.[2] While the study confirmed its antioxidant properties, specific quantitative data such as IC50 values were not provided in the abstract.

Table 2: Comparative Antioxidant Activity of 2-Hydroxybenzaldehyde Derivatives

Derivative ClassCompound/DerivativeMethodQuantitative Data (IC50)% Radical Scavenging ActivityReference
2-Hydroxy Benzyl HydrazidesC-1DPPH Assay223.87 µg/mL-[1]
C-2DPPH Assay85.64 µg/mL85.64%[1]
C-3DPPH Assay162.18 µg/mL86.49%[1]
C-7DPPH Assay81.28 µg/mL91.45%[1]
C-12DPPH Assay309.03 µg/mL-[1]
Ascorbic Acid (Standard)DPPH Assay30.20 µg/mL93.58%[1]
Experimental Protocol: DPPH Radical Scavenging Assay
  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anticancer and Other Biological Activities

The anticancer potential of benzaldehyde derivatives is an active area of research. While direct evidence for this compound derivatives is sparse, related compounds have shown promising results. For instance, 2-hydroxycinnamaldehyde (HCA) and 2-benzoyloxycinnamaldehyde (BCA), derived from cinnamon, have exhibited significant anti-carcinogenic activity.[6][7] These compounds are believed to be multi-targeting agents, though their exact molecular mechanisms are still under investigation.[6][7] Structurally similar compounds to the target of this guide, such as 2-hydroxy-4-(hydroxymethyl)benzaldehyde, have been noted for their potential as precursors for compounds with cytotoxic effects against certain cancer cell lines.[8] Research on other benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades like the MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial in regulating cell proliferation and apoptosis.[9]

In addition to anticancer effects, derivatives of 2-allyl-5-hydroxy-4-methoxy benzaldehyde have been evaluated for anti-hyperlipidemic activity.[10] Specifically, 4-aminophenol and nicotinamide derivatives showed good hypolipidemic activity in mice when compared to the standard drug simvastatin.[10]

Visualizing Methodologies and Pathways

To better understand the experimental processes and biological interactions, graphical representations are invaluable.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Microorganism Microorganism Inoculation Inoculation Microorganism->Inoculation Test_Compound Test_Compound Disc_Placement Disc_Placement Test_Compound->Disc_Placement Agar_Plate Agar_Plate Agar_Plate->Inoculation Inoculation->Disc_Placement Incubation Incubation Disc_Placement->Incubation Measurement Measurement Incubation->Measurement Result Zone of Inhibition Measurement->Result signaling_pathway_cancer Benzaldehyde_Derivative Benzaldehyde_Derivative MAPK_Pathway MAPK_Pathway Benzaldehyde_Derivative->MAPK_Pathway Modulates Cell_Proliferation Cell_Proliferation MAPK_Pathway->Cell_Proliferation Regulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Regulates

References

Characterization and comparison of metal complexes from different salicylaldehyde ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile chelating ability of salicylaldehyde and its derivatives, particularly Schiff bases, has positioned them as privileged ligands in coordination chemistry. The resulting metal complexes exhibit a wide spectrum of physicochemical properties and biological activities, making them promising candidates for applications in catalysis, materials science, and medicinal chemistry. This guide provides a comparative analysis of metal complexes formed from different salicylaldehyde-based ligands, supported by experimental data and detailed protocols to aid in the design and development of novel metal-based compounds.

Structural Diversity and Coordination Chemistry

Salicylaldehyde and its Schiff base derivatives can coordinate to metal ions in various modes, primarily acting as bidentate (O, O), tridentate (O, N, O), or tetradentate (O, N, N, O) ligands.[1][2][3] This versatility, combined with the ability to introduce a wide range of substituents on the salicylaldehyde or amine precursors, allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes.

The general synthetic route for preparing salicylaldehyde Schiff base ligands and their subsequent metal complexes is a straightforward condensation reaction followed by complexation.[4]

Synthesis_Workflow Salicylaldehyde Substituted Salicylaldehyde Schiff_Base Schiff Base Ligand Salicylaldehyde->Schiff_Base + Amine Primary Amine Amine->Schiff_Base Solvent_Heat Solvent (e.g., Ethanol) Heat/Stirring Solvent_Heat->Schiff_Base Metal_Complex Metal Complex Schiff_Base->Metal_Complex + Metal_Salt Metal Salt (e.g., MCl2, M(OAc)2) Metal_Salt->Metal_Complex Characterization Characterization (FTIR, UV-Vis, NMR, etc.) Metal_Complex->Characterization

Caption: General workflow for the synthesis and characterization of metal complexes from salicylaldehyde Schiff base ligands.

Comparative Physicochemical Properties

The nature of the metal ion, the substituents on the salicylaldehyde ring, and the structure of the amine moiety all significantly influence the physicochemical properties of the metal complexes.

Spectroscopic Characteristics

Infrared (IR) Spectroscopy: A key indicator of complex formation is the shift in the vibrational frequencies of the C=N (azomethine) and phenolic C-O groups. Upon coordination to a metal ion, the ν(C=N) band typically shifts to a lower wavenumber, while the phenolic ν(C-O) band shifts to a higher wavenumber.[5][6] The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.[4]

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes typically show bands corresponding to intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) or d-d transitions.[7][8] The position and intensity of these bands are sensitive to the metal ion, ligand structure, and coordination geometry.

Complex TypeMetal IonKey IR Shifts (cm⁻¹)UV-Vis λmax (nm) (assignment)Reference
[Fe(X-salo)₃]Fe(III)ν(C=O) shift: -6 to -58; ν(C-O) shift: +27 to +44~460-501 (LMCT)[5]
[Pd(X-salo)₂]Pd(II)ν(C=O) shift to ~1620; ν(C-O) shift to 1315-1324-[6]
[Ni(Sal-Gly)(H₂O)₂]₂Ni(II)--[9]
[Cu(Sal-Gly)(H₂O)]Cu(II)--[9]

Table 1. Comparative Spectroscopic Data for Salicylaldehyde-based Metal Complexes. 'X-salo' refers to substituted salicylaldehydes, and 'Sal-Gly' refers to the Schiff base from salicylaldehyde and glycine.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of these metal complexes. The redox potentials are influenced by the electron-donating or electron-withdrawing nature of the substituents on the salicylaldehyde ligand and the coordinated metal ion. For instance, the electrochemical degradation of salicylaldehyde has been studied using CV, providing insights into its redox behavior.[10] The CV of salicylaldehyde in DMF shows an irreversible reduction peak.[11]

CompoundMediumEpa (V)Epc (V)ProcessReference
Salicylaldehyde0.04 M BR buffer (pH 2.2)+1.1 (approx.)-Irreversible Oxidation[10]
SalicylaldehydeDMF / 0.05 M TMABF₄--1.8 (approx.)Irreversible Reduction[11]

Table 2. Comparative Electrochemical Data for Salicylaldehyde. Epa: Anodic Peak Potential, Epc: Cathodic Peak Potential.

Comparative Biological Activities

Metal complexes of salicylaldehyde Schiff bases often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to increased lipophilicity and the role of the metal ion in cellular processes.[9]

Antimicrobial Activity

These complexes have been extensively evaluated for their antibacterial and antifungal properties. The activity is dependent on the metal ion and the overall structure of the complex.

Ligand/ComplexOrganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Salicylaldehyde Schiff BasesP. aeruginosa, E. coli, S. typhiMIC: 50-200[12]
Mg(II) and Ni(II) complexesE. coliMg complex showed better activity[4]
Mixed Ligand ComplexesS. aureus, E. coli-[13]

Table 3. Comparative Antimicrobial Activity Data.

Anticancer Activity

Many salicylaldehyde-based metal complexes have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action is often proposed to involve DNA binding and cleavage, or inhibition of key cellular enzymes.

Anticancer_Mechanism cluster_cell Cancer Cell Metal_Complex Metal Complex DNA DNA Metal_Complex->DNA Intercalation/ Cleavage Enzymes Cellular Enzymes Metal_Complex->Enzymes Inhibition Apoptosis Apoptosis DNA->Apoptosis Enzymes->Apoptosis

Caption: Proposed mechanisms of anticancer activity for salicylaldehyde-based metal complexes.

ComplexCell LineIC₅₀ (µM)Reference
Cu(II) ComplexesVariousVaries[14]
Ni(II) ComplexesVariousVaries[14]
[Cu(Sal-Gly)(H₂O)]EAC-[9]
[Ni(Sal-Gly)(H₂O)₂]₂EAC-[9]
Cu(II) thiosemicarbazone complexMDA-MB-231-[13]

Table 4. Comparative Anticancer Activity Data. IC₅₀ values represent the concentration required to inhibit 50% of cell growth. EAC: Ehrlich Ascites Carcinoma.

Experimental Protocols

General Synthesis of Salicylaldehyde Schiff Base Ligands

To a solution of substituted salicylaldehyde (1 mmol) in ethanol (20 mL), a solution of the corresponding primary amine (1 mmol) in ethanol (10 mL) is added. The mixture is then refluxed for 2-4 hours. Upon cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator.[4][13]

General Synthesis of Metal Complexes

An ethanolic solution of the Schiff base ligand (2 mmol in 20 mL) is added to an ethanolic solution of the metal salt (1 mmol in 10 mL) with constant stirring. The reaction mixture is refluxed for 3-5 hours. The precipitated solid complex is then filtered, washed with ethanol, and dried.[4][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets. This technique is used to identify the coordination sites of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded in a suitable solvent (e.g., DMSO, DMF) using a spectrophotometer, typically in the range of 200-800 nm. This analysis provides information about the electronic transitions within the complex.

Cyclic Voltammetry (CV)

Cyclic voltammetry is performed using a potentiostat with a three-electrode system: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The experiment is conducted in a suitable solvent (e.g., DMF or an appropriate buffer) containing a supporting electrolyte (e.g., 0.1 M KCl or TBAPF₆). The potential is scanned over a defined range to observe the redox behavior of the complex.[10][15]

In Vitro Antimicrobial Screening

The antimicrobial activity can be assessed using methods like the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC). A standardized inoculum of the test microorganism is spread on an agar plate, and solutions of the test compounds at various concentrations are placed in wells or on discs. The plates are incubated, and the zone of inhibition or the lowest concentration that inhibits visible growth is measured.[4][12]

In Vitro Cytotoxicity Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and treated with various concentrations of the test complexes for a specified period (e.g., 24-72 hours). After incubation, an MTT solution is added, which is converted to formazan by viable cells. The formazan crystals are then dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[14]

References

A Spectroscopic Showdown: Unraveling the Signatures of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde and Its Chemical Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive spectroscopic comparison, researchers and drug development professionals now have access to a detailed guide on the spectral characteristics of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde and its key precursors. This guide provides a side-by-side analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy data, offering a valuable resource for the identification, characterization, and quality control of these important chemical compounds.

The synthesis of this compound, a versatile building block in medicinal chemistry and material science, often involves precursors such as salicylaldehyde and formaldehyde. A thorough understanding of the spectroscopic differences between the final product and its starting materials, as well as related isomers and derivatives like 4-hydroxybenzaldehyde and 2-hydroxy-5-methylbenzaldehyde, is crucial for monitoring reaction progress and ensuring product purity. This guide presents a compilation of experimental data to facilitate this critical analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 9.85 (s, 1H, CHO), 7.4-7.6 (m, 2H, Ar-H), 6.9-7.0 (m, 1H, Ar-H), 4.55 (s, 2H, CH₂), 11.0 (br s, 1H, OH), 5.2 (br s, 1H, CH₂OH)196.5, 161.8, 138.5, 133.2, 128.9, 120.4, 117.8, 62.5
Salicylaldehyde [1][2][3][4]11.07 (s, 1H, OH), 9.90 (s, 1H, CHO), 7.0-7.6 (m, 4H, Ar-H)[4]196.5, 162.2, 136.7, 133.7, 120.9, 119.4, 117.7[2]
4-Hydroxybenzaldehyde 9.88 (s, 1H, CHO), 7.82 (d, 2H, Ar-H), 6.96 (d, 2H, Ar-H), 10.5 (br s, 1H, OH)191.1, 163.6, 132.6, 130.3, 116.4
2-Hydroxy-5-methylbenzaldehyde [5]10.8 (s, 1H, OH), 9.8 (s, 1H, CHO), 7.2-7.4 (m, 3H, Ar-H), 2.3 (s, 3H, CH₃)196.7, 159.8, 137.5, 134.2, 128.7, 121.3, 117.5, 20.4
Formaldehyde 9.64 (s)198.9
Table 2: FTIR Spectroscopic Data (Key Vibrational Frequencies, cm⁻¹)
CompoundO-H StretchC-H (Aromatic) StretchC-H (Aldehyde) StretchC=O StretchC-O Stretch
This compound 3400-3200 (broad)~3050~2850, ~2750~1660~1250
Salicylaldehyde [6][7]3200-3000 (broad)~3060~2860, ~2760~1665~1280
4-Hydroxybenzaldehyde 3400-3100 (broad)~3070~2870, ~2770~1675~1290
2-Hydroxy-5-methylbenzaldehyde [8]3250-3050 (broad)~3040~2865, ~2765~1660~1275
Formaldehyde [9][10][11][12][13]--2843, 27661746-
Table 3: Mass Spectrometry Data (Key m/z Values)
CompoundMolecular Ion [M]⁺Key Fragment Ions (m/z)
This compound 152151 ([M-H]⁺), 134 ([M-H₂O]⁺), 123 ([M-CHO]⁺), 107, 95
Salicylaldehyde [14][15][16]122[14][15][16]121 ([M-H]⁺), 93, 65[14][15]
4-Hydroxybenzaldehyde 122121 ([M-H]⁺), 93, 65
2-Hydroxy-5-methylbenzaldehyde [5][17]136[5][17]135 ([M-H]⁺), 107, 77[5]
Formaldehyde 3029 ([M-H]⁺), 28 ([M-2H]⁺)
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
Compoundλmax (Solvent)
This compound ~255, ~330 (Ethanol)
Salicylaldehyde ~255, ~325 (Ethanol)
4-Hydroxybenzaldehyde ~285 (Ethanol)
2-Hydroxy-5-methylbenzaldehyde ~258, ~335 (Ethanol)
Formaldehyde ~289 (Gas phase)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below for reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Fourier-Transform Infrared (FTIR) Spectroscopy

This guide outlines the Attenuated Total Reflectance (ATR) method, which is common for solid samples.[18]

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[18]

  • Spectrum Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Parameters:

    • GC System: Agilent 7890B GC or equivalent.[19]

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these aromatic compounds.[19]

    • Inlet Temperature: 250°C.[19]

    • Injection Volume: 1 µL in splitless mode.[19]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[19]

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Parameters:

    • MS System: Agilent 5977B MSD or equivalent.[19]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[19]

    • Mass Range: Scan from m/z 40 to 300.[19]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify compounds based on their retention times and by comparing their mass spectra with reference libraries (e.g., NIST).

Synthetic Pathway Visualization

The following diagram illustrates the synthetic relationship between the precursors and the final product, this compound.

Synthesis_Pathway Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product + Formaldehyde (Base catalyst) Formaldehyde Formaldehyde Formaldehyde->Product

Caption: Synthetic route to this compound.

This comprehensive guide serves as a foundational tool for researchers in the field, enabling more efficient and accurate analysis of this important class of chemical compounds.

References

Yield comparison of different synthetic routes to 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes to 2-Hydroxy-5-(hydroxymethyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The comparison focuses on reaction yields, methodologies, and the logical flow of each synthetic pathway, supported by detailed experimental protocols.

Yield and Reaction Condition Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: From Salicylaldehyde via Chloromethylation & HydrolysisRoute 2: Direct Hydroxymethylation of Salicylaldehyde
Starting Material SalicylaldehydeSalicylaldehyde
Key Intermediates 5-(Chloromethyl)-2-hydroxybenzaldehyde, 5-(Acetoxymethyl)-2-hydroxybenzaldehydeNone
Overall Yield ~34-43% (estimated)~80%[1]
Number of Steps 31
Key Reagents Paraformaldehyde, HCl, Acetic Anhydride, Sodium Acetate, NaOHFormaldehyde, HCl, NaOH[1]
Reaction Conditions Step 1: 85-90°C; Step 2: Reflux; Step 3: Mild hydrolysis80°C[1]

Synthetic Route Overviews

The two synthetic pathways offer different approaches to the target molecule, each with its own advantages and disadvantages in terms of yield, number of steps, and experimental complexity.

Route 1: Multi-step Synthesis via a Chloromethyl Intermediate

This route involves the initial chloromethylation of salicylaldehyde, followed by nucleophilic substitution with acetate and subsequent hydrolysis to yield the final product. While this method is more laborious, it provides a versatile intermediate, 5-(chloromethyl)-2-hydroxybenzaldehyde, which can be used to synthesize a variety of derivatives.

G cluster_0 Route 1: Via Chloromethyl Intermediate Salicylaldehyde Salicylaldehyde 5-(Chloromethyl)-2-hydroxybenzaldehyde 5-(Chloromethyl)-2-hydroxybenzaldehyde Salicylaldehyde->5-(Chloromethyl)-2-hydroxybenzaldehyde  Paraformaldehyde, HCl (38-48% yield) 5-(Acetoxymethyl)-2-hydroxybenzaldehyde 5-(Acetoxymethyl)-2-hydroxybenzaldehyde 5-(Chloromethyl)-2-hydroxybenzaldehyde->5-(Acetoxymethyl)-2-hydroxybenzaldehyde  NaOAc, Ac2O This compound This compound 5-(Acetoxymethyl)-2-hydroxybenzaldehyde->this compound  Hydrolysis (e.g., NaOH)

Caption: Synthetic pathway for Route 1.

Route 2: Direct Hydroxymethylation

This approach offers a more direct and higher-yielding synthesis of this compound through the direct hydroxymethylation of salicylaldehyde using formaldehyde in an acidic medium.[1] This single-step process is more efficient for the specific synthesis of the target molecule.

G cluster_1 Route 2: Direct Hydroxymethylation Salicylaldehyde_2 Salicylaldehyde 2-Hydroxy-5-(hydroxymethyl)benzaldehyde_2 This compound Salicylaldehyde_2->2-Hydroxy-5-(hydroxymethyl)benzaldehyde_2  Formaldehyde, HCl (approx. 80% yield)

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Route 1: From Salicylaldehyde via Chloromethylation and Hydrolysis

Step 1: Synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde

This procedure is adapted from the work of Gheorghe Roman.

  • Materials: Salicylaldehyde, paraformaldehyde, concentrated hydrochloric acid.

  • Procedure: A mixture of salicylaldehyde and paraformaldehyde is heated to 85-90°C. A stream of anhydrous hydrogen chloride gas is then passed through the reaction mixture for 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is purified by recrystallization.

  • Yield: 38-48%.

Step 2: Synthesis of 5-(Acetoxymethyl)-2-hydroxybenzaldehyde

  • Materials: 5-(Chloromethyl)-2-hydroxybenzaldehyde, sodium acetate, acetic anhydride.

  • Procedure: A mixture of 5-(chloromethyl)-2-hydroxybenzaldehyde and sodium acetate in acetic anhydride is refluxed for 2 hours. The reaction mixture is then cooled and poured into ice water. The precipitated product is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound

  • Materials: 5-(Acetoxymethyl)-2-hydroxybenzaldehyde, sodium hydroxide, hydrochloric acid.

  • Procedure: 5-(Acetoxymethyl)-2-hydroxybenzaldehyde is suspended in a dilute aqueous solution of sodium hydroxide and stirred at room temperature until TLC indicates the complete disappearance of the starting material. The solution is then acidified with dilute hydrochloric acid to precipitate the product. The product is collected by filtration, washed with cold water, and dried.

Route 2: Direct Hydroxymethylation of Salicylaldehyde

This protocol is based on a reported procedure.[1]

  • Materials: Salicylaldehyde, formaldehyde solution (e.g., 37%), concentrated hydrochloric acid, sodium hydroxide.

  • Procedure: Salicylaldehyde is dissolved in a mixture of water and hydrochloric acid.[1] Formaldehyde solution is added slowly with stirring.[1] The mixture is then heated to 80°C for 20 minutes.[1] After cooling, the mixture is neutralized with a sodium hydroxide solution.[1] Any unreacted formaldehyde can be removed by filtration.[1] The solvent is then evaporated to obtain the final product.[1]

  • Yield: Approximately 80%.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_workflow General Synthesis and Purification Workflow Start Start Reaction_Setup Reaction Setup (Mixing of Reagents) Start->Reaction_Setup Reaction Controlled Heating (e.g., 80-90°C) Reaction_Setup->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Reaction Quenching & Neutralization Monitoring->Workup Upon Completion Isolation Product Isolation (Filtration/Extraction) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow.

References

Purity Assessment of Commercially Available 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to achieving reliable and reproducible results. This guide provides a comparative assessment of commercially available 2-Hydroxy-5-(hydroxymethyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the stated purity from various suppliers, detail the analytical methods for verification, and provide standardized experimental protocols.

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers. The following table summarizes the advertised purity levels from several commercial vendors. It is crucial to note that these values are as stated by the suppliers and independent verification is always recommended.

SupplierStated Purity (%)CAS NumberAdditional Information
Sigma-Aldrich95%[1]74901-08-9Available as a solid.
Apollo Scientific98%[2]74901-08-9[2]Off-white to light yellow solid.[2]
AK Scientific98% (by GC)[3]74901-08-9[3]Melting point: 100-105°C.[3]
Fisher Scientific98%74901-08-9[4]Sourced from ChemScene.[4]
Unnamed Suppliermin 97%[5]74901-08-9[5]Marketed for research and manufacturing.[5]

Analytical Methods for Purity Assessment

Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[6] These methods are adept at separating the main compound from any impurities.[6]

High-Performance Liquid Chromatography (HPLC): This is a preferred method for non-volatile and thermally labile compounds.[6] It offers high resolution and sensitivity for quantitative analysis. A reverse-phase HPLC method is often suitable for benzaldehyde derivatives.[7]

Gas Chromatography (GC): GC is an excellent technique for volatile compounds. While this compound is a solid, it can be analyzed by GC, potentially with derivatization to increase volatility and thermal stability.[6] GC provides excellent resolution, especially with capillary columns.[6]

Other methods for assessing chemical purity include titration, infrared spectroscopy, and determination of physical constants like melting and boiling points.[8]

Experimental Protocols

Below are detailed, standardized protocols for the purity assessment of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

3. Purity Calculation: The purity is determined by the area normalization method. The peak area of the main compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC) Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile solvent like acetone or dichloromethane.

  • For improved peak shape and thermal stability, derivatization with a silylating agent (e.g., BSTFA) can be performed.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature (FID): 300°C.

  • Injection Mode: Split (e.g., 50:1).

Potential Impurities

Impurities in commercially available this compound can originate from the synthetic route or degradation. Common impurities might include starting materials, byproducts of side reactions, or related benzaldehyde derivatives. For instance, oxidation of the aldehyde or hydroxymethyl group could lead to the corresponding carboxylic acid or dialdehyde. Incomplete reactions during synthesis could also result in residual starting materials.

Visualizing the Workflow

To better illustrate the process of purity assessment, the following diagrams outline the experimental workflow and the logical steps involved.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Purity Calculation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45µm Filter dilute->filter hplc HPLC Analysis filter->hplc gc GC Analysis filter->gc integrate Integrate Peak Areas hplc->integrate gc->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Purity Report

Caption: Experimental workflow for purity assessment.

G start Start Purity Assessment supplier_data Review Supplier Certificate of Analysis start->supplier_data select_method Select Analytical Method (HPLC/GC) supplier_data->select_method perform_analysis Perform Analysis select_method->perform_analysis compare_results Compare Results with Stated Purity perform_analysis->compare_results accept Accept Lot compare_results->accept Purity ≥ 95% reject Reject or Further Purify Lot compare_results->reject Purity < 95%

Caption: Logical flow for purity verification.

References

A Senior Application Scientist's Guide to Cross-Reactivity in 2-Hydroxy-5-(hydroxymethyl)benzaldehyde-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the cross-reactivity profiles of fluorescent chemosensors derived from 2-Hydroxy-5-(hydroxymethyl)benzaldehyde. In the dynamic fields of chemical biology and drug development, the specificity of a sensor is as critical as its sensitivity. This document offers an in-depth exploration of the underlying principles of sensor design, detailed protocols for evaluating cross-reactivity, and a comparative analysis against alternative sensing platforms. While direct and extensive research on sensors derived specifically from this compound is emerging, we will draw upon the well-established body of knowledge surrounding structurally analogous salicylaldehyde-based Schiff base sensors to provide a robust and predictive framework. The structural similarity, particularly the ortho-hydroxyaldehyde moiety, provides a strong basis for predicting the coordination chemistry and, consequently, the cross-reactivity patterns.

The Foundation: Understanding the Sensing Mechanism

Sensors derived from this compound, typically through Schiff base condensation, are renowned for their ability to detect a range of analytes, most notably metal ions and anions. The core of their sensing capability lies in the formation of a coordination complex between the analyte and the sensor molecule. This interaction modulates the sensor's photophysical properties, leading to a detectable change in fluorescence or color.

The primary sensing mechanism often involves Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion restricts the intramolecular rotation of the C=N bond, thus reducing non-radiative decay and enhancing fluorescence quantum yield[1]. Conversely, Photoinduced Electron Transfer (PET) can lead to fluorescence quenching upon analyte binding[2]. The specific response—be it "turn-on" or "turn-off"—is dictated by the electronic properties of both the sensor and the analyte.

The Imperative of Cross-Reactivity Studies

An ideal sensor would interact with only its target analyte. However, in complex biological or environmental matrices, the presence of other species with similar chemical properties can lead to off-target binding, or cross-reactivity. This interference can generate false-positive signals or mask the true signal from the target analyte, rendering the sensor unreliable. Therefore, rigorous cross-reactivity studies are not merely a validation step but a cornerstone of sensor development.

Causality Behind Experimental Choices in Cross-Reactivity Assessment

The selection of potential interferents is a critical first step and should be guided by the intended application of the sensor. For a sensor designed to detect Zn

2+^{2+}2+
in a biological system, for instance, it is imperative to test against other biologically relevant metal ions such as Ca
2+^{2+}2+
, Mg
2+^{2+}2+
, Fe
2+^{2+}2+
, Fe
3+^{3+}3+
, and Cu
2+^{2+}2+
, often at concentrations that reflect their physiological abundance. The choice of counter-ions for the metal salts is also crucial; non-coordinating anions like perchlorate or nitrate are preferred to minimize their interference.

The concentration of the interfering ion is another key parameter. Testing at equimolar concentrations relative to the target analyte provides a baseline for selectivity. However, to simulate real-world conditions, it is essential to evaluate the sensor's response in the presence of a significant excess of the potential interferent. A sensor that maintains its selectivity in the face of a 10-fold or even 100-fold excess of a competing ion demonstrates superior performance.

Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment

The following protocol is designed to be a self-validating system, providing a rigorous and reproducible method for assessing the cross-reactivity of a this compound-based fluorescent sensor.

Materials and Reagents
  • Sensor Stock Solution: 1 mM solution of the synthesized this compound-based sensor in a suitable solvent (e.g., DMSO, acetonitrile, or methanol).

  • Buffer Solution: A buffer appropriate for the intended application (e.g., HEPES for biological pH, acetate buffer for acidic conditions).

  • Analyte Stock Solution: 10 mM solution of the primary target analyte salt (e.g., ZnCl(_2), FeCl(_3)) in the buffer solution.

  • Interferent Stock Solutions: 10 mM solutions of a panel of potential interfering ions (e.g., NaCl, KCl, CaCl(_2), MgCl(_2), FeCl(_2), CuCl(_2), NiCl(_2), CdCl(_2), various anions as sodium or potassium salts) in the buffer solution.

  • Instrumentation: A fluorescence spectrophotometer with excitation and emission monochromators.

Step-by-Step Methodology
  • Determination of Optimal Sensor Concentration and Excitation/Emission Wavelengths:

    • Prepare a series of dilutions of the sensor stock solution in the buffer.

    • Record the fluorescence emission spectrum for each concentration to determine the optimal working concentration that provides a stable and measurable signal.

    • Identify the excitation and emission maxima ((\lambda_{ex}) and (\lambda_{em})) for the free sensor and the sensor-analyte complex.

  • Selectivity Study (Single Interferent):

    • Prepare a set of solutions, each containing the sensor at its optimal concentration.

    • To each solution, add a 10-fold molar excess of a single potential interfering ion from the prepared stock solutions.

    • Record the fluorescence intensity at the predetermined (\lambda_{em}).

    • As a positive control, prepare a solution of the sensor with the target analyte at a concentration that elicits a significant response.

    • Compare the fluorescence response in the presence of each interferent to that of the free sensor and the sensor-analyte complex. A minimal change in fluorescence in the presence of the interferent indicates high selectivity.

  • Competition Study (Analyte and Interferent):

    • Prepare a solution containing the sensor and the target analyte at concentrations that produce a clear fluorescence signal.

    • To this solution, add a 10-fold molar excess of a potential interfering ion.

    • Record the fluorescence intensity.

    • A robust sensor will show minimal change in its fluorescence signal upon the addition of the interferent, indicating that the target analyte is not displaced from the sensor's binding site.

  • Calculation of Selectivity Coefficient:

    • The selectivity coefficient (K(_{analyte, interferent})) can be calculated to quantify the sensor's preference for the analyte over an interferent. While various methods exist, a common approach for fluorescent sensors involves determining the concentration of the analyte and the interferent that produce the same change in fluorescence intensity.

Workflow for Cross-Reactivity Assessment

The following diagram illustrates the logical flow of the cross-reactivity assessment protocol.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis & Interpretation prep_sensor Prepare Sensor Stock (1 mM) det_params Determine Optimal Sensor Conc. & λex/λem prep_sensor->det_params prep_analyte Prepare Analyte Stock (10 mM) prep_analyte->det_params prep_interferents Prepare Interferent Stocks (10 mM) selectivity Selectivity Study (Single Interferent) prep_interferents->selectivity det_params->selectivity Optimal Conditions competition Competition Study (Analyte + Interferent) det_params->competition Optimal Conditions compare_response Compare Fluorescence Responses selectivity->compare_response assess_robustness Assess Sensor Robustness competition->assess_robustness calc_coeff Calculate Selectivity Coefficient quantify_selectivity Quantify Selectivity compare_response->quantify_selectivity assess_robustness->quantify_selectivity quantify_selectivity->calc_coeff

Caption: Experimental workflow for assessing the cross-reactivity of a fluorescent sensor.

Comparative Performance Analysis

To provide a comprehensive evaluation, it is essential to compare the performance of this compound-based sensors with alternative sensing platforms targeting similar analytes.

Comparison with Alternative Metal Ion Sensors
Sensor TypeTarget AnalyteLimit of Detection (LOD)Quantum Yield ((\Phi_F))Response TimeKey AdvantagesKey Disadvantages
Salicylaldehyde Schiff Base Zn
2+^{2+}2+
9.53 x 10
8^{-8}−8
M[3]
~0.1 - 0.5< 1 minSimple synthesis, high sensitivityPotential interference from Cu
2+^{2+}2+
and Fe
3+^{3+}3+
[4][5]
Salicylaldehyde Schiff Base Fe
3+^{3+}3+
0.044 µmol·L
1^{-1}−1
[2]
Variable (often quenching)< 5 minHigh selectivity, colorimetric responseLower quantum yields in "turn-off" systems
Rhodamine-based Fe
3+^{3+}3+
~10
7^{-7}−7
M
High (>0.8)Seconds to minutesHigh quantum yield, "turn-on" responseCan be sensitive to pH changes
Quantum Dots Fe
3+^{3+}3+
0.08 µM[5]High and tunableMinutesHigh photostability, tunable emissionPotential for surface chemistry variations
Porphyrin-based Zn
2+^{2+}2+
1.8 µM[6]~0.1 - 0.3< 2 minRatiometric response, good photostabilityMore complex synthesis
Comparison with Alternative Anion Sensors
Sensor TypeTarget AnalyteLimit of Detection (LOD)Sensing MechanismKey AdvantagesKey Disadvantages
Salicylaldehyde-based F
^{-}
7.5 x 10
7^{-7}−7
M[7]
Hydrogen bonding, ESPTColorimetric and fluorescent responseOften requires organic solvents
Urea/Thiourea-based Various AnionsVariableHydrogen bondingStrong and directional bindingCan be sensitive to solvent polarity
Lanthanide Complexes Various AnionsLow µM rangeLewis acid-base interactionTime-resolved fluorescence possibleCan be sensitive to water
Quantum Dots CO(_3)
2^{2-}2−
12.9 µM[8]Electrostatic interactionsHigh sensitivity, aqueous mediaPotential for non-specific interactions

Signaling Pathways and Cross-Reactivity Mechanisms

The following diagram illustrates the intended signaling pathway upon binding of a target analyte (e.g., Zn

2+^{2+}2+
) and a potential cross-reactivity pathway with an interfering ion (e.g., Cu
2+^{2+}2+
).

Sensing_Mechanism cluster_sensor Sensor Molecule cluster_response Fluorescence Response sensor This compound Schiff Base Sensor analyte Zn²⁺ sensor->analyte Specific Binding (CHEF Mechanism) interferent Cu²⁺ sensor->interferent Non-specific Binding (Paramagnetic Quenching) target_response Enhanced Fluorescence ('Turn-On') analyte->target_response interferent_response Quenched Fluorescence ('Turn-Off') interferent->interferent_response no_response No Significant Change

Caption: Signaling pathways for target analyte detection and cross-reactivity.

In the case of a Zn

2+^{2+}2+
sensor, the binding event typically leads to a rigidified complex, enhancing fluorescence. However, paramagnetic metal ions like Cu
2+^{2+}2+
and Fe
3+^{3+}3+
can bind to the same coordination site and quench the fluorescence through energy or electron transfer processes, even if their binding affinity is lower[4][5]. This highlights a common mechanism of cross-reactivity in this class of sensors.

Conclusion and Future Directions

Sensors based on this compound and its structural analogs offer a versatile and highly sensitive platform for the detection of a wide range of metal ions and anions. Their straightforward synthesis and tunable photophysical properties make them attractive candidates for various applications. However, as this guide has detailed, a thorough understanding and rigorous evaluation of their cross-reactivity profiles are paramount to ensure their reliability and effectiveness.

Future research should focus on the rational design of these sensors to enhance their selectivity. This can be achieved by introducing specific steric or electronic features into the sensor's molecular structure to create a more constrained binding pocket that is highly complementary to the target analyte. Furthermore, the development of sensor arrays, where a collection of sensors with different cross-reactivity patterns is used, can provide a "fingerprint" response for each analyte, allowing for the discrimination of complex mixtures. The continued exploration of these promising molecules, coupled with meticulous validation of their performance, will undoubtedly lead to the development of next-generation sensors with unparalleled sensitivity and specificity.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper handling and disposal of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde (CAS Number: 74901-08-9). The following procedures are designed to ensure a safe laboratory environment and compliance with standard regulations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.[1]

Operational Plan: Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are critical to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of handling.

Personal Protective Equipment (PPE) Protocol

A thorough risk assessment of the specific procedures being performed should guide the selection of PPE.

PPE TypeSpecifications
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) should be worn at all times. Always inspect gloves for damage before use and use proper removal techniques to avoid skin contact.
Eye and Face Protection Safety goggles with side-shields are required.[1] If there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.
Skin and Body Protection A laboratory coat is mandatory. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are required to ensure no skin is exposed.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.

Disposal Plan: Step-by-Step Guidance

The disposal of this compound and any contaminated materials must be managed as hazardous waste in strict accordance with all local, state, and federal regulations.[1]

Experimental Protocol for Disposal
  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Container Management:

    • Use containers that are compatible with aromatic aldehydes. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • For small spills, carefully sweep up the solid material, trying to avoid dust generation, and place it in the designated hazardous waste container.

    • For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

    • After cleanup, decontaminate the area with a suitable solvent and wash with soap and water. Collect all cleanup materials as hazardous waste.

  • Final Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]

Chemical Incompatibilities

To prevent hazardous reactions, avoid contact with the following:

  • Strong oxidizing agents

  • Strong bases

  • Strong acids

  • Acid anhydrides

  • Acid chlorides

Disposal Workflow

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Labeling_Storage Labeling & Storage cluster_FinalDisposal Final Disposal A Don Appropriate PPE B Designate Hazardous Waste Container A->B C Collect Waste Chemical B->C D Segregate from Other Waste C->D E Securely Seal Container D->E F Label Container Correctly E->F G Store in a Safe, Ventilated Area F->G H Contact EHS or Licensed Waste Disposal Service G->H I Arrange for Professional Pickup and Disposal H->I

Figure 1: Disposal Workflow

References

Personal protective equipment for handling 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 2-Hydroxy-5-(hydroxymethyl)benzaldehyde, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation, as well as potential respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is mandatory to mitigate these risks.

Summary of Hazards:

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial when handling this compound.[6][7] The following table outlines the necessary protective gear.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles.[1][4][8] A face shield may be necessary for splash hazards.[7]To protect against splashes and dust that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1][8] A lab coat or chemical-resistant apron and closed-toe shoes are required.[1]To prevent skin contact, which can be harmful and cause irritation.
Respiratory Protection Use in a well-ventilated area is essential.[2] If dust or aerosols are generated, a NIOSH-approved respirator should be used.[2][4]To avoid inhalation, which can be harmful and cause respiratory tract irritation.

Experimental Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_spill Spill & Emergency Procedures cluster_disposal Waste Disposal & Decontamination A Review Safety Data Sheet (SDS) B Verify availability and functionality of safety equipment (fume hood, eyewash station, safety shower) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Handle in a well-ventilated area, preferably a chemical fume hood C->D E Avoid generating dust. Use careful scooping and weighing techniques. D->E I Minor Spill: Clean up immediately using dry methods (e.g., shovel, vacuum). Avoid generating dust. D->I F Keep container tightly closed when not in use E->F G Avoid contact with skin, eyes, and clothing F->G H Do not eat, drink, or smoke in the handling area G->H L Collect waste material in a sealed, labeled container H->L N Decontaminate work surfaces and equipment thoroughly after use H->N J Major Spill: Evacuate the area and alert emergency responders I->J K In case of contact: Eyes - Rinse with water for several minutes. Skin - Wash with soap and water. J->K M Dispose of as hazardous waste according to local, state, and federal regulations L->M O Wash hands thoroughly after handling N->O

Caption: Workflow for Safe Handling of this compound.

Detailed Protocols

Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][9] Keep the container tightly sealed to prevent contamination and moisture absorption.[2][10] The recommended storage temperature is often refrigerated.

Spill Response: In the event of a minor spill, immediately clean the area using dry methods to avoid generating dust.[1][2] Use a scoop or an explosion-proof vacuum for collection.[2] Place the collected material into a sealed container for disposal.[2] For major spills, evacuate the area and contact emergency services.[1] Ensure proper ventilation.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[2][10] If irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air.[2][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. If the person is conscious, give a glass of water.[2] Seek immediate medical attention or contact a poison control center.[2]

Disposal Plan: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, weighing paper), must be treated as hazardous waste.[11] Collect these materials in a clearly labeled, sealed container.[2] Disposal must be conducted through an authorized waste disposal company in strict accordance with all local, state, and federal regulations.[2][11] Do not dispose of down the drain.[11]

References

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